molecular formula C9H11N3O4S2 B121741 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 141776-47-8

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

カタログ番号: B121741
CAS番号: 141776-47-8
分子量: 289.3 g/mol
InChIキー: MJVXHAPMFSPZRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C9H11N3O4S2 and its molecular weight is 289.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S2/c1-2-17(13,14)8-9(18(10,15)16)12-6-4-3-5-7(12)11-8/h3-6H,2H2,1H3,(H2,10,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVXHAPMFSPZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N2C=CC=CC2=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573139
Record name 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141776-47-8
Record name 2-(Ethanesulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (CAS 141776-47-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, a molecule of interest in agricultural and medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound, with CAS number 141776-47-8, is a heterocyclic compound belonging to the sulfonamide family.[1][2][3][4][5][6][7] It is primarily known as a degradation product of the sulfonylurea herbicide, sulfosulfuron.[4][6] The physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on predicted values due to limited public information.

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₄S₂[1][3][5]
Molecular Weight 289.34 g/mol [7]
Appearance White to yellow solid/crystal[1][2][3][7]
Melting Point 198.5-201.6 °C
Boiling Point Not available
Density (Predicted) 1.67 - 1.7 g/cm³[1][2][3]
Solubility Not available
pKa (Predicted) 5.40 ± 0.60[1][3]
LogP (Predicted) 0.6 - 2.63720[1]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure by identifying the number and types of protons and carbon atoms, respectively, and their connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic functional groups present in the molecule, such as the sulfonamide (SO₂NH₂), sulfone (R-SO₂-R'), and the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Synthesis

A common synthetic route for this compound involves the oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (0.1 mol, 25.7 g)

  • Acetic acid (250 ml)

  • Sodium tungstate (0.1 g)

  • 30 wt% Hydrogen peroxide (0.24 mol, 27.2 g)

  • Water

Procedure:

  • Suspend 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide and sodium tungstate in acetic acid in a reaction flask.

  • Heat the mixture to 70°C.

  • Slowly add the 30 wt% hydrogen peroxide solution to the reaction mixture.

  • Maintain the reaction at a constant temperature for 5 hours after the addition is complete.

  • Cool the reaction mixture to 15°C to allow the product to precipitate.

  • Filter the precipitate and wash the resulting cake with 120 ml of water.

  • Dry the solid at 80°C for 12 hours to yield the final product.

This protocol reportedly yields a white solid with a purity of 98% and a melting point of 198.5-201.6°C, with a yield of 88%.

Biological Activity and Mechanism of Action

This compound exhibits biological activity stemming from its chemical structure, particularly the sulfonamide group. Its primary activities are herbicidal and potentially antibacterial.

Herbicidal Activity: Inhibition of Acetolactate Synthase (ALS)

As a degradation product of the herbicide sulfosulfuron, this compound is known to inhibit acetolactate synthase (ALS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting this enzyme, the synthesis of these essential amino acids is blocked, leading to the cessation of plant growth and eventual death.

ALS_Inhibition_Pathway sub Pyruvate als Acetolactate Synthase (ALS) sub->als sub2 α-Ketobutyrate sub2->als product1 Acetolactate als->product1 product2 Acetohydroxybutyrate als->product2 amino_acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) product1->amino_acids product2->amino_acids inhibitor 2-Ethylsulfonylimidazo[1,2-a] pyridine-3-sulfonamide inhibitor->inhibition inhibition->als

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound.

Potential Antibacterial Activity: Inhibition of Dihydropteroate Synthase (DHPS)

The sulfonamide functional group in this compound suggests a potential for antibacterial activity. Sulfonamides are a well-known class of antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA). By blocking folic acid synthesis, the bacteria are unable to replicate, resulting in a bacteriostatic effect.

DHPS_Inhibition_Pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps pteridine Dihydropteridine pyrophosphate pteridine->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate folic_acid Folic Acid dihydropteroate->folic_acid nucleic_acids Nucleic Acids (DNA, RNA) folic_acid->nucleic_acids inhibitor 2-Ethylsulfonylimidazo[1,2-a] pyridine-3-sulfonamide inhibitor->inhibition inhibition->dhps

Caption: Potential inhibition of Dihydropteroate Synthase (DHPS) by this compound.

Applications

The primary relevance of this compound is in the context of agriculture as a degradation product of a commercial herbicide. However, its structural features, particularly the sulfonamide group, suggest potential for further research and development in the following areas:

  • Drug Development: The sulfonamide moiety is a well-established pharmacophore in a wide range of therapeutic agents. This compound could serve as a scaffold or lead compound for the development of new antibacterial or other therapeutic agents.

  • Agrochemical Research: Understanding the properties and biological activity of this degradation product is crucial for assessing the environmental impact and non-target effects of the parent herbicide, sulfosulfuron. It can also inform the design of new, more selective, and environmentally benign herbicides.

  • Chemical Synthesis: As a functionalized heterocyclic compound, it can be used as a building block in the synthesis of more complex molecules for various applications in materials science and medicinal chemistry.[1]

Safety Information

Based on available safety data sheets, this compound is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a compound with established relevance in the field of agrochemicals and potential for further exploration in medicinal chemistry. While a significant amount of information regarding its synthesis and mechanism of action is available, a comprehensive characterization, including detailed experimental physicochemical and spectroscopic data, is not fully present in the public domain. This technical guide provides a consolidated overview of the current knowledge to support researchers, scientists, and drug development professionals in their work with this molecule.

References

An In-Depth Technical Guide to the Synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, a key intermediate in the production of sulfonylurea herbicides and a compound with potential pharmacological applications.[1][2][3][4] This document details the synthetic pathways, experimental protocols, and relevant biological mechanisms of action. Quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding for researchers and professionals in drug development and agrochemical synthesis.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₉H₁₁N₃O₄S₂.[1] It is primarily recognized as a degradation product of the herbicide sulfosulfuron but has also garnered interest for its potential antibacterial and antifungal properties.[1] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.[1] The sulfonamide moiety also suggests potential antibacterial activity through the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folate synthesis pathway of bacteria.[1] This guide focuses on the chemical synthesis of this versatile molecule.

Synthetic Pathway

The primary synthetic route to this compound involves a two-step process starting from the imidazo[1,2-a]pyridine core. The first step is the introduction of an ethylthio group at the 2-position followed by sulfonylation at the 3-position to yield 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide. The final step is the oxidation of the thioether to a sulfone.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Imidazo[1,2-a]pyridine Core Step1 Introduction of 2-ethylthio and 3-sulfonamide groups Start->Step1 Reagents Intermediate 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide Step1->Intermediate Step2 Oxidation of Thioether Intermediate->Step2 Oxidizing Agent Final_Product This compound Step2->Final_Product ALS_Inhibition Substrate Pyruvate ALS Acetolactate Synthase (ALS) Substrate->ALS Product α-Acetolactate ALS->Product Amino_Acids Valine, Leucine, Isoleucine Product->Amino_Acids Further Enzymatic Steps Protein_Synthesis Protein Synthesis & Plant Growth Amino_Acids->Protein_Synthesis Inhibitor This compound Inhibitor->ALS Inhibition DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) THF->Nucleic_Acids Inhibitor This compound Inhibitor->DHPS Competitive Inhibition

References

Ulfosulfuron: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulfosulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class of chemicals. It is effective in controlling a wide range of grass and broadleaf weeds in various crops. The herbicidal activity of ulfosulfuron stems from its inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This technical guide provides an in-depth overview of the physical and chemical properties of ulfosulfuron, detailed experimental protocols for their determination, and a visualization of its mode of action.

Chemical Identity and Properties

Ulfosulfuron is the common name for 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea. Its chemical structure and key identifying information are presented below.

IdentifierValue
IUPAC Name 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea
CAS Number 141776-32-1
Molecular Formula C16H18N6O7S2
Molecular Weight 470.5 g/mol
Physical Properties

The physical properties of ulfosulfuron are critical for understanding its environmental fate and behavior, as well as for formulation development. These properties are summarized in the table below.

PropertyValue
Appearance White crystals
Melting Point 201.1 to 201.7 °C
Vapor Pressure 3.1 x 10⁻⁵ mPa (at 20 °C), 8.8 x 10⁻⁵ mPa (at 25 °C)
Solubility in Water 18 mg/L (pH 5), 1627 mg/L (pH 7), 482 mg/L (pH 9)
Solubility in Organic Solvents (g/L at 20 °C) Acetone: 0.71, Methanol: 0.33, Ethyl acetate: 1.01, Dichloromethane: 4.35, Xylene: 0.16, Heptane: <0.01
Octanol-Water Partition Coefficient (log Kow) 0.73 (pH 5), -0.77 (pH 7), -1.44 (pH 9)
Chemical Properties

The chemical properties of ulfosulfuron, particularly its stability and dissociation constant, influence its persistence and potential for movement in the environment.

PropertyValue
Dissociation Constant (pKa) 3.51
Hydrolysis Half-life (DT50) at 25 °C 7 days (pH 4), 48 days (pH 5), 168 days (pH 7), 156 days (pH 9)

Experimental Protocols

The determination of the physical and chemical properties of ulfosulfuron follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Melting Point Determination (OECD Guideline 102)

The melting point is determined using the capillary tube method.

  • Apparatus : A melting point apparatus with a heated bath and a calibrated thermometer or a digital temperature measurement device.

  • Procedure :

    • A small amount of finely powdered ulfosulfuron is packed into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The temperature is raised at a slow, controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of ulfosulfuron is determined using the gas saturation method.

  • Apparatus : A gas saturation apparatus consisting of a temperature-controlled chamber, a carrier gas supply, and a system for trapping the vaporized substance.

  • Procedure :

    • A sample of ulfosulfuron is placed in the temperature-controlled chamber.

    • A stream of inert gas (e.g., nitrogen) is passed over the sample at a known flow rate to become saturated with the vapor of the substance.

    • The vapor is collected in a suitable trap (e.g., a sorbent tube).

    • The amount of trapped substance is quantified using a sensitive analytical method (e.g., chromatography).

    • The vapor pressure is calculated from the amount of substance collected, the volume of carrier gas passed, and the temperature.

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for determining the water solubility of ulfosulfuron.

  • Apparatus : A thermostated shaker or magnetic stirrer, centrifuge, and an analytical instrument for quantification (e.g., HPLC).

  • Procedure :

    • An excess amount of ulfosulfuron is added to a known volume of water at a specific pH.

    • The mixture is agitated in a thermostated environment until equilibrium is reached.

    • The saturated solution is then centrifuged or filtered to remove undissolved particles.

    • The concentration of ulfosulfuron in the clear aqueous phase is determined by a suitable analytical method.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 107)

The shake-flask method is used to determine the log Kow of ulfosulfuron.

  • Apparatus : A mechanical shaker, centrifuge, and analytical instruments for quantification in both water and octanol phases.

  • Procedure :

    • A solution of ulfosulfuron in either water or n-octanol is prepared.

    • A known volume of this solution is mixed with a known volume of the other immiscible solvent (n-octanol or water) in a separatory funnel.

    • The mixture is shaken until partitioning equilibrium is achieved.

    • The two phases are separated by centrifugation.

    • The concentration of ulfosulfuron in each phase is determined.

    • The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as log Kow.

Dissociation Constant (pKa) Determination (OECD Guideline 112)

The pKa of ulfosulfuron can be determined by titration.

  • Apparatus : An automated titrator with a pH electrode.

  • Procedure :

    • A solution of ulfosulfuron of known concentration is prepared in water.

    • The solution is titrated with a standard solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Hydrolysis as a Function of pH (OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of ulfosulfuron in aqueous solutions at different pH values.

  • Apparatus : Temperature-controlled incubator, sterile glassware, and an analytical instrument for quantification.

  • Procedure :

    • Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

    • Ulfosulfuron is added to each buffer solution to a known concentration.

    • The solutions are incubated in the dark at a constant temperature.

    • Samples are taken at various time intervals and analyzed for the concentration of ulfosulfuron.

    • The rate of hydrolysis and the half-life (DT50) are calculated for each pH.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Ulfosulfuron, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is the first and rate-limiting step in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[2] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. The absence of the ALS enzyme in animals contributes to the selective toxicity of sulfonylurea herbicides.[3]

The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts cell division in the meristematic tissues of susceptible plants. This cessation of growth is followed by other symptoms such as chlorosis, necrosis, and ultimately, plant death.

Ulfosulfuron_Mode_of_Action Pyruvate 2 Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Ulfosulfuron Ulfosulfuron Ulfosulfuron->ALS Inhibition

Caption: Ulfosulfuron inhibits acetolactate synthase (ALS), blocking branched-chain amino acid synthesis.

Experimental Workflow for ALS Inhibition Assay

To quantify the inhibitory effect of ulfosulfuron on ALS, an in vitro enzyme assay is typically performed. The general workflow for such an assay is outlined below.

ALS_Inhibition_Assay_Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare ALS Enzyme Extract Start->Enzyme_Prep Substrate_Prep Prepare Substrate Solution (Pyruvate) Start->Substrate_Prep Inhibitor_Prep Prepare Ulfosulfuron Solutions (Varying Concentrations) Start->Inhibitor_Prep Incubation Incubate Enzyme with Ulfosulfuron Enzyme_Prep->Incubation Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Inhibitor_Prep->Incubation Incubation->Reaction_Start Reaction_Stop Stop Reaction (e.g., with Acid) Reaction_Start->Reaction_Stop Derivatization Derivatize Product (Acetolactate to Acetoin) Reaction_Stop->Derivatization Measurement Measure Product Formation (e.g., Colorimetric Assay) Derivatization->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis

Caption: Workflow for an in vitro acetolactate synthase (ALS) inhibition assay.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of ulfosulfuron, detailed the standard experimental methodologies for their determination, and illustrated its primary mode of action as an inhibitor of acetolactate synthase. This information is fundamental for researchers and scientists involved in the development of new herbicidal compounds, the study of herbicide resistance mechanisms, and the assessment of the environmental fate and toxicological profile of ulfosulfuron.

References

The Ascendancy of Imidazo[1,2-a]pyridine Sulfonamides: A Comprehensive Technical Guide on Their Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and synthetic accessibility have made it a fertile ground for the development of novel therapeutics. Among the various derivatives, imidazo[1,2-a]pyridine sulfonamides have garnered significant attention for their diverse pharmacological activities, ranging from antiviral to anticancer and antibacterial agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of this promising class of compounds, detailing their synthesis, biological evaluation, and mechanisms of action.

A Serendipitous Discovery and Historical Progression

The exploration of imidazo[1,2-a]pyridine derivatives has a rich history, with early work focusing on their application as antiulcer and anxiolytic agents. Marketed drugs such as Zolpidem and Alpidem solidified the therapeutic potential of this heterocyclic system. However, the specific incorporation of a sulfonamide moiety and the systematic investigation of its impact on biological activity is a more recent development.

A pivotal moment in the history of imidazo[1,2-a]pyridine sulfonamides was the "First Discovery of Imidazo[1,2-a]pyridine Mesoionic Compounds Incorporating a Sulfonamide Moiety as Antiviral Agents".[1][2] This discovery opened a new avenue for the exploration of these compounds in the realm of infectious diseases. Subsequent research has expanded their therapeutic landscape to include potent anticancer and antibacterial activities. For instance, a facile one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides was reported, which paved the way for more extensive structure-activity relationship (SAR) studies.[3]

Synthetic Strategies: Building the Core Scaffold

The synthesis of the imidazo[1,2-a]pyridine core is well-established and offers a high degree of flexibility for introducing diverse substituents. A common and efficient method is the multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction.[4] This one-pot reaction allows for the condensation of an aminopyridine, an aldehyde, and an isocyanide to construct the imidazo[1,2-a]pyridine scaffold with the potential for introducing a sulfonamide-containing component.

Experimental Protocol: One-Pot Synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides

This protocol is based on the zinc chloride-catalyzed one-pot, two-step methodology.[3]

Materials:

  • Arylglyoxal hydrates

  • 2-Aminopyridines

  • Sulfonamides

  • Zinc chloride (ZnCl₂)

  • Toluene

  • Ethanol (EtOH)

Procedure:

  • To a solution of arylglyoxal hydrate (1.0 mmol) in a 2:3 mixture of toluene/EtOH, add the corresponding 2-aminopyridine (1.0 mmol), sulfonamide (1.2 mmol), and ZnCl₂ (20 mol%).

  • Stir the reaction mixture at 80 °C for the time required for the reaction to complete (monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-(imidazo[1,2-a]pyridin-3-yl)sulfonamide.

Biological Activities and Mechanisms of Action

Imidazo[1,2-a]pyridine sulfonamides have demonstrated a broad spectrum of biological activities, with their mechanism of action often involving the inhibition of key signaling pathways implicated in disease pathogenesis.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives, including sulfonamides. These compounds have been shown to inhibit various cancer cell lines, including those of breast, cervical, and melanoma origin.[5][6][7][8] A primary mechanism underlying their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][9][10] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates PIP2 PIP2 PIP2->PI3K mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Promotes p70S6K p70S6K mTORC1->p70S6K Activates 4EBP1 4EBP1 mTORC1->4EBP1 Inhibits Cell_Growth Cell_Growth p70S6K->Cell_Growth Promotes 4EBP1->Cell_Growth Inhibits Imidazo_Sulfonamide Imidazo_Sulfonamide Imidazo_Sulfonamide->PI3K Inhibits

Figure 1: PI3K/Akt/mTOR signaling pathway inhibition.

Antiviral Activity

The discovery of imidazo[1,2-a]pyridine mesoionic compounds with a sulfonamide moiety as potent antiviral agents against Potato Virus Y (PVY) highlights the potential of this class of compounds in agriculture and potentially in human virology.[1][2] The mechanism of action in this context was found to involve the enhancement of the host plant's defense response.

Antibacterial Activity

Recent studies have also explored imidazo[1,2-a]pyridine sulfonamides as antibacterial agents. A series of these compounds were designed and synthesized, with some exhibiting promising activity against Mycobacterium tuberculosis.[3] The mechanism of action is still under investigation but is believed to involve the inhibition of essential mycobacterial enzymes.

Quantitative Data Summary

The following tables summarize the biological activity data for a selection of imidazo[1,2-a]pyridine sulfonamides and related derivatives from various studies.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
IP-5HCC1937 (Breast Cancer)45[6][7][8]
IP-6HCC1937 (Breast Cancer)47.7[6][7][8]
IP-7HCC1937 (Breast Cancer)79.6[6][7][8]
Compound 9dMCF-7 (Breast Cancer)2.35[1]
Compound 9dHeLa (Cervical Cancer)10.89[1]
Compound 6A375 (Melanoma)9.7[1]
Compound 6WM115 (Melanoma)<12[1]
Compound 6HeLa (Cervical Cancer)35.0[1]
Compound 12bHep-2 (Laryngeal Carcinoma)11[1]
Compound 12bHepG2 (Hepatocellular Carcinoma)13[1]
Compound 12bMCF-7 (Breast Carcinoma)11[1]
Compound 12bA375 (Human Skin Cancer)11[1]

Table 2: Antibacterial Activity of Imidazo[1,2-a]pyridine Sulfonamides

Compound SeriesBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine sulfonamides (IPSs)Mycobacterium tuberculosis H37Rv0.05 - ≤100[3]

Experimental Workflows

The discovery and development of imidazo[1,2-a]pyridine sulfonamides typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Biological Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Optimization Lead Optimization SAR->Lead_Optimization Feedback In_vivo In vivo Efficacy & Toxicology Studies Mechanism->In_vivo In_vivo->Lead_Optimization Feedback Lead_Optimization->Design

Figure 2: Drug discovery workflow.

Conclusion and Future Directions

The journey of imidazo[1,2-a]pyridine sulfonamides from their initial discovery to their current status as promising therapeutic candidates is a testament to the power of scaffold-based drug design. Their diverse biological activities, coupled with their synthetic tractability, make them an exciting area for future research. Further exploration of their mechanisms of action, optimization of their pharmacokinetic and pharmacodynamic properties, and evaluation in a wider range of disease models will be crucial in translating their therapeutic potential into clinical reality. The continued development of novel synthetic methodologies will also play a key role in expanding the chemical space of this versatile scaffold, leading to the discovery of next-generation imidazo[1,2-a]pyridine sulfonamide-based drugs.

References

An In-depth Technical Guide to 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, a significant degradation product of the sulfonylurea herbicide, sulfosulfuron. This document details its chemical identity, including its IUPAC name and synonyms, and presents a summary of its key physicochemical properties. The guide explores its primary mechanism of action as an inhibitor of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. Detailed experimental protocols for its synthesis and for a representative ALS inhibition assay are provided. Furthermore, this guide includes mandatory visualizations of the herbicidal signaling pathway and an experimental workflow, created using Graphviz, to facilitate a deeper understanding of its biological and experimental context.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: A comprehensive list of synonyms for this compound is provided in Table 1. This list includes the Chemical Abstracts Service (CAS) Registry Number, which is a unique identifier for this chemical substance.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeIdentifier
CAS Number 141776-47-8[1][2][3][4][5][6]
Common Synonyms 2-(Ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide, 2-(Ethylsulfonyl)-imidazo-[1,2-a]-pyridine-3-sulfonamide, ulfosulfuron TP1, ulfosulfuron sulfonamide[1][2]
Systematic Synonyms Imidazo[1,2-a]pyridine-3-sulfonamide, 2-(ethylsulfonyl)-[1]
Other Identifiers DTXSID10573139, MFCD09743548, SCHEMBL8175596[1][2]

Physicochemical Properties: A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its behavior in biological and environmental systems.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H11N3O4S2[1][2]
Molecular Weight 289.34 g/mol [1][7]
Appearance White to Yellow Solid[2][7]
Melting Point 198.5-201.6 °C[8][9]
Density 1.67 g/cm³ (Predicted)[2][4]
pKa 5.40 ± 0.60 (Predicted)[2]
LogP (XLogP3) 0.6[1][2]
Storage Temperature Room temperature, sealed in dry conditions[2][7]

Biological Activity and Mechanism of Action

This compound is primarily recognized for its herbicidal activity, which stems from its role as a degradation product of the potent sulfonylurea herbicide, sulfosulfuron.[10][11] The primary mechanism of action for this class of compounds is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[10][12][13]

Acetolactate Synthase (ALS) Inhibition: ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[12][13][14] This pathway is present in plants and microorganisms but absent in animals, making ALS an attractive target for selective herbicides.[14] By inhibiting ALS, this compound prevents the synthesis of these essential amino acids, leading to a cessation of protein synthesis and, consequently, growth inhibition and eventual death of the susceptible plant.[12]

The inhibition of ALS leads to a cascade of downstream effects that contribute to the phytotoxicity of the compound. These effects are visually represented in the signaling pathway diagram below.

Herbicidal_Action_Pathway Compound 2-Ethylsulfonylimidazo[1,2-a] pyridine-3-sulfonamide ALS Acetolactate Synthase (ALS) Compound->ALS Inhibits BCAA_Synth Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS->BCAA_Synth Catalyzes Protein_Synth Protein Synthesis BCAA_Synth->Protein_Synth Is required for Growth Plant Growth and Development Protein_Synth->Growth Is essential for Plant_Death Plant Death Growth->Plant_Death Cessation leads to

Caption: Signaling pathway of herbicidal action.

Downstream Effects of BCAA Deficiency: The inhibition of branched-chain amino acid synthesis leads to several downstream metabolic disruptions in plants. The lack of these essential amino acids not only halts protein synthesis but can also lead to an accumulation of their ketoacid precursors. Furthermore, the overall amino acid homeostasis is disrupted, which can trigger stress responses and ultimately lead to senescence and cell death.[15][16] Under conditions of carbon starvation, such as prolonged darkness, the catabolism of BCAAs serves as an alternative energy source.[17] The blockage of BCAA synthesis by herbicides like this compound exacerbates energy deficits under such stress conditions.

Experimental Protocols

Synthesis of this compound

The following protocol describes a representative synthesis of this compound via the oxidation of its thioether precursor.[8][9]

Materials:

  • 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (precursor)

  • Acetic acid (solvent)

  • Sodium tungstate (catalyst)

  • 30 wt% Hydrogen peroxide (oxidant)

  • Reaction flask

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a reaction flask, suspend 25.7 g (0.1 mol) of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide and 0.1 g of sodium tungstate in 250 ml of acetic acid.

  • Heat the mixture to 70°C with stirring.

  • Slowly add 27.2 g (0.24 mol) of 30 wt% hydrogen peroxide to the reaction mixture dropwise.

  • Maintain the reaction at 70°C for 5 hours after the addition is complete.

  • Cool the reaction mixture to 15°C to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the filter cake with 120 ml of water.

  • Dry the product in an oven at 80°C for 12 hours.

Expected Outcome: This procedure is expected to yield approximately 26.0 g (88% yield) of this compound as a white solid with a purity of 98% and a melting point of 198.5-201.6°C.[8][9]

Acetolactate Synthase (ALS) Activity Assay (Representative Protocol)

This protocol outlines a general method for determining the activity of ALS and, by extension, for assessing the inhibitory effects of compounds like this compound. The assay is based on the colorimetric detection of acetoin, a product formed from the enzymatic reaction product, acetolactate.[6][18][19][20][21]

Materials:

  • Plant tissue or microbial cells containing ALS

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5)

  • Substrate solution (100 mM sodium pyruvate, 0.5 mM magnesium chloride, 1 mM thiamine pyrophosphate in assay buffer)

  • Inhibitor solution (this compound dissolved in a suitable solvent, e.g., DMSO, and diluted in assay buffer)

  • 50% Sulfuric acid (stop solution)

  • 0.5% Creatine solution

  • 5% α-naphthol solution

  • Microplate reader or spectrophotometer

  • Incubator

Procedure:

Enzyme Extraction:

  • Homogenize plant tissue or microbial cells in ice-cold assay buffer.

  • Centrifuge the homogenate at a low temperature (e.g., 8000 x g at 4°C) for 10 minutes.

  • Collect the supernatant containing the crude enzyme extract and keep it on ice.

Enzyme Assay:

  • In a microplate well or microcentrifuge tube, combine the enzyme extract with the inhibitor solution at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the enzyme-inhibitor mixture for a short period (e.g., 10 minutes) at the assay temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 50% sulfuric acid. This also facilitates the decarboxylation of acetolactate to acetoin.

  • Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.

  • Add the creatine and α-naphthol solutions to develop a colored product.

  • Incubate at 60°C for another 15 minutes.

  • Measure the absorbance at 525 nm using a microplate reader or spectrophotometer.

Data Analysis: The inhibitory activity of this compound can be quantified by calculating the percentage of inhibition at each concentration relative to the control. This data can then be used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

ALS_Assay_Workflow start Start enzyme_prep Enzyme Preparation (Extraction from plant/microbial source) start->enzyme_prep reaction_setup Reaction Setup (Enzyme + Inhibitor + Substrate) enzyme_prep->reaction_setup incubation Incubation (e.g., 37°C for 60 min) reaction_setup->incubation stop_reaction Stop Reaction & Decarboxylation (Add H2SO4, incubate at 60°C) incubation->stop_reaction color_dev Color Development (Add Creatine and α-naphthol, incubate at 60°C) stop_reaction->color_dev measurement Absorbance Measurement (at 525 nm) color_dev->measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: Workflow for an Acetolactate Synthase (ALS) inhibition assay.

Conclusion

This compound is a compound of significant interest in the field of agricultural science due to its herbicidal properties, which are derived from its function as a potent inhibitor of acetolactate synthase. This technical guide has provided a detailed overview of its chemical identity, physicochemical characteristics, and biological mechanism of action. The inclusion of detailed experimental protocols and illustrative diagrams aims to equip researchers and scientists with the necessary information to further investigate this compound and its potential applications. A thorough understanding of such molecules is essential for the development of new crop protection agents and for managing the environmental fate of existing herbicides.

References

An In-depth Technical Guide on the Biological Activity of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. This compound is primarily recognized as a degradation product of the widely used sulfonylurea herbicide, sulfosulfuron.[1][2] Its biological effects are mainly attributed to its herbicidal properties and predicted antimicrobial activities, stemming from its unique chemical structure featuring both an imidazo[1,2-a]pyridine core and a sulfonamide functional group. This document details its mechanisms of action, provides generalized experimental protocols for activity assessment, and explores its relevance in the broader context of drug discovery and development.

Introduction

This compound (CAS 141776-47-8) is a heterocyclic compound that emerges from the environmental degradation of sulfosulfuron, particularly under acidic conditions.[1] While its primary relevance has been in the field of agriculture and environmental science, the structural motifs present in this molecule—the imidazo[1,2-a]pyridine scaffold and the sulfonamide group—are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[3][4] This guide aims to consolidate the available information on the biological activities of this specific metabolite and provide a framework for its further investigation.

Known and Potential Biological Activities

The biological activities of this compound can be categorized into two main areas: herbicidal and antimicrobial.

Herbicidal Activity

As a degradation product of sulfosulfuron, this compound is known to exhibit herbicidal properties.[1] The primary mechanism of action for sulfonylurea herbicides and their active metabolites is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1]

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and growth in susceptible plants.[1] This targeted action makes it effective against various grassy weeds.[1]

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis Inhibition

ALS_Inhibition_Pathway cluster_substrates Substrates cluster_products Products cluster_amino_acids Branched-Chain Amino Acids Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Compound This compound Compound->ALS Inhibition Valine_Leucine Valine & Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound, disrupting branched-chain amino acid synthesis.

Potential Antimicrobial Activity

The presence of a sulfonamide group in the molecule suggests a potential for antibacterial and antifungal activities. Sulfonamides are a well-established class of antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1]

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

DHPS is a key enzyme in the folic acid synthesis pathway in bacteria and some lower eukaryotes. This pathway is essential for the synthesis of nucleotides and certain amino acids, and therefore for DNA synthesis and cell replication. Since mammals obtain folic acid from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards microorganisms.

Signaling Pathway: Folate Biosynthesis Inhibition

DHPS_Inhibition_Pathway cluster_substrates Substrates cluster_products Folate Pathway Intermediates cluster_biosynthesis Essential Components PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_PP Dihydropteridine pyrophosphate Dihydropteridine_PP->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Compound This compound Compound->DHPS Competitive Inhibition Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Purines Purines Tetrahydrofolic_acid->Purines Thymidine Thymidine Tetrahydrofolic_acid->Thymidine Amino_Acids Amino Acids Tetrahydrofolic_acid->Amino_Acids DNA_Synthesis DNA Synthesis & Cell Replication Purines->DNA_Synthesis Thymidine->DNA_Synthesis Amino_Acids->DNA_Synthesis

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by this compound, disrupting the folate biosynthesis pathway.

Quantitative Data

Despite the clear indications of biological activity, a thorough search of the available scientific literature did not yield specific quantitative data (e.g., IC50, EC50, Ki, or MIC values) for this compound. The majority of research has focused on the parent compound, sulfosulfuron, and its overall environmental fate and herbicidal efficacy. Further experimental investigation is required to quantify the inhibitory potency of this specific metabolite against its putative targets.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments that can be employed to characterize the biological activity of this compound.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay determines the inhibitory effect of the compound on ALS activity.

Experimental Workflow: In Vitro ALS Inhibition Assay

ALS_Assay_Workflow Start Start Enzyme_Extraction Enzyme Extraction from Plant Tissue Start->Enzyme_Extraction Assay_Setup Assay Setup in Microplate: - Enzyme Extract - Substrate (Pyruvate) - Cofactors (TPP, FAD, Mg2+) - Test Compound (Varying Conc.) Enzyme_Extraction->Assay_Setup Incubation Incubation at 37°C Assay_Setup->Incubation Reaction_Stop Stop Reaction with Acid (e.g., H2SO4) Incubation->Reaction_Stop Decarboxylation Decarboxylation to Acetoin at 60°C Reaction_Stop->Decarboxylation Color_Development Color Development with α-Naphthol and Creatine Decarboxylation->Color_Development Measurement Measure Absorbance at ~530 nm Color_Development->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro determination of Acetolactate Synthase (ALS) inhibition.

Methodology:

  • Enzyme Preparation: A crude extract of ALS is prepared from a suitable plant source (e.g., etiolated corn seedlings) by homogenization in an extraction buffer followed by centrifugation.

  • Assay Reaction: The reaction mixture typically contains the enzyme extract, sodium pyruvate as the substrate, and necessary cofactors such as thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and magnesium chloride (MgCl2).

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Color Development: The reaction is stopped by the addition of acid (e.g., sulfuric acid). The product, acetolactate, is then decarboxylated to acetoin by heating. Acetoin is subsequently reacted with creatine and α-naphthol to produce a colored complex.

  • Measurement: The absorbance of the colored product is measured spectrophotometrically at approximately 530 nm.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay evaluates the inhibitory potential of the compound against bacterial DHPS.

Experimental Workflow: In Vitro DHPS Inhibition Assay

DHPS_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Recombinant DHPS Enzyme - Substrates (pABA, DHPPP) - Test Compound (Varying Conc.) Start->Reagent_Prep Assay_Setup Assay Setup in Microplate: - DHPS Enzyme - Substrates - Test Compound Reagent_Prep->Assay_Setup Incubation Incubation at 37°C Assay_Setup->Incubation Detection Detection of Product Formation (e.g., Malachite Green Assay for Pyrophosphate) Incubation->Detection Measurement Measure Absorbance at ~620 nm Detection->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro determination of Dihydropteroate Synthase (DHPS) inhibition.

Methodology:

  • Enzyme and Substrates: Recombinant DHPS enzyme is used. The substrates are p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, substrates, and magnesium chloride.

  • Inhibitor Addition: this compound is added at a range of concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

  • Detection of Product: The formation of the product, dihydropteroate, or the co-product, pyrophosphate, is measured. A common method is the malachite green assay, which quantifies the released pyrophosphate.

  • Measurement: The absorbance is read at the appropriate wavelength for the chosen detection method (e.g., ~620 nm for the malachite green assay).

  • Data Analysis: The percentage of DHPS inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test bacterium or fungus is prepared.

  • Compound Dilution: A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Relevance in Drug Discovery

The imidazo[1,2-a]pyridine and sulfonamide moieties are considered "privileged structures" in medicinal chemistry, as they are found in numerous approved drugs with a wide range of therapeutic applications.[3][4]

  • Imidazo[1,2-a]pyridines are known to exhibit diverse pharmacological activities, including anticancer, antiviral, and central nervous system effects.[5][6]

  • Sulfonamides are a cornerstone of antimicrobial therapy and have also been explored for their potential as anticancer and anti-inflammatory agents.[3][4]

The combination of these two pharmacophores in this compound makes it an interesting scaffold for further chemical modification and exploration in drug discovery programs targeting various diseases.

Conclusion

This compound is a molecule with established herbicidal activity and strong potential for antimicrobial effects. Its mechanisms of action are presumed to be the inhibition of acetolactate synthase in plants and dihydropteroate synthase in microorganisms. While specific quantitative data for this compound is currently lacking in the public domain, the experimental protocols provided in this guide offer a clear path for its further biological characterization. The presence of two medicinally relevant scaffolds suggests that this compound and its derivatives could be valuable starting points for the development of new therapeutic agents. Future research should focus on synthesizing this compound and its analogs and performing detailed in vitro and in vivo studies to quantify its biological activities and elucidate its full therapeutic potential.

References

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide: An Inquiry into its Role as a COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is currently no direct evidence to support the classification of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide as a Cyclooxygenase-2 (COX-2) inhibitor. This compound is primarily documented as a degradation product of the herbicide sulfosulfuron.[1][2] However, the structural presence of a sulfonamide group, a key pharmacophore in several known COX-2 inhibitors, suggests a theoretical potential for such activity.[3][4]

This technical guide will, therefore, provide a comprehensive overview of COX-2 inhibition, leveraging established knowledge of well-characterized inhibitors. This will serve as a foundational resource for researchers interested in the potential evaluation of novel compounds, such as this compound, for COX-2 inhibitory activity.

Introduction to Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[5] It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological processes like protecting the gastrointestinal mucosa and platelet aggregation.[5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[6][7][8]

The Sulfonamide Moiety in COX-2 Inhibition

The sulfonamide functional group is a well-established pharmacophore in a class of selective COX-2 inhibitors known as coxibs.[9][10] The presence of this group in compounds like celecoxib allows for specific interactions with a side pocket present in the active site of the COX-2 enzyme, which is absent in the COX-1 isoform.[4] This structural difference is the basis for the selectivity of these inhibitors. Given that this compound contains a sulfonamide group, it represents a starting point for hypothetical investigation into its COX-2 binding potential.

Signaling Pathways Involving COX-2

The expression of COX-2 is regulated by a complex network of signaling pathways, often activated by pro-inflammatory stimuli, growth factors, and oncogenes.[11] Understanding these pathways is crucial for identifying therapeutic targets to modulate COX-2 expression.

Key Signaling Cascades
  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and ERK pathways are known to play a significant role in inducing COX-2 expression in response to various stimuli.[12][13]

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation and its activation leads to the transcription of numerous pro-inflammatory genes, including COX-2.[11][14]

  • PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and proliferation and has been shown to regulate COX-2 expression.[14]

Below is a diagram illustrating the major signaling pathways leading to COX-2 expression.

COX2_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptors Stimuli->Receptor GF Growth Factors Oncogenes GF->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Direct Activation MAPK_ERK ERK Ras->MAPK_ERK Akt Akt PI3K->Akt Akt->IKK MAPK_p38 p38 MAPK CREB CREB MAPK_p38->CREB MAPK_ERK->CREB NFkB NF-κB IKK->NFkB Activation COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene CREB->COX2_Gene CEBP C/EBP CEBP->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Translation Prostaglandins Prostaglandins (Inflammation) COX2_Protein->Prostaglandins Catalysis of Arachidonic Acid

Caption: Major signaling pathways regulating COX-2 expression.

Experimental Protocols for Evaluating COX-2 Inhibition

To determine if a compound like this compound acts as a COX-2 inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a potential inhibitor.

Objective: To measure the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes and to calculate the selectivity index (SI = IC50(COX-1)/IC50(COX-2)).

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., celecoxib for selective COX-2, ketoprofen for non-selective)

  • Assay buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • Detection system to measure prostaglandin production (e.g., EIA kit for PGE2)[5][15]

Protocol:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.[5]

    • Add serial dilutions of the test compound or reference inhibitors to the respective wells.[5]

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.[5][15]

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.[5]

    • Terminate the reaction by adding a stop solution (e.g., HCl).[5][15]

  • Detection and Data Analysis:

    • Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method.[5]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In_Vitro_COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Substrate, Inhibitors) Start->Prepare_Reagents Add_Enzyme_Cofactors Add Enzyme and Cofactors to 96-well plate Prepare_Reagents->Add_Enzyme_Cofactors Add_Inhibitor Add Test Compound/ Reference Inhibitors Add_Enzyme_Cofactors->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction (Add Arachidonic Acid) Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Terminate Reaction (Add Stop Solution) Incubation->Stop_Reaction Detect_Prostaglandin Detect Prostaglandin Levels (e.g., EIA) Stop_Reaction->Detect_Prostaglandin Data_Analysis Data Analysis (Calculate IC50 and SI) Detect_Prostaglandin->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity Assay

A common model to assess the in vivo efficacy of a potential anti-inflammatory agent is the carrageenan-induced paw edema model in rodents.

Objective: To evaluate the ability of the test compound to reduce inflammation in a living organism.

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.

    • Divide the animals into groups: vehicle control, positive control (e.g., celecoxib), and different dose groups for the test compound.

  • Compound Administration:

    • Administer the test compound or control substances orally or via intraperitoneal injection.

  • Induction of Inflammation:

    • After a specific period (e.g., 1 hour), inject a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

    • Determine the ED50 (effective dose that causes 50% inhibition).

Quantitative Data of Representative COX-2 Inhibitors

The following tables summarize the in vitro inhibitory data for some well-known COX-2 inhibitors to provide a benchmark for comparison.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.05300[4]
Rofecoxib>10000.018>55,555[8]
Valdecoxib1.50.005300[8]
Indomethacin0.010.20.05[4]
Compound 5n*35.60.07508.6[3]
Compound 6b 13.160.04329[4]
Compound 6j12.480.04312[4]

*8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine **Novel synthesized compounds with benzenesulfonamide and 1,2,3-triazole pharmacophores

Conclusion

While this compound is not currently recognized as a COX-2 inhibitor, its chemical structure, particularly the presence of a sulfonamide moiety, provides a rationale for its investigation in this context. This guide has outlined the fundamental principles of COX-2 inhibition, the key signaling pathways involved, and detailed experimental protocols for the evaluation of novel compounds. The provided data on established COX-2 inhibitors serves as a valuable reference for researchers and drug development professionals. Future studies employing the methodologies described herein would be necessary to definitively determine the COX-2 inhibitory potential of this compound.

References

An In-depth Technical Guide on the Formation and Characterization of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, a Primary Degradation Product of Sulfosulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, a principal degradation product of the sulfonylurea herbicide, sulfosulfuron. While primarily recognized as a metabolite, understanding its formation, stability, and analytical detection is crucial for environmental fate studies and ensuring agricultural product safety. This document consolidates available information on its formation under various conditions, highlights potential degradation pathways, and details analytical methodologies for its identification and quantification. Due to a lack of specific public data on the forced degradation of this compound itself, this guide focuses on its generation from sulfosulfuron and infers its potential stability characteristics.

Introduction

This compound (CAS No. 141776-47-8) is a key transformation product of sulfosulfuron, a widely used herbicide for weed control in wheat cultivation.[1] The degradation of the parent herbicide, leading to the formation of this sulfonamide derivative, is a critical aspect of its environmental persistence and toxicological profile. This guide aims to provide researchers and professionals in drug development and agricultural science with a detailed understanding of the factors influencing the formation of this compound and the methods for its analysis.

Formation of this compound from Sulfosulfuron

The primary pathway for the formation of this compound is the cleavage of the sulfonylurea bridge of sulfosulfuron. This degradation is significantly influenced by environmental conditions such as pH and sunlight.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for sulfosulfuron, with the rate being highly dependent on the pH of the medium.

  • Acidic Conditions: In acidic environments, the sulfonylurea bridge of sulfosulfuron is susceptible to cleavage, yielding this compound and 4,6-dimethoxy-2-aminopyrimidine.[1]

  • Alkaline Conditions: Under alkaline conditions, sulfosulfuron primarily degrades to 1-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)-3-(4,6-dimethoxypyrimidin-2-yl) amine.[1]

Photodegradation

Exposure to sunlight can also induce the degradation of sulfosulfuron, leading to the formation of this compound. The photodegradation pathway often mirrors that of acidic hydrolysis, involving the breaking of the sulfonylurea bridge.

Potential Degradation Pathways of this compound

Although specific studies on the forced degradation of this compound are limited, potential degradation pathways can be inferred based on its chemical structure, which contains sulfonamide and imidazopyridine moieties.

A logical workflow for investigating the degradation of this compound would involve subjecting it to a battery of stress conditions as outlined in ICH guidelines.

G cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow cluster_outcomes Outcomes Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl) Sample_Preparation Sample Preparation (Neutralization, Dilution) Acid_Hydrolysis->Sample_Preparation Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH) Base_Hydrolysis->Sample_Preparation Oxidative Oxidative Stress (e.g., 3% H2O2) Oxidative->Sample_Preparation Thermal Thermal Stress (e.g., 60°C) Thermal->Sample_Preparation Photolytic Photolytic Stress (e.g., UV light) Photolytic->Sample_Preparation HPLC_UPLC HPLC/UPLC Separation Sample_Preparation->HPLC_UPLC MS_MS MS/MS Detection (Structure Elucidation) HPLC_UPLC->MS_MS Quantification Quantification of Degradants MS_MS->Quantification Degradation_Products Identification of Degradation Products Quantification->Degradation_Products Degradation_Pathway Elucidation of Degradation Pathway Degradation_Products->Degradation_Pathway Stability_Profile Assessment of Intrinsic Stability Degradation_Pathway->Stability_Profile

Proposed workflow for forced degradation studies.

Experimental Protocols

Detailed experimental protocols for the forced degradation of this compound are not available in the public domain. However, a general approach based on standard pharmaceutical stress testing guidelines can be proposed.

General Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound and its solution to dry heat at a specified temperature (e.g., 80°C) for a defined duration.

    • Photolytic Degradation: Expose the solid compound and its solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC or UPLC-MS/MS method.

Analytical Method for Sulfosulfuron and its Metabolites

A high-performance liquid chromatographic (HPLC) method has been developed for the residue determination of sulfosulfuron and its three major metabolites, which would be applicable for the analysis of this compound.

  • Chromatographic System: HPLC with a photodiode array detector.

  • Column: Lichrosphere RP-8.

  • Mobile Phase: Acetonitrile:water:orthophosphoric acid (80:20:0.1 v/v/v).

  • Flow Rate: 1 mL/min.

This method has been used to analyze residues in soil and wheat samples following extraction and cleanup procedures.[2][3]

Quantitative Data

Due to the limited availability of public research on the degradation of this compound itself, a comprehensive table of its degradation products and their quantitative data cannot be provided at this time. Research has primarily focused on the degradation of the parent compound, sulfosulfuron.

Signaling Pathways and Logical Relationships

The primary mechanism of action for sulfosulfuron and, by extension, its herbicidally active degradation products like this compound, involves the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants.

G Sulfosulfuron Sulfosulfuron Degradation Degradation (e.g., Hydrolysis) Sulfosulfuron->Degradation Metabolite This compound Degradation->Metabolite ALS Acetolactate Synthase (ALS) Enzyme Metabolite->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes PlantGrowth Plant Growth AminoAcids->PlantGrowth Essential for

Inhibitory action on plant growth.

Conclusion

This compound is a significant degradation product of the herbicide sulfosulfuron, formed primarily through hydrolysis under acidic conditions and photodegradation. While its formation is well-understood, there is a notable gap in the scientific literature regarding its own degradation profile under forced stress conditions. The analytical methods developed for sulfosulfuron and its metabolites provide a solid foundation for future research in this area. Further studies are warranted to fully characterize the degradation products and pathways of this compound to gain a more complete understanding of its environmental fate and potential impact. This will require dedicated forced degradation studies employing modern analytical techniques such as UPLC-MS/MS for the identification and quantification of its degradants.

References

Spectroscopic and Synthetic Profile of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, and is also known as a degradation product of the herbicide sulfosulfuron.[1][2] This document outlines its chemical properties, provides a detailed experimental protocol for its synthesis, and summarizes its known biological context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₄S₂[3][4][5]
Molecular Weight 289.33 g/mol [3][4]
CAS Number 141776-47-8[2][3][5]
Appearance White crystalline solid[3][6]
Melting Point 198.5-201.6 °C[6]
Density 1.67 g/cm³[3][5]
pKa 5.40 ± 0.60 (Predicted)[3]
XLogP3 0.6[3][4]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 6[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known functional groups (sulfonamide, ethyl sulfone, imidazopyridine ring), the expected spectral characteristics can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. General ranges for related sulfonamides have been reported.[7]

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Sulfonamide)3390–3229
C-H Stretch (Aromatic/Aliphatic)3100–2850
S=O Stretch (Asymmetric, Sulfone & Sulfonamide)1344–1317
S=O Stretch (Symmetric, Sulfone & Sulfonamide)1187–1147
S-N Stretch (Sulfonamide)924–906
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of the molecule. While experimental data is not available, computational predictions can provide valuable guidance.

Mass Spectrometry (MS)

The exact mass of this compound is 289.0191 g/mol .[3][4] High-resolution mass spectrometry (HRMS) should confirm this molecular weight. The fragmentation pattern would likely involve the loss of SO₂, the ethyl group, and cleavage of the imidazopyridine ring system.

Experimental Protocol: Synthesis

The following protocol for the synthesis of this compound is based on a hydrogen peroxide-catalyzed oxidation method.[1] This method is noted for its industrial applicability, reducing cost and hazardous waste compared to other oxidation methods.[1]

Reaction: Oxidation of 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide

Materials:

  • 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (25.7 g, 0.1 mol)

  • Acetic acid (250 mL)

  • Sodium tungstate (0.1 g)

  • 30% Hydrogen peroxide (27.2 g, 0.24 mol)

  • Water

Procedure:

  • Charge a reaction vessel with 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide, acetic acid, and sodium tungstate.

  • Heat the mixture to 70°C.

  • Slowly add the 30% hydrogen peroxide solution dropwise to the reaction mixture.

  • Maintain the reaction temperature at 70°C for 5 hours.

  • After the reaction is complete, cool the mixture to 15°C to precipitate the product.

  • Filter the resulting solid and wash the filter cake with 120 mL of water.

  • Dry the product at 80°C for 12 hours.

Expected Yield: 88%[6] Purity: 98%[6]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

G Workflow for Synthesis and Characterization A Starting Materials: 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide Acetic Acid, Sodium Tungstate 30% Hydrogen Peroxide B Oxidation Reaction (70°C, 5 hours) A->B C Work-up: Cooling, Filtration, Washing B->C D Drying (80°C, 12 hours) C->D E Final Product: This compound D->E F Spectroscopic Analysis: NMR, IR, MS E->F G Purity and Yield Determination E->G

Caption: Synthesis and Characterization Workflow.

Biological Context and Applications

This compound is primarily recognized as a degradation product of the herbicide sulfosulfuron.[1][2] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme crucial for amino acid biosynthesis in plants.[1] Additionally, due to the presence of the sulfonamide group, this class of compounds is being investigated for antibacterial and antifungal properties, potentially through the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in microorganisms.[1] Its versatile chemical structure also makes it a valuable building block in the synthesis of more complex molecules for various scientific applications.[3]

The following diagram illustrates the potential mechanisms of action.

G Potential Mechanisms of Action A This compound B Inhibition of Acetolactate Synthase (ALS) A->B E Potential Inhibition of Dihydropteroate Synthase A->E C Disruption of Amino Acid Biosynthesis in Plants B->C D Herbicidal Activity C->D F Disruption of Folate Synthesis in Microorganisms E->F G Potential Antibacterial/ Antifungal Activity F->G

Caption: Potential Biological Mechanisms.

References

Navigating the Solubility Landscape of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is a compound of interest in various chemical and pharmaceutical research sectors. As a derivative of the imidazo[1,2-a]pyridine core, it presents a unique structural motif. Notably, it is recognized as a degradation product of the sulfonylurea herbicide, sulfosulfuron.[1] Understanding the solubility of this compound is a critical first step in its handling, formulation, and the design of any subsequent experimental work. This technical guide provides an in-depth overview of the available solubility information and outlines a comprehensive experimental protocol for its precise determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial in predicting its general solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₄S₂LookChem
Molecular Weight 289.336 g/mol LookChem
Appearance White crystalline solidLookChem, Echemi
pKa (Predicted) 5.40 ± 0.60LookChem
LogP (Predicted) 2.63720LookChem
Density (Predicted) 1.67 g/cm³LookChem, Echemi
Storage Temperature Room Temperature, Sealed in dryLookChem

Solubility Profile

As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative inferences can be drawn from synthetic and purification procedures described in scientific documents.

SolventQualitative SolubilityRationale / Observation
Methanol (MeOH) Sparingly Soluble to SolubleA related compound, 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide, was successfully recrystallized from methanol, suggesting that the target compound may also exhibit some degree of solubility in this solvent.[2] In a synthesis procedure for sulfosulfuron, this compound was washed with a small amount of methanol after filtration, implying it is not freely soluble.
Acetic Acid SolubleIn a described synthetic protocol, this compound is used as a reactant dissolved in acetic acid, indicating good solubility in this solvent.
Water pH-DependentAs a compound related to sulfonylurea herbicides, its aqueous solubility is expected to be pH-dependent. The hydrolysis rate of sulfonylureas is significantly influenced by pH, being faster in acidic or basic conditions compared to neutral pH.
Acetonitrile Likely SolubleIn a synthetic procedure for sulfosulfuron starting from this compound, acetonitrile is used as the reaction solvent, suggesting solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the equilibrium shake-flask method is recommended. This method is considered the gold standard for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, acetone, dimethyl sulfoxide)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical instrumentation

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation:

    • Prepare stock solutions of the compound in a highly soluble solvent for analytical standard curve generation.

    • Equilibrate the orbital shaker to the desired temperature (e.g., 25 °C or 37 °C).

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled orbital shaker.

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the liquid.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical standard curve.

    • Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method such as HPLC-UV.

  • Data Analysis:

    • Construct a standard curve by plotting the analytical response versus the known concentrations of the standard solutions.

    • From the standard curve, determine the concentration of the compound in the diluted samples.

    • Calculate the equilibrium solubility in the original undiluted supernatant, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_compound Weigh Excess Compound start->prep_compound 1. prep_solvent Add Solvent prep_compound->prep_solvent 2. agitate Agitate at Constant Temperature (24-48h) prep_solvent->agitate 3. centrifuge Centrifuge agitate->centrifuge 4. filter Filter Supernatant centrifuge->filter 5. analyze Quantify Concentration (e.g., HPLC-UV) filter->analyze 6. calculate Calculate Solubility analyze->calculate 7. end_node End calculate->end_node 8.

Caption: Workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides the foundational knowledge and a robust experimental framework for its determination. The outlined shake-flask protocol, coupled with appropriate analytical techniques, will enable researchers to generate reliable and accurate solubility data. Such data is indispensable for advancing the research and development of applications involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonylurea Herbicides using 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is a key intermediate in the synthesis of a new class of highly efficient sulfonylurea herbicides.[1][2] These herbicides are effective against a variety of weeds and exhibit good selectivity for crops.[3][4] The synthesis involves the reaction of this compound with a substituted aminopyrimidine derivative. This document provides a detailed experimental protocol for this synthesis, along with quantitative data and a visual representation of the experimental workflow.

Experimental Protocol

This protocol details the synthesis of the sulfonylurea herbicide 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)urea.[1]

Materials:

  • This compound

  • 2-amino-4,6-dimethoxypyrimidine methyl benzoate

  • Potassium hydroxide (catalyst)

  • Acetonitrile (solvent)

  • Hydrochloric acid

  • Methanol

  • Ice water

Procedure:

  • Reaction Setup: In a reaction vessel, combine 14.45g (0.05 mol) of this compound, 13.8g (0.05 mol) of 2-amino-4,6-dimethoxypyrimidine methyl benzoate, 2.8g (0.05 mol) of potassium hydroxide, and 100ml of acetonitrile.[1][2]

  • Reaction: Heat the mixture to 60°C and maintain this temperature for 7 hours, allowing the reaction to proceed.[1][2]

  • Workup: After 7 hours, pour the reaction mixture into ice water.[1][2]

  • Acidification: Acidify the mixture with 8ml of hydrochloric acid.[1][2]

  • Filtration and Washing: Filter the resulting precipitate. Wash the collected solid first with 60ml of water and then with a small amount of methanol.[1]

  • Drying: Dry the final product at 80°C for 12 hours.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the sulfonylurea herbicide.

ParameterValueReference
Reactants
This compound14.45 g (0.05 mol)[1][2]
2-amino-4,6-dimethoxypyrimidine methyl benzoate13.8 g (0.05 mol)[1][2]
Potassium hydroxide2.8 g (0.05 mol)[1][2]
Acetonitrile100 ml[1][2]
Reaction Conditions
Temperature60°C[1][2]
Reaction Time7 hours[1][2]
Product
Yield22.3 g (90%)[1]
Purity95%[1]
Melting Point202.5-204.1°C[1]
AppearanceWhite solid[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the sulfonylurea herbicide.

SynthesisWorkflow A 1. Mix Reactants: - this compound - 2-amino-4,6-dimethoxypyrimidine methyl benzoate - Potassium Hydroxide - Acetonitrile B 2. Heat Reaction (60°C, 7 hours) A->B C 3. Quench with Ice Water B->C D 4. Acidify with HCl C->D E 5. Filter Precipitate D->E F 6. Wash Solid (Water, then Methanol) E->F G 7. Dry Product (80°C, 12 hours) F->G H Final Product: Sulfonylurea Herbicide G->H

References

Application Notes and Protocols: In Vitro Assay for COX-2 Inhibition by 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2][3] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced by pro-inflammatory stimuli, making it a prime target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5][6] This document provides detailed protocols for an in vitro fluorometric assay to determine the inhibitory activity of the novel compound, 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, against human recombinant COX-2.

The assay is based on the measurement of Prostaglandin G2 (PGG2), an intermediate product generated by COX-2, using a fluorescent probe.[2][7] The decrease in fluorescence intensity in the presence of the test compound is proportional to its inhibitory activity.

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Phospholipase A2 Phospholipase A2 Pro-inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid cleaved by Phospholipase A2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) COX-2 Enzyme->Prostaglandin G2 (PGG2) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) reduced by Peroxidase Activity Peroxidase Activity Peroxidase Activity Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) converted by Prostaglandin Synthases Prostaglandin Synthases Prostaglandin Synthases Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain Inhibitor 2-Ethylsulfonylimidazo [1,2-a]pyridine-3-sulfonamide Inhibitor->COX-2 Enzyme inhibits

Caption: COX-2 signaling pathway in inflammation.

Data Presentation

The inhibitory potency of this compound against COX-2 is quantified by its half-maximal inhibitory concentration (IC50) value. For comparative purposes, the IC50 values for the test compound and a known COX-2 inhibitor, Celecoxib, are presented below. (Note: The following data is hypothetical and for illustrative purposes).

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound0.15>100>667
Celecoxib (Reference Inhibitor)0.0515300

Experimental Protocols

Materials and Reagents
  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • This compound (Test Inhibitor)

  • Celecoxib (Reference Inhibitor)

  • DMSO

  • 96-well black microplate

  • Fluorescence plate reader with excitation at 535 nm and emission at 587 nm.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents Dilute test compound and controls add_inhibitor Add Inhibitor 10 µL of diluted test inhibitor, control, or buffer to wells prep_reagents->add_inhibitor prep_enzyme Prepare Enzyme Solution Dilute human recombinant COX-2 add_enzyme Add Enzyme Add diluted COX-2 to all wells except blank prep_enzyme->add_enzyme prep_reaction_mix Prepare Reaction Mix COX Assay Buffer, COX Probe, COX Cofactor prep_reaction_mix->add_enzyme add_inhibitor->add_enzyme incubate_inhibitor Incubate Incubate for 10 minutes at 25°C add_enzyme->incubate_inhibitor add_substrate Initiate Reaction Add 10 µL of Arachidonic Acid incubate_inhibitor->add_substrate read_plate Measure Fluorescence Kinetic reading at Ex/Em = 535/587 nm for 5-10 min add_substrate->read_plate analyze_data Data Analysis Calculate % inhibition and determine IC50 read_plate->analyze_data

Caption: Experimental workflow for the COX-2 inhibition assay.

Detailed Methodology

1. Reagent Preparation

  • Test Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Reference Inhibitor Stock Solution: Prepare a 10 mM stock solution of Celecoxib in DMSO.

  • Working Inhibitor Solutions: Perform serial dilutions of the stock solutions in COX Assay Buffer to achieve a range of desired concentrations.

  • Human Recombinant COX-2: Reconstitute the enzyme in sterile water as per the manufacturer's instructions and store on ice.[2] Avoid repeated freeze-thaw cycles.

  • Arachidonic Acid Solution: Prepare the arachidonic acid solution immediately before use by mixing with NaOH and diluting with purified water according to the kit protocol.[2]

2. Assay Procedure

  • Plate Setup: To a 96-well black microplate, add the following to the designated wells:

    • Blank: 10 µL of COX Assay Buffer.

    • Enzyme Control (100% activity): 10 µL of COX Assay Buffer.

    • Inhibitor Control: 10 µL of diluted Celecoxib solution.

    • Test Sample: 10 µL of diluted this compound solution.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.

  • Enzyme Addition: Add 80 µL of the reaction mix to each well, followed by 10 µL of the diluted human recombinant COX-2 enzyme to all wells except the blank.

  • Inhibitor Incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

3. Data Analysis

  • Calculate the rate of reaction: Determine the slope of the linear portion of the kinetic fluorescence curve for each well.

  • Calculate the percentage of inhibition: % Inhibition = [(Slope of Enzyme Control - Slope of Test Sample) / Slope of Enzyme Control] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided protocol offers a robust and reliable method for determining the in vitro inhibitory activity of this compound against COX-2. This assay is suitable for high-throughput screening and detailed characterization of potential COX-2 inhibitors, providing valuable data for drug discovery and development programs. The high selectivity index of the test compound suggests it may have a favorable safety profile with reduced risks of gastrointestinal side effects associated with non-selective NSAIDs.

References

Application Notes and Protocols for the Quantification of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is a key intermediate in the synthesis of various compounds, including sulfonylurea herbicides.[1] Accurate quantification of this compound is crucial for process monitoring, quality control of the final product, and research and development. This document provides detailed protocols for the quantitative analysis of this compound in a bulk substance or formulation matrix using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The HPLC-UV method is suitable for routine quality control where high concentrations of the analyte are expected, while the LC-MS/MS method offers superior sensitivity and selectivity for trace-level quantification.

Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Application Notes

This method describes a reversed-phase HPLC-UV procedure for the determination of this compound. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acidified water and acetonitrile. Detection is performed at a UV wavelength of 270 nm, which provides good sensitivity for sulfonamides.[2] This method is ideal for assay and purity determinations of the bulk drug substance or in simple formulations.

Method validation would typically be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Instrumentation and Chromatographic Conditions

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Cogent RP Phenyl Hexyl™, 5µm, 4.6 x 150mm, or equivalent C18 column.[2]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 75 25
    10.0 25 75
    12.0 25 75
    12.1 75 25

    | 15.0 | 75 | 25 |

  • Flow Rate: 1.0 mL/min.[2][4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.[2]

3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh a quantity of the sample powder equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical validation results for sulfonamide analysis.[4][5]

ParameterResult
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Workflow Diagram (HPLC-UV)

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Inject 10 µL column C18 Column (30 °C) hplc->column Mobile Phase Gradient 1.0 mL/min detection UV Detector (270 nm) column->detection data Data Acquisition and Analysis detection->data quant Quantification data->quant Calibration Curve

Caption: HPLC-UV analysis workflow for quantification.

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Notes

This LC-MS/MS method is designed for the highly sensitive and selective quantification of this compound. It is particularly useful for determining trace levels of the compound in complex matrices or for pharmacokinetic studies. The method utilizes a reversed-phase C18 column with a gradient elution of acidified water and acetonitrile. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The use of an internal standard is recommended for improved accuracy and precision.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., ¹³C₆-labeled analog, if available) or a structurally similar sulfonamide (e.g., Sulfapyridine).

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS system: UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[4]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    5.0 5 95
    7.0 5 95
    7.1 95 5

    | 9.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.[6]

3. Mass Spectrometer Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Spray Voltage: 3500 V.

  • Vaporizer Temperature: 350 °C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 290.0 195.1 (Quantifier) 20
    This compound 290.0 135.0 (Qualifier) 25

    | Internal Standard (Sulfapyridine) | 250.1 | 156.1 | 22 |

4. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC-UV method.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1 to 100 ng/mL) by diluting the stock solution. Spike each standard with the internal standard to a final concentration of 10 ng/mL.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Accurately weigh the sample and dissolve in an appropriate solvent.

    • Spike with the internal standard.

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by water.[7]

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and internal standard with methanol.[7]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase A and inject into the LC-MS/MS system.[7]

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Quantify the analyte in the sample using the regression equation from the calibration curve.

Quantitative Data Summary (LC-MS/MS)

The following table summarizes the expected performance characteristics of the LC-MS/MS method, based on typical values for sulfonamide analysis in various matrices.[6][8]

ParameterResult
Linearity (R²) ≥ 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 90.0 - 110.0%
Precision (% RSD) < 10.0%

Workflow Diagram (LC-MS/MS)

LCMS_Workflow sample_prep Sample Preparation (SPE Cleanup) lc_system UHPLC System sample_prep->lc_system Inject 5 µL lc_column C18 Column (40 °C) lc_system->lc_column Mobile Phase Gradient 0.3 mL/min ms_system Mass Spectrometer (ESI+, MRM) lc_column->ms_system data_analysis Data Analysis ms_system->data_analysis quantification Quantification data_analysis->quantification Internal Standard Calibration

Caption: LC-MS/MS analysis workflow for quantification.

References

synthesis of sulfosulfuron from 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the herbicide sulfosulfuron, starting from 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. The information is intended for use by qualified professionals in a laboratory setting.

Introduction

Sulfosulfuron is a potent and selective sulfonylurea herbicide used for the control of a wide range of grass and broadleaf weeds in wheat and other cereal crops.[1] Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids.[2][3] This document outlines the chemical synthesis of sulfosulfuron from the key intermediate, this compound.

Synthesis Pathway

The synthesis of sulfosulfuron from this compound can be achieved via a condensation reaction. Two primary routes have been identified, utilizing either an isocyanate or a phenyl formate derivative of 2-amino-4,6-dimethoxypyrimidine. The most commonly documented method involves the reaction with 2-amino-4,6-dimethoxypyrimidine phenyl formate in the presence of a base catalyst.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Sulfosulfuron via Condensation with 2-amino-4,6-dimethoxy pyrimidine phenyl formate

This protocol is adapted from publicly available patent literature.[4][5]

Materials:

  • This compound

  • 2-amino-4,6-dimethoxy pyrimidine phenyl formate

  • Potassium hydroxide (or Sodium hydroxide)

  • Acetonitrile

  • Hydrochloric acid

  • Ice water

  • Methanol

  • Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • To a reaction flask equipped with a condenser and magnetic stirrer, add this compound (1 equivalent), 2-amino-4,6-dimethoxy pyrimidine phenyl formate (1 equivalent), and acetonitrile as the solvent.[4][5]

  • Add potassium hydroxide (1-1.5 equivalents) as a catalyst to the reaction mixture.[4]

  • Heat the reaction mixture to a temperature between 40°C and 70°C with continuous stirring.[4][5]

  • Maintain the reaction at this temperature for 6 to 8 hours.[4][5]

  • Upon completion of the reaction, pour the mixture into ice water to precipitate the product.[4]

  • Acidify the aqueous mixture to a pH of 2-3 using hydrochloric acid.[5]

  • Collect the precipitated solid by filtration.[4]

  • Wash the filter cake with water and then with a small amount of methanol.[6][7]

  • Dry the product to obtain sulfosulfuron.[4]

Data Presentation

The following table summarizes the key reactants, catalysts, and conditions for the synthesis of sulfosulfuron as described in Protocol 1.

Reactant/ReagentRoleMolar Ratio (relative to starting sulfonamide)
This compoundStarting Material1
2-amino-4,6-dimethoxy pyrimidine phenyl formateReactant1
Potassium HydroxideCatalyst1 - 1.5
AcetonitrileSolventN/A
Reaction Condition Value
Temperature40 - 70 °C
Reaction Time6 - 8 hours

Visualizations

Diagram of the Synthetic Pathway

Synthesis_of_Sulfosulfuron reactant1 This compound product Sulfosulfuron reactant1->product reactant2 2-amino-4,6-dimethoxy pyrimidine phenyl formate reactant2->product conditions Potassium Hydroxide Acetonitrile 40-70°C, 6-8h invis_node invis_node->product cluster_reactants cluster_reactants

Caption: Synthesis of Sulfosulfuron from its precursors.

Mechanism of Action of Sulfosulfuron

Sulfosulfuron_Mechanism_of_Action Sulfosulfuron Sulfosulfuron ALS Acetolactate Synthase (ALS) Sulfosulfuron->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth Inhibition Inhibition

Caption: Sulfosulfuron inhibits the ALS enzyme.

References

Application of Imidazo[1,2-a]pyridine Scaffold in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile therapeutic potential. This bicyclic system is present in several marketed drugs and numerous clinical and preclinical candidates, demonstrating a broad spectrum of biological activities. This document provides detailed application notes on its use in drug discovery, experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows.

Application Notes

The imidazo[1,2-a]pyridine core is a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to applications in oncology, infectious diseases, neuroscience, and anti-inflammatory therapies.[1][2][3] Its rigid structure provides a fixed orientation for substituent groups to interact with target proteins, while its chemical properties allow for facile structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[4]

Oncology

A primary focus of imidazo[1,2-a]pyridine derivatives has been in the development of novel anticancer agents. These compounds have been shown to inhibit various kinases and modulate key signaling pathways implicated in tumor growth, proliferation, and survival.[5][6]

  • PI3K/mTOR Pathway Inhibition: Several imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways, which are frequently dysregulated in cancer.[5][7][8] These inhibitors typically act by competing with ATP in the kinase domain of these enzymes. For instance, a potent dual PI3K/mTOR inhibitor demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR.[7][8] Another series of derivatives showed potent PI3Kα inhibition with an IC50 of 2 nM.[5]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target for imidazo[1,2-a]pyridine derivatives. Compounds have been developed that show significant inhibitory activity against both wild-type and mutant forms of EGFR.

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme often overexpressed in tumors and is involved in inflammation and cancer progression. Imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors, with some compounds exhibiting high potency and selectivity. For example, compound 5n showed a COX-2 IC50 value of 0.07 µM with a high selectivity index.[9]

  • STAT3 Pathway Modulation: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of tumorigenesis. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphorylation of STAT3, leading to the downregulation of its downstream targets.[1][4][10] For instance, the compound MIA was found to suppress STAT3 phosphorylation in breast and ovarian cancer cell lines.[1]

  • Covalent KRAS G12C Inhibition: The KRAS G12C mutation is a challenging target in oncology. Recently, imidazo[1,2-a]pyridine has been utilized as a scaffold for the development of covalent inhibitors that target the mutant cysteine residue, locking KRAS in an inactive state.[11][12]

Infectious Diseases

The imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of novel anti-infective agents, particularly against Mycobacterium tuberculosis.

  • Antitubercular Activity: A number of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[2][13][14] These compounds often target the QcrB subunit of the ubiquinol cytochrome c reductase, a key component of the electron transport chain.[3] Several compounds have shown minimum inhibitory concentrations (MICs) in the nanomolar range.[13]

Neuroscience

The imidazo[1,2-a]pyridine core is a key feature of marketed drugs for neurological disorders, primarily acting on GABA-A receptors.

  • Hypnotic and Anxiolytic Agents: Zolpidem and alpidem are well-known drugs containing the imidazo[1,2-a]pyridine scaffold used for the treatment of insomnia and anxiety, respectively.[15][16] These compounds modulate the activity of GABA-A receptors, enhancing inhibitory neurotransmission in the central nervous system.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50)

Compound/Derivative ClassTarget/Cell LineIC50 (µM)Reference
PI3K/mTOR dual inhibitorPI3Kα / mTOR0.0002 / 0.021[7][8]
PI3Kα inhibitorPI3Kα0.002[5]
Compound 6 A375 (Melanoma)9.7[5]
HeLa (Cervical Cancer)35.0[5]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[17]
HepG2 (Hepatocellular Carcinoma)13[17]
MCF-7 (Breast Carcinoma)11[17]
A375 (Human Skin Cancer)11[17]
Compound IP-5 HCC1937 (Breast Cancer)45[6]
Compound IP-6 HCC1937 (Breast Cancer)47.7[6]
Compound HB9 A549 (Lung Cancer)50.56[18]
Compound HB10 HepG2 (Liver Carcinoma)51.52[18]
Compound 5n COX-20.07[9]
Imidazo[1,2-a]quinoxaline 6b EGFR (wild type)0.211[19]
Imidazo[1,2-a]quinoxaline 7j EGFR (wild type)0.193[19]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives (MIC)

Compound/Derivative ClassStrainMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv≤0.006[13]
Imidazo[1,2-a]pyridine 1 M. tuberculosis (replicating)0.4 - 1.9[20]
M. tuberculosis (MDR)0.07 - 2.2[20]
M. tuberculosis (XDR)0.07 - 0.14[20]
IPA-6M. tuberculosis H37Rv0.05 (µg/mL)[14]
IPS-1M. tuberculosis H37Rv0.4 (µg/mL)[14]
IP Inhibitors (1-4)M. tuberculosis0.03 - 5[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)

This protocol assesses the effect of imidazo[1,2-a]pyridine compounds on cancer cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies apoptosis induced by imidazo[1,2-a]pyridine compounds using flow cytometry.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with the desired concentration of the imidazo[1,2-a]pyridine compound for the indicated time.

    • Harvest the cells (including floating and adherent cells) and wash with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the phosphorylation status of key signaling proteins (e.g., Akt, mTOR, STAT3) following treatment with imidazo[1,2-a]pyridine derivatives.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-STAT3, anti-total-STAT3)

    • HRP-conjugated secondary antibodies

    • ECL substrate and imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Perform densitometry analysis to quantify the protein expression levels, normalizing phosphorylated proteins to their total protein counterparts.

Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt->pAkt pmTORC1 p-mTORC1 (Active) pAkt->pmTORC1 Activates mTORC1 mTORC1 mTORC1->pmTORC1 Cell_Growth Cell Growth, Proliferation, Survival pmTORC1->Cell_Growth Promotes Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine->PI3K Imidazo_pyridine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene_Expression Gene Expression (COX-2, iNOS, Bcl-2) pSTAT3_dimer->Gene_Expression Promotes IkB IκBα NFkB NF-κB NFkB->Gene_Expression Promotes IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Degradation of IκBα Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo_pyridine->pSTAT3 Inhibits Phosphorylation Imidazo_pyridine->IkB Increases Expression

Caption: STAT3 and NF-κB signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells 1. Seed Cells (96-well plate) start->seed_cells add_compound 2. Add Imidazo[1,2-a]pyridine Compound (Serial Dilutions) seed_cells->add_compound incubate1 3. Incubate (48-72 hours) add_compound->incubate1 add_mtt 4. Add MTT Reagent incubate1->add_mtt incubate2 5. Incubate (4 hours) add_mtt->incubate2 solubilize 6. Solubilize Formazan (Add DMSO) incubate2->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance analyze 8. Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Western_Blot_Workflow start Start cell_lysis 1. Cell Lysis & Protein Extraction start->cell_lysis quantification 2. Protein Quantification (BCA) cell_lysis->quantification sds_page 3. SDS-PAGE quantification->sds_page transfer 4. Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Signal Detection (ECL) secondary_ab->detection analysis 9. Densitometry Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.

References

Developing Novel Anticancer Agents from Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel anticancer agents derived from the imidazo[1,2-a]pyridine scaffold. This class of compounds has garnered significant attention for its potential in oncology, demonstrating a wide range of biological activities and mechanisms of action. These notes are intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of these promising therapeutic candidates.

Introduction

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that serve as a "privileged" scaffold in medicinal chemistry.[1] Their derivatives have been investigated for a multitude of therapeutic applications, with a pronounced emphasis on their anticancer properties.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[4][5] This document outlines the protocols for evaluating the anticancer potential of novel imidazo[1,2-a]pyridine derivatives and presents key data from recent studies in a structured format.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a selection of recently developed derivatives, providing a quantitative comparison of their potency.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[4]
WM115 (Melanoma)<12[4]
HeLa (Cervical Cancer)35.0[4]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[6][7]
HepG2 (Hepatocellular Carcinoma)13[6][7]
MCF-7 (Breast Carcinoma)11[6][7]
A375 (Human Skin Cancer)11[6][7]
Compound 8c K-562 (Leukemia)1.09[8]
Compound 13k HCC827 (Non-small cell lung)0.09[9]
A549 (Non-small cell lung)0.23[9]
SH-SY5Y (Neuroblastoma)0.19[9]
HEL (Erythroleukemia)0.43[9]
MCF-7 (Breast Cancer)0.18[9]
IP-5 HCC1937 (Breast Cancer)45[1][10][11]
IP-6 HCC1937 (Breast Cancer)47.7[1][10][11]
IP-7 HCC1937 (Breast Cancer)79.6[1][10][11]
Compound 6d A549 (Lung Cancer)2.8[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives as anticancer agents.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives

A common and efficient method for the synthesis of imidazo[1,2-a]pyridine derivatives is the one-pot, three-component condensation reaction.[6][7]

Materials:

  • Aryl aldehyde

  • 2-aminopyridine or 2-aminopyrazine

  • tert-butyl isocyanide

  • Iodine (as a catalyst)

  • Appropriate solvent (e.g., Dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde (1 mmol) and 2-aminopyridine or 2-aminopyrazine (1 mmol) in the chosen solvent.

  • Add a catalytic amount of iodine to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][4][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 48 hours).[4]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compounds.[4][12]

Materials:

  • Cancer cell lines

  • Imidazo[1,2-a]pyridine derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivative at a specific concentration (e.g., IC50 concentration) for a defined period (e.g., 48 hours).[4]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after drug treatment.[4]

Materials:

  • Cancer cell lines

  • Imidazo[1,2-a]pyridine derivatives

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 5: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[1][4][5][10]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-Akt, p-mTOR, p53, p21, Bax, Bcl-2, Caspase-9)[4][5]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives and a general experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits Imidazopyridine->Akt Inhibits Imidazopyridine->mTORC1 Inhibits STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus1 Nucleus pSTAT3->Nucleus1 Translocates to GeneExpression1 Gene Expression (Proliferation, Anti-apoptosis) Nucleus1->GeneExpression1 IKK IKK IkB IκBα IKK->IkB Phosphorylates pNFkB NF-κB NFkB NF-κB NFkB_IkB NF-κB-IκBα NFkB_IkB->IKK Activated by pro-inflammatory stimuli NFkB_IkB->pNFkB Releases Nucleus2 Nucleus pNFkB->Nucleus2 Translocates to GeneExpression2 Gene Expression (Inflammation, Survival) Nucleus2->GeneExpression2 Imidazopyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazopyridine->STAT3 Inhibits Phosphorylation Imidazopyridine->NFkB Suppresses Activity Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Screening In vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Lead_Identification Lead Compound Identification Screening->Lead_Identification Mechanism Mechanism of Action Studies Lead_Identification->Mechanism InVivo In vivo Studies (Xenograft Models) Lead_Identification->InVivo Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot

References

Application Notes and Protocols for Studying the Herbicidal Mechanism of Action of Sulfonylureas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sulfonylureas are a major class of herbicides first commercialized in 1982 that are highly effective at low application rates.[1] They are widely used in agriculture to control a broad spectrum of weeds in various crops.[2] Their mode of action is highly specific to an enzyme pathway present in plants and microorganisms, making them safe for animals and humans.[1][3] These application notes provide a detailed protocol for researchers to study the herbicidal mechanism of action of sulfonylureas.

Mechanism of Action:

The primary mechanism of action of sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][4] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[5][6] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.[4]

By inhibiting ALS, sulfonylureas block the production of these vital amino acids, leading to a cessation of cell division and growth in susceptible plants.[4] The herbicide is readily absorbed by the roots and foliage and translocates through both the xylem and phloem to the growing points of the plant, where the demand for these amino acids is highest.[7][8] Symptoms of sulfonylurea exposure in plants include stunted growth, chlorosis (yellowing), and necrosis (tissue death), ultimately leading to plant death.[4] The selectivity of sulfonylurea herbicides is due to the differential ability of crop plants versus weed species to metabolize the herbicide into non-toxic compounds.[4][9]

Signaling Pathway of Sulfonylurea Herbicidal Action

cluster_plant_cell Plant Cell SU Sulfonylurea Herbicide Uptake Uptake by Roots & Foliage SU->Uptake Translocation Translocation to Meristems Uptake->Translocation ALS Acetolactate Synthase (ALS) Translocation->ALS Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Catalyzes Protein Protein Synthesis BCAA->Protein CellDivision Cell Division & Growth Protein->CellDivision PlantDeath Plant Death CellDivision->PlantDeath Cessation leads to

Caption: Mechanism of sulfonylurea herbicide action in a plant cell.

Key Experimental Protocols

To elucidate the herbicidal mechanism of sulfonylureas, a series of in vitro and in vivo experiments are typically performed.

In Vitro Acetolactate Synthase (ALS) Activity Assay

This assay directly measures the inhibitory effect of sulfonylureas on the activity of the ALS enzyme.

Protocol:

  • Enzyme Extraction:

    • Homogenize young, actively growing plant tissue (e.g., shoot tips) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM cysteine, and 10% v/v glycerol).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 20 mM pyruvate, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD, and 10 mM MgCl2.

    • Add varying concentrations of the sulfonylurea herbicide to the reaction mixture.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid (e.g., 50 µL of 6 N H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes to allow for complete conversion to acetoin.

  • Quantification:

    • Add a solution of creatine and α-naphthol to the mixture and incubate at 60°C for 15 minutes to allow for color development.

    • Measure the absorbance at 530 nm using a spectrophotometer.

    • Calculate the enzyme activity and the half-maximal inhibitory concentration (IC50) of the sulfonylurea.

Analysis of Branched-Chain Amino Acid (BCAA) Levels

This in vivo experiment measures the impact of sulfonylurea treatment on the levels of valine, leucine, and isoleucine in the plant.

Protocol:

  • Plant Treatment:

    • Grow susceptible plants in a controlled environment (e.g., hydroponics or soil).

    • Treat the plants with a sublethal dose of the sulfonylurea herbicide. Include a control group treated with a blank solution.

    • Harvest plant tissue (e.g., leaves, roots) at various time points after treatment.

  • Amino Acid Extraction:

    • Freeze the harvested tissue in liquid nitrogen and grind to a fine powder.

    • Extract the amino acids using a suitable solvent (e.g., 80% ethanol).

    • Centrifuge the extract to remove cell debris.

  • Quantification by HPLC:

    • Derivatize the amino acids in the extract (e.g., using o-phthalaldehyde (OPA)).

    • Analyze the derivatized amino acids using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

    • Use known standards of valine, leucine, and isoleucine to generate a standard curve for quantification.

    • Compare the BCAA levels in treated plants to the control plants.

Whole Plant Bioassay for Herbicide Efficacy

This experiment assesses the overall herbicidal effect of sulfonylureas on plant growth and survival.

Protocol:

  • Plant Growth:

    • Sow seeds of a susceptible weed species in pots containing a standard potting mix.

    • Grow the plants in a controlled environment (e.g., greenhouse or growth chamber) until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Application:

    • Prepare a range of concentrations of the sulfonylurea herbicide.

    • Apply the herbicide solutions to the plants using a laboratory sprayer to ensure even coverage. Include a control group sprayed with a blank solution.

  • Data Collection:

    • Visually assess the plants for symptoms of herbicide injury (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight.

    • Calculate the dose required to cause 50% growth reduction (GR50).

Experimental Workflow for Studying Sulfonylurea Mechanism

cluster_workflow Experimental Workflow start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo als_assay ALS Enzyme Assay invitro->als_assay bcaa_analysis BCAA Analysis invivo->bcaa_analysis bioassay Whole Plant Bioassay invivo->bioassay data_analysis Data Analysis (IC50, BCAA levels, GR50) als_assay->data_analysis bcaa_analysis->data_analysis bioassay->data_analysis conclusion Conclusion on Herbicidal Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for mechanism of action studies.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Inhibition of ALS by Sulfonylurea Herbicides

Sulfonylurea CompoundPlant SpeciesIC50 (nM)
ChlorsulfuronArabidopsis thaliana15.3
Metsulfuron-methylArabidopsis thaliana9.8
RimsulfuronZea mays25.1
Thifensulfuron-methylGlycine max32.5
Tribenuron-methylTriticum aestivum11.2

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific experimental conditions.

Table 2: Effect of Sulfonylurea Treatment on Branched-Chain Amino Acid Levels in A. thaliana

Amino AcidControl (nmol/g FW)Treated (nmol/g FW)% Change
Valine150.2 ± 12.545.8 ± 5.1-69.5%
Leucine125.7 ± 10.138.2 ± 4.3-69.6%
Isoleucine98.5 ± 8.729.9 ± 3.5-69.6%

Note: Data are presented as mean ± standard deviation. The values are hypothetical and for illustrative purposes.

Table 3: Whole Plant Bioassay Results for Chlorsulfuron on Sinapis alba

Chlorsulfuron Conc. (g/ha)Growth Inhibition (%)Fresh Weight (g)Dry Weight (g)
0 (Control)05.2 ± 0.40.55 ± 0.05
1253.9 ± 0.30.41 ± 0.04
5552.3 ± 0.20.25 ± 0.03
10850.8 ± 0.10.08 ± 0.01
20980.1 ± 0.050.01 ± 0.005

Note: Data are presented as mean ± standard deviation. The values are hypothetical and for illustrative purposes. The GR50 can be calculated from this data.

References

Application Notes and Protocols for the Laboratory Synthesis and Purification of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis and purification of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, a key intermediate in the preparation of sulfonylurea herbicides.[1][2] The compound is also a known degradation product of the herbicide sulfosulfuron.[3][4]

Chemical Properties
PropertyValue
Molecular Formula C9H11N3O4S2[5][6][7]
Molecular Weight 289.33 g/mol [6][8]
Appearance White crystalline solid[1][2][5]
Melting Point 198.5-201.6°C[1][2]
Purity 98%[1][2]
Storage Sealed in a dry place at room temperature[5][6]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: One-Pot Oxidation of 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide

This protocol describes a direct, one-pot synthesis via the oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide using hydrogen peroxide.

Materials:

  • 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide

  • Acetic acid

  • Sodium tungstate

  • 30 wt% Hydrogen peroxide solution

  • Water

  • Methanol

Equipment:

  • Reaction vessel

  • Heating mantle with temperature control

  • Dropping funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a reaction vessel, combine 25.7 g (0.1 mol) of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide, 250 ml of acetic acid, and 0.1 g of sodium tungstate as a catalyst.[1]

  • Heating: Heat the mixture to 70°C with stirring.[1][2]

  • Addition of Oxidant: Slowly add 27.2 g (0.24 mol) of 30 wt% hydrogen peroxide solution dropwise to the reaction mixture.[1][2]

  • Reaction: Maintain the reaction temperature at 70°C for 5 hours.[1][2]

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to 15°C to allow the product to precipitate.[1][2]

  • Filtration and Washing: Filter the precipitate and wash the filter cake with 120 ml of water, followed by a small amount of methanol.[1][2]

  • Drying: Dry the collected solid in an oven at 80°C for 12 hours to yield the final product.[1][2]

Expected Yield: 26.0 g (88%) of this compound as a white solid with a purity of 98%.[1][2]

Method 2: Two-Step Synthesis from 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

This method involves the nucleophilic substitution of 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide with ethanethiol, followed by oxidation.

Step 1: Synthesis of 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide

Materials:

  • 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

  • Ethanethiol

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethylformamide (DMF)

Procedure:

  • To a suspension of sodium hydride (1.2 g, 30 mmol) in 20 mL of DMF under ice cooling, add ethanethiol (2.2 mL, 30 mmol).

  • Stir the mixture for 1 hour.

  • Add 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide (2.3 g, 9.9 mmol) and heat the mixture to 115-120°C for 7 hours.[3]

  • Isolate the product by filtration to yield 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide as a brown solid.

Expected Yield: 90%[3]

Step 2: Oxidation to this compound

Materials:

  • 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (CH2Cl2)

  • Methanol (for recrystallization)

Procedure:

  • Dissolve 2.2 g (8.22 mmol) of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide in 200 ml of dichloromethane in an ice water bath.[9]

  • Slowly add a solution of 1.88 g (8.22 mmol) of m-chloroperoxybenzoic acid in 100 ml of dichloromethane dropwise.[9]

  • Stir the suspension at 0-5°C for at least 3 hours.[9]

  • Filter the mixture and remove the solvent from the filtrate.

  • Recrystallize the crude product from methanol to obtain the pure this compound as a white crystalline product.[9]

Expected Yield: 1.24 g (55%)[9]

Data Presentation

Table 1: Summary of Synthesis Parameters and Results

ParameterMethod 1 (One-Pot Oxidation)Method 2 (Two-Step Synthesis)
Starting Material 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Key Reagents Hydrogen peroxide, Sodium tungstate, Acetic acidEthanethiol, NaH, DMF (Step 1); mCPBA (Step 2)
Reaction Temperature 70°C115-120°C (Step 1); 0-5°C (Step 2)
Reaction Time 5 hours7 hours (Step 1); >3 hours (Step 2)
Overall Yield 88%[1]~49.5% (calculated from step yields)
Product Purity 98%[1]High (after recrystallization)
Product Appearance White solid[1]White crystalline solid[9]

Visualizations

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

G Experimental Workflow for Synthesis and Purification cluster_method1 Method 1: One-Pot Oxidation cluster_method2 Method 2: Two-Step Synthesis M1_Start Start with 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide M1_React React with H2O2, Sodium Tungstate in Acetic Acid at 70°C M1_Start->M1_React M1_Cool Cool to 15°C M1_React->M1_Cool M1_Filter Filter and Wash with Water and Methanol M1_Cool->M1_Filter M1_Dry Dry at 80°C M1_Filter->M1_Dry M1_Product Final Product: This compound M1_Dry->M1_Product M2_Start Start with 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide M2_Step1 React with Ethanethiol and NaH in DMF M2_Start->M2_Step1 M2_Intermediate Intermediate: 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide M2_Step1->M2_Intermediate M2_Step2 Oxidize with mCPBA in CH2Cl2 at 0-5°C M2_Intermediate->M2_Step2 M2_Purify Recrystallize from Methanol M2_Step2->M2_Purify M2_Product Final Product: This compound M2_Purify->M2_Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

As a degradation product of the herbicide sulfosulfuron, this compound is known to exhibit herbicidal properties by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for amino acid biosynthesis in plants.[3]

G Simplified Mechanism of Herbicidal Action Substrate Pyruvate Enzyme Acetolactate Synthase (ALS) Substrate->Enzyme Product α-Acetolactate Enzyme->Product Inhibitor This compound Inhibitor->Enzyme Inhibition Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Product->AminoAcids PlantGrowth Plant Growth AminoAcids->PlantGrowth

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound.

References

Application Notes and Protocols: 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide as a key chemical intermediate. This document details its synthesis, properties, and significant applications, with a primary focus on its role in the manufacturing of agrochemicals. Additionally, potential applications in medicinal chemistry are discussed based on the biological activities associated with its core structural motifs.

Chemical Properties and Data

This compound is a stable, white crystalline solid at room temperature.[1] Its chemical structure features an imidazo[1,2-a]pyridine core, which is a recognized pharmacophore in many biologically active compounds.[2][3] The presence of both an ethylsulfonyl group and a sulfonamide group makes it a versatile building block in organic synthesis.

PropertyValueReference
Molecular Formula C₉H₁₁N₃O₄S₂[4]
Molecular Weight 289.33 g/mol [4]
CAS Number 141776-47-8[5]
Appearance White to Yellow Solid[1]
Melting Point 198.5-201.6 °C[6]
Purity ≥ 95%[1]
Storage Room temperature, sealed in a dry place[7]

Primary Application: Intermediate in Herbicide Synthesis

The most prominent and well-documented application of this compound is as a crucial intermediate in the synthesis of sulfonylurea herbicides, particularly sulfosulfuron.[6][8] Sulfosulfuron is a potent and selective herbicide used for weed control in cereal crops.[9]

Synthesis of Sulfosulfuron

The synthesis of sulfosulfuron from this compound involves a condensation reaction with 2-amino-4,6-dimethoxypyrimidine phenyl formate.[8]

Experimental Protocol: Synthesis of Sulfosulfuron

Objective: To synthesize the sulfonylurea herbicide, sulfosulfuron, using this compound as a key intermediate.

Materials:

  • This compound (0.05 mol, 14.45 g)

  • 2-amino-4,6-dimethoxypyrimidine methyl benzoate (0.05 mol, 13.8 g)

  • Potassium hydroxide (catalyst, 0.05 mol, 2.8 g)

  • Acetonitrile (solvent, 100 mL)

  • Ice water

  • Hydrochloric acid (8 mL)

  • Methanol

Procedure:

  • To a reaction flask, add this compound, 2-amino-4,6-dimethoxypyrimidine methyl benzoate, potassium hydroxide, and acetonitrile.

  • Heat the reaction mixture to 60°C and maintain this temperature for 7 hours with continuous stirring.

  • After the reaction is complete, pour the mixture into ice water.

  • Acidify the mixture to a pH of 2-3 using hydrochloric acid to precipitate the product.

  • Filter the precipitate and wash the resulting cake with 60 mL of water, followed by a small amount of methanol.

  • Dry the product at 80°C for 12 hours to obtain sulfosulfuron as a white solid.

Expected Yield and Purity:

ProductYieldPurityMelting Point
Sulfosulfuron90%95%202.5-204.1°C

Workflow for Sulfosulfuron Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification cluster_product Final Product This compound This compound Reaction Condensation Reaction This compound->Reaction 2-amino-4,6-dimethoxypyrimidine methyl benzoate 2-amino-4,6-dimethoxypyrimidine methyl benzoate 2-amino-4,6-dimethoxypyrimidine methyl benzoate->Reaction Potassium hydroxide (catalyst) Potassium hydroxide (catalyst) Potassium hydroxide (catalyst)->Reaction Acetonitrile (solvent) Acetonitrile (solvent) Acetonitrile (solvent)->Reaction Heat to 60°C for 7h Heat to 60°C for 7h Reaction->Heat to 60°C for 7h Pour into ice water Pour into ice water Reaction->Pour into ice water Acidify with HCl Acidify with HCl Pour into ice water->Acidify with HCl Filter precipitate Filter precipitate Acidify with HCl->Filter precipitate Wash with water and methanol Wash with water and methanol Filter precipitate->Wash with water and methanol Dry at 80°C Dry at 80°C Wash with water and methanol->Dry at 80°C Sulfosulfuron Sulfosulfuron Dry at 80°C->Sulfosulfuron

Caption: Workflow for the synthesis of sulfosulfuron.

Synthesis of the Intermediate: this compound

The intermediate itself is synthesized from 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide through an oxidation reaction.[6]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound.

Materials:

  • 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (0.1 mol, 25.7 g)

  • Sodium tungstate (catalyst, 0.1 g)

  • Acetic acid (solvent, 250 mL)

  • 30 wt% Hydrogen peroxide (oxidant, 0.24 mol, 27.2 g)

  • Water

Procedure:

  • In a reaction flask, suspend 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide and sodium tungstate in acetic acid.

  • Heat the mixture to 70°C.

  • Slowly add the 30 wt% hydrogen peroxide solution dropwise to the reaction mixture.

  • Maintain the reaction at 70°C for 5 hours after the addition is complete.

  • Cool the reaction mixture to 15°C to precipitate the product.

  • Filter the solid, wash the cake with 120 mL of water.

  • Dry the product at 80°C for 12 hours to yield this compound as a white solid.

Expected Yield and Purity:

ProductYieldPurityMelting Point
This compound88%98%198.5-201.6°C

Workflow for the Synthesis of the Intermediate

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification cluster_product Final Product 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide Reaction Oxidation Reaction 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide->Reaction Sodium tungstate (catalyst) Sodium tungstate (catalyst) Sodium tungstate (catalyst)->Reaction Acetic acid (solvent) Acetic acid (solvent) Acetic acid (solvent)->Reaction Hydrogen peroxide (oxidant) Hydrogen peroxide (oxidant) Hydrogen peroxide (oxidant)->Reaction Heat to 70°C for 5h Heat to 70°C for 5h Reaction->Heat to 70°C for 5h Cool to 15°C Cool to 15°C Reaction->Cool to 15°C Filter precipitate Filter precipitate Cool to 15°C->Filter precipitate Wash with water Wash with water Filter precipitate->Wash with water Dry at 80°C Dry at 80°C Wash with water->Dry at 80°C This compound This compound Dry at 80°C->this compound

Caption: Synthesis of the intermediate compound.

Potential Applications in Medicinal Chemistry

While its primary industrial use is in agrochemicals, the structural features of this compound suggest its potential as a scaffold in drug discovery.

Antibacterial and Antifungal Activity

The imidazo[1,2-a]pyridine core is present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3] The sulfonamide group is a well-known pharmacophore in antibacterial drugs, famously inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[10] Derivatives of imidazo[1,2-a]pyridines have shown promising antifungal activity against strains like Candida albicans and Aspergillus fumigatus.[11][12]

Signaling Pathway Inhibition

The mechanism of action for sulfonamide-based antibacterial agents is the inhibition of the folic acid synthesis pathway. This pathway is crucial for the biosynthesis of nucleotides and certain amino acids in bacteria.

G Pteridine precursor Pteridine precursor Dihydropteroate synthase Dihydropteroate synthase Pteridine precursor->Dihydropteroate synthase p-Aminobenzoic acid (PABA) p-Aminobenzoic acid (PABA) p-Aminobenzoic acid (PABA)->Dihydropteroate synthase Dihydropteroic acid Dihydropteroic acid Dihydropteroate synthase->Dihydropteroic acid Dihydrofolic acid Dihydrofolic acid Dihydropteroic acid->Dihydrofolic acid Tetrahydrofolic acid Tetrahydrofolic acid Dihydrofolic acid->Tetrahydrofolic acid Nucleotide and Amino Acid Synthesis Nucleotide and Amino Acid Synthesis Tetrahydrofolic acid->Nucleotide and Amino Acid Synthesis Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate synthase Inhibition

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

Given these established activities of its core components, this compound represents a valuable starting material for the synthesis of novel therapeutic agents. Further research into the derivatization of this intermediate could lead to the discovery of new compounds with potent biological activities.

References

Application Notes & Protocols: Evaluating the Biological Activity of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological evaluation of novel sulfonamide derivatives. The protocols outlined below cover key assays to determine antibacterial, anticancer, and anti-inflammatory activities.

Antibacterial Activity

Sulfonamides traditionally function as antibacterial agents by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] This inhibition disrupts the production of DNA, RNA, and proteins, leading to a bacteriostatic effect.[1][3]

Signaling Pathway: Bacterial Folic Acid Synthesis

The following diagram illustrates the mechanism of action of sulfonamides in the bacterial folic acid synthesis pathway.

Bacterial Folic Acid Synthesis Pathway Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Novel Sulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Protocols

a) Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol determines the lowest concentration of a novel sulfonamide that inhibits the visible growth of a microorganism.[5]

Materials:

  • Novel sulfonamide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[2]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Sulfonamide Solutions: Prepare a stock solution of each novel sulfonamide in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in MHB to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the appropriate sulfonamide dilution to each well of a 96-well plate. Add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria and MHB without sulfonamide) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth.[5]

b) Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to assess the susceptibility of bacteria to the novel sulfonamides.[5]

Materials:

  • Novel sulfonamide compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the novel sulfonamide onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Data Presentation

Table 1: Antibacterial Activity of Novel Sulfonamides

Compound IDBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Sulfonamide-001S. aureus
Sulfonamide-001E. coli
Sulfonamide-002S. aureus
Sulfonamide-002E. coli
Positive ControlS. aureus
Positive ControlE. coli

Anticancer Activity

Novel sulfonamide derivatives have shown significant antitumor activity through various mechanisms, including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[6][7]

Signaling Pathway: Carbonic Anhydrase Inhibition

The diagram below illustrates how sulfonamides can inhibit carbonic anhydrase, leading to altered pH homeostasis in cancer cells and subsequent cell death.

Anticancer Mechanism of Sulfonamides via Carbonic Anhydrase Inhibition Sulfonamide Novel Sulfonamide CA_IX Carbonic Anhydrase IX (CA IX) Sulfonamide->CA_IX Inhibition H_HCO3 H+ + HCO3- CA_IX->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->CA_IX Acidification Intracellular Acidification H_HCO3->Acidification leads to Apoptosis Apoptosis Acidification->Apoptosis

Caption: Sulfonamide inhibition of carbonic anhydrase in cancer cells.

Experimental Protocols

a) Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of novel sulfonamides on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Novel sulfonamide compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel sulfonamides for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

b) Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.[10]

Materials:

  • Novel sulfonamide compounds

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation

Table 2: Anticancer Activity of Novel Sulfonamides

Compound IDCell LineIC50 (µM)% Apoptotic Cells (at IC50)
Sulfonamide-001MCF-7
Sulfonamide-001A549
Sulfonamide-002MCF-7
Sulfonamide-002A549
Positive ControlMCF-7
Positive ControlA549

Anti-inflammatory Activity

Certain sulfonamides exhibit anti-inflammatory properties, for instance, by inhibiting the production of pro-inflammatory cytokines.[11][12][13]

Signaling Pathway: NF-κB Signaling in Inflammation

The following diagram depicts a simplified overview of the NF-κB signaling pathway, a key regulator of inflammation, and a potential target for anti-inflammatory sulfonamides.

Inhibition of NF-κB Signaling Pathway by Sulfonamides LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Sulfonamide Novel Sulfonamide Sulfonamide->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB inflammatory pathway by sulfonamides.

Experimental Protocol

a) Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol measures the effect of novel sulfonamides on the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Materials:

  • Novel sulfonamide compounds

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the novel sulfonamides for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each sulfonamide concentration compared to the LPS-stimulated control.

Data Presentation

Table 3: Anti-inflammatory Activity of Novel Sulfonamides

Compound IDConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Sulfonamide-0011
Sulfonamide-00110
Sulfonamide-00150
Sulfonamide-0021
Sulfonamide-00210
Sulfonamide-00250
Positive Control

Experimental Workflow Overview

Experimental Workflow for Evaluating Novel Sulfonamides Start Novel Sulfonamide Synthesis Antibacterial Antibacterial Activity - MIC - Disk Diffusion Start->Antibacterial Anticancer Anticancer Activity - MTT Assay - Apoptosis Assay Start->Anticancer Antiinflammatory Anti-inflammatory Activity - Cytokine ELISA Start->Antiinflammatory Data_Analysis Data Analysis and Structure-Activity Relationship Antibacterial->Data_Analysis Anticancer->Data_Analysis Antiinflammatory->Data_Analysis

Caption: General workflow for the biological evaluation of novel sulfonamides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. This valuable intermediate is notably used in the preparation of sulfonylurea herbicides.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. The core of the molecule, the imidazo[1,2-a]pyridine scaffold, is first synthesized. This is followed by the introduction of the ethylsulfonyl group at the 2-position and the sulfonamide group at the 3-position. A common route involves the formation of a 2-ethylthio-imidazo[1,2-a]pyridine intermediate, which is then oxidized to the corresponding sulfone. The final step is the introduction of the sulfonamide group at the 3-position via chlorosulfonation followed by amination.

Q2: Where can I find a detailed experimental protocol for the synthesis?

A2: A detailed experimental protocol for a key oxidation step in the synthesis is available. This procedure outlines the conversion of a 2-ethylthio-imidazo[1,2-a]pyridine precursor to the desired 2-ethylsulfonyl derivative.

Q3: What are the critical parameters to control during the oxidation of the 2-ethylthio intermediate?

A3: The oxidation of the 2-ethylthio group to the ethylsulfonyl group is a critical step. Key parameters to control include the choice of oxidizing agent, reaction temperature, and reaction time. Over-oxidation can lead to the formation of undesired byproducts, while incomplete oxidation will result in a lower yield of the desired product. Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).[1][2]

Q4: What are the expected yield and purity for the final product?

A4: Under optimized conditions, the synthesis of this compound can achieve a good yield and high purity. For instance, one reported method involving hydrogen peroxide oxidation yields the product as a white solid with a purity of 98% and a yield of 88%.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the Imidazo[1,2-a]pyridine Core
Potential Cause Suggested Solution
Poor quality of 2-aminopyridine: Impurities can interfere with the cyclization reaction.Use freshly purified 2-aminopyridine.
Inefficient cyclization conditions: Reaction temperature or time may not be optimal.Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to ensure completion.
Side reactions: Competing side reactions can consume starting materials.Explore different catalysts or solvent systems to favor the desired reaction pathway.
Problem 2: Incomplete or Over-oxidation of the 2-Ethylthio Intermediate
Potential Cause Suggested Solution
Insufficient oxidizing agent: Not enough oxidizing agent to convert the thioether to the sulfone.Use a slight excess of the oxidizing agent.
Reaction temperature too low: The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Over-oxidation to sulfonic acid: Using too strong an oxidizing agent or prolonged reaction times.Use a milder oxidizing agent or carefully control the stoichiometry and reaction time. Monitor the reaction closely to stop it once the desired sulfone is formed.
Formation of sulfoxide intermediate: Incomplete oxidation may lead to the formation of the corresponding sulfoxide.The 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide has been isolated and characterized, indicating it is a possible intermediate.[2] Ensure sufficient reaction time and stoichiometry of the oxidant to drive the reaction to the sulfone.
Problem 3: Difficulties in the Chlorosulfonation and Amination Steps
Potential Cause Suggested Solution
Low regioselectivity of chlorosulfonation: The chlorosulfonyl group may be introduced at other positions on the imidazo[1,2-a]pyridine ring.The 3-position is generally the most reactive site for electrophilic substitution on the imidazo[1,2-a]pyridine ring. However, reaction conditions should be carefully controlled.
Decomposition of the starting material: The imidazo[1,2-a]pyridine ring may not be stable under the harsh acidic conditions of chlorosulfonation.Perform the reaction at low temperatures and add the chlorosulfonating agent slowly.
Hydrolysis of the sulfonyl chloride: The intermediate sulfonyl chloride is sensitive to moisture and can hydrolyze back to the sulfonic acid.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Low yield in the amination step: The reaction of the sulfonyl chloride with ammonia or an amine may be inefficient.Ensure the use of a suitable base to neutralize the HCl generated during the reaction. Optimize the reaction temperature and time.
Problem 4: Impurities in the Final Product
Potential Cause Suggested Solution
Unreacted starting materials or intermediates: Incomplete reactions in any of the synthetic steps.Monitor each reaction for completion. Use appropriate purification techniques such as recrystallization or column chromatography to remove unreacted starting materials.
Byproducts from side reactions: Formation of isomers or degradation products.Characterize the impurities using techniques like NMR and MS to understand their origin. Optimize reaction conditions to minimize their formation.
Residual solvents or reagents: Solvents or reagents carried over from the synthesis and workup.Ensure proper drying of the final product under vacuum. Use appropriate washing steps during the workup to remove residual reagents.

Data Presentation

Table 1: Summary of a Reported Synthesis of this compound

ParameterValueReference
Starting Material 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide[2]
Oxidizing Agent m-chloroperoxybenzoic acid (m-CPBA)[2]
Solvent Dichloromethane (CH2Cl2)[2]
Reaction Temperature 0-5 °C[2]
Reaction Time > 3 hours[2]
Yield 55% (of the sulfoxide)[2]
Melting Point 203-205 °C (of the sulfoxide)[2]

Table 2: Alternative Oxidation Protocol

ParameterValueReference
Starting Material This compound (assumed to be the thioether precursor)[1]
Oxidizing Agent 30 wt% Hydrogen Peroxide[1]
Catalyst Sodium tungstate[1]
Solvent Acetic acid[1]
Reaction Temperature 70 °C[1]
Reaction Time 5 hours[1]
Yield 88%[1]
Purity 98%[1]
Melting Point 198.5-201.6 °C[1]

Experimental Protocols

Protocol 1: Oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide to 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide[2]

  • Dissolve 2.2 g (8.22 mmol) of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide in 200 ml of dichloromethane in a suitable reaction vessel.

  • Cool the solution in an ice water bath.

  • Slowly add a solution of 1.88 g (8.22 mmol) of m-chloroperoxybenzoic acid in 100 ml of dichloromethane dropwise to the cooled solution.

  • Stir the resulting suspension at 0–5 °C for more than 3 hours.

  • Filter the reaction mixture.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain the white crystalline product, 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide.

Protocol 2: Oxidation using Hydrogen Peroxide[1]

  • In a reaction vessel, charge 25.7 g (0.1 mol, assumed to be the thioether precursor) of the starting material, 0.1 g of sodium tungstate as a catalyst, and 250 ml of acetic acid as a solvent.

  • Heat the mixture to 70 °C.

  • Slowly add a solution of 27.2 g of 30 wt% hydrogen peroxide (0.24 mol) dropwise.

  • Allow the reaction to proceed for 5 hours at the same temperature.

  • Cool the reaction mixture to 15 °C.

  • Filter the mixture and wash the obtained filter cake with 120 ml of water.

  • Dry the product at 80 °C for 12 hours to yield 26.0 g of this compound as a white solid.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Imidazo[1,2-a]pyridine Core Synthesis cluster_step2 Step 2: Introduction of Ethylthio Group cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Chlorosulfonation cluster_step5 Step 5: Amination 2_aminopyridine 2-Aminopyridine imidazo_core Imidazo[1,2-a]pyridine 2_aminopyridine->imidazo_core Cyclization reagent_A α-Halo Carbonyl or equivalent reagent_A->imidazo_core ethylthio_intermediate 2-Ethylthio-imidazo[1,2-a]pyridine imidazo_core->ethylthio_intermediate Thiolation ethylsulfonyl_intermediate 2-Ethylsulfonyl-imidazo[1,2-a]pyridine ethylthio_intermediate->ethylsulfonyl_intermediate Oxidation sulfonyl_chloride 2-Ethylsulfonyl-imidazo[1,2-a]pyridine-3-sulfonyl chloride ethylsulfonyl_intermediate->sulfonyl_chloride Chlorosulfonation final_product 2-Ethylsulfonyl-imidazo[1,2-a]pyridine-3-sulfonamide sulfonyl_chloride->final_product Amination

Caption: General synthetic workflow for this compound.

Troubleshooting_Oxidation cluster_solutions Solutions start Oxidation of 2-Ethylthio Intermediate low_yield Low Yield of Sulfone start->low_yield incomplete_oxidation Incomplete Oxidation (Sulfoxide detected) low_yield->incomplete_oxidation Check TLC/LC-MS over_oxidation Over-oxidation (Sulfonic acid detected) low_yield->over_oxidation Check TLC/LC-MS low_temp Reaction temp too low incomplete_oxidation->low_temp Possible Cause insufficient_oxidant Insufficient Oxidant incomplete_oxidation->insufficient_oxidant Possible Cause strong_oxidant Oxidant too strong over_oxidation->strong_oxidant Possible Cause long_reaction Reaction time too long over_oxidation->long_reaction Possible Cause increase_temp Increase Temperature low_temp->increase_temp add_oxidant Add More Oxidant insufficient_oxidant->add_oxidant milder_oxidant Use Milder Oxidant strong_oxidant->milder_oxidant reduce_time Reduce Reaction Time long_reaction->reduce_time

Caption: Troubleshooting logic for the oxidation step.

Chlorosulfonation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Chlorosulfonation of 2-Ethylsulfonyl-imidazo[1,2-a]pyridine problem Observed Issue start->problem low_yield Low Yield of Sulfonyl Chloride problem->low_yield Symptom multiple_products Multiple Products (Isomers) problem->multiple_products Symptom no_product No Product / Starting Material Remains problem->no_product Symptom hydrolysis Hydrolysis of Sulfonyl Chloride low_yield->hydrolysis poor_regioselectivity Poor Regioselectivity multiple_products->poor_regioselectivity decomposition Decomposition of Starting Material no_product->decomposition anhydrous Use Anhydrous Conditions hydrolysis->anhydrous low_temp Lower Reaction Temperature poor_regioselectivity->low_temp decomposition->low_temp slow_addition Slow Addition of Reagent decomposition->slow_addition

Caption: Troubleshooting guide for the chlorosulfonation step.

References

Technical Support Center: Sulfosulfuron Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfosulfuron synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of sulfosulfuron. By understanding the critical parameters of the synthesis process, you can optimize your experimental conditions to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the two main stages of sulfosulfuron synthesis: the oxidation of 2-ethylmercapto group imidazoles [1,2-a] pyridine-3-sulphonamide and the subsequent condensation reaction.

Step 1: Oxidation Reaction

Q1: My oxidation reaction yield of 2-ethylsulfonyl imidazoles [1,2-a] pyridine-3-sulphonamide is lower than expected. What are the potential causes and solutions?

A1: Low yield in the oxidation step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time is adequate, typically between 4 to 6 hours, and that the temperature is maintained between 50°C and 100°C.[1]

  • Improper Reagent Stoichiometry: An insufficient amount of the oxidizing agent, hydrogen peroxide, can lead to incomplete conversion. It is recommended to use an excess of hydrogen peroxide. The molar ratio of hydrogen peroxide to the starting material should be in the range of 2:1 to 3:1.[1]

  • Suboptimal Temperature: The reaction temperature is crucial. If the temperature is too low, the reaction rate will be slow, and if it's too high, it might lead to side reactions or degradation of the product. The optimal temperature range is between 50°C and 100°C.[1]

  • Inefficient Catalyst: The use of a catalyst like tungstic acid, molybdic acid, tungstate, or molybdate can improve the reaction rate and yield. Ensure the catalyst is active and used in the correct proportion (0.1% to 5% by weight of the starting material).[2]

Q2: I am observing the formation of byproducts in my oxidation reaction. How can I minimize them?

A2: Byproduct formation is often related to the reaction conditions:

  • Oxidant Purity and Concentration: Using a low-purity hydrogen peroxide or an incorrect concentration can introduce impurities and lead to side reactions. A concentration of 10wt% to 30wt% hydrogen peroxide is recommended.[1] The primary byproduct of using hydrogen peroxide is water, which is environmentally benign.[1]

  • Controlled Addition of Oxidant: The method of adding the hydrogen peroxide is important. Slow, dropwise addition of the oxidant throughout the process can help control the reaction exotherm and minimize the formation of undesired byproducts.[1]

  • Post-Reaction Workup: An effective workup procedure is essential to remove byproducts. After the reaction, cooling the system to 10°C - 25°C, followed by filtration and washing of the filter cake, will help in isolating a purer product.[1][2]

Step 2: Condensation Reaction

Q3: The yield of the final sulfosulfuron product from the condensation reaction is poor. What should I investigate?

A3: Several factors can impact the yield of the final condensation step:

  • Suboptimal Reaction Temperature: The condensation reaction should be carried out at a temperature between 40°C and 70°C for 6 to 8 hours.[1] Deviating from this temperature range can negatively affect the yield.

  • Ineffective Catalyst: This reaction is catalyzed by a base. Using an inappropriate or insufficient amount of catalyst like potassium hydroxide or sodium hydroxide will result in a low yield.[1]

  • Purity of Reactants: The purity of the starting materials, 2-ethylsulfonyl imidazoles [1,2-a] pyridine-3-sulphonamide and 2-amino-4,6-dimethoxypyridin phenyl formate, is critical. Impurities can interfere with the reaction.

  • Improper Post-Reaction Treatment: The final product is isolated by pouring the reaction mixture into ice water and then acidifying with hydrochloric acid to induce precipitation.[1][2] Inefficient precipitation or loss of product during filtration and washing can lead to lower yields.

Q4: I am facing difficulties in purifying the final sulfosulfuron product. What purification strategies can be employed?

A4: Purification of the final product is crucial to achieve the desired purity of over 95%.[1]

  • Crystallization: The crude product obtained after filtration can be further purified by crystallization. The patent suggests washing the filter cake with water and then a small amount of methanol.[1] Experimenting with different solvent systems for recrystallization could improve purity.

  • Washing: Thorough washing of the precipitated product is important to remove unreacted starting materials and byproducts. The patent specifies washing with water and alcohol.[1][2]

  • Drying Conditions: The final product should be dried under appropriate conditions to remove residual solvents. Drying at 80°C for 12 hours has been reported to yield a high-purity product.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Sulfosulfuron Synthesis

StepReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Oxidation 2-ethylmercapto group imidazoles [1,2-a] pyridine-3-sulphonamide, Hydrogen PeroxideSodium WolframateAcetic Acid70588-[2]
Condensation 2-ethylsulfonyl imidazoles [1,2-a] pyridine-3-sulphonamide, 2-amino-4,6-dimethoxypyridin phenyl formatePotassium HydroxideAcetonitrile6079095[1][2]

Experimental Protocols

1. Synthesis of 2-ethylsulfonyl imidazoles [1,2-a] pyridine-3-sulphonamide (Oxidation Step)

  • Materials:

    • 2-ethylmercapto group imidazoles [1,2-a] pyridine-3-sulphonamide (0.1 mol)

    • Sodium wolframate (0.1 g) as catalyst

    • Acetic acid (250 ml) as solvent

    • 30 wt% Hydrogen peroxide (0.24 mol)

  • Procedure:

    • Combine the 2-ethylmercapto group imidazoles [1,2-a] pyridine-3-sulphonamide, sodium wolframate, and acetic acid in a reaction flask.

    • Heat the mixture to 70°C.

    • Slowly add the 30 wt% hydrogen peroxide dropwise to the reaction mixture.

    • After the addition is complete, maintain the insulation and continue the reaction for 5 hours.

    • Cool the reaction system to 15°C.

    • Filter the mixture and wash the resulting filter cake to obtain 2-ethylsulfonyl imidazoles [1,2-a] pyridine-3-sulphonamide. The reported yield is 88%.[2]

2. Synthesis of Sulfosulfuron (Condensation Step)

  • Materials:

    • 2-ethylsulfonyl imidazoles [1,2-a] pyridine-3-sulphonamide (0.05 mol)

    • 2-amino-4,6-dimethoxypyridin phenyl formate (0.05 mol)

    • Potassium hydroxide (0.05 mol) as catalyst

    • Acetonitrile (100 ml) as solvent

    • Ice water

    • Hydrochloric acid

    • Methanol

  • Procedure:

    • In a reaction flask, combine 2-ethylsulfonyl imidazoles [1,2-a] pyridine-3-sulphonamide, 2-amino-4,6-dimethoxypyridin phenyl formate, potassium hydroxide, and acetonitrile.

    • Heat the mixture to 60°C and maintain this temperature for 7 hours.

    • Pour the reaction mixture into ice water.

    • Adjust the pH of the solution to acidic using hydrochloric acid to precipitate the product.

    • Filter the precipitate and wash the filter cake with 60 ml of water, followed by a small amount of methanol.

    • Dry the solid product at 80°C for 12 hours to obtain sulfosulfuron. The reported yield is 90% with a purity of 95%.[1][2]

Mandatory Visualization

Sulfosulfuron_Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation start1 Start: 2-ethylmercapto group imidazoles [1,2-a] pyridine-3-sulphonamide react1 Reaction: + H2O2 (oxidant) + Sodium Wolframate (catalyst) in Acetic Acid 70°C, 5h start1->react1 workup1 Workup: Cool to 15°C Filter & Wash react1->workup1 product1 Intermediate: 2-ethylsulfonyl imidazoles [1,2-a] pyridine-3-sulphonamide workup1->product1 react2 Reaction: + Intermediate from Step 1 + KOH (catalyst) in Acetonitrile 60°C, 7h product1->react2 Intermediate Input start2 Start: 2-amino-4,6-dimethoxypyridin phenyl formate start2->react2 workup2 Workup: Pour into Ice Water Acidify with HCl Filter & Wash react2->workup2 product2 Final Product: Sulfosulfuron workup2->product2

Caption: Experimental workflow for the two-step synthesis of sulfosulfuron.

References

Technical Support Center: Purification of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide from its reaction by-products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves the oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide.[1][2] Potential impurities can arise from incomplete reaction or side reactions and may include:

  • Unreacted Starting Material: 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide.

  • Incomplete Oxidation Product (Sulfoxide): 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide.[2]

  • Precursor Impurities: Residuals from the synthesis of the starting material, such as 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide.[1]

  • Solvent and Reagent Residues: Acetic acid, sodium tungstate, or residual oxidizing agents if used in the synthesis.[3][4]

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are column chromatography and recrystallization.[1] The choice of method depends on the impurity profile and the desired final purity.

Q3: What analytical techniques can be used to assess the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[1] Other techniques include Thin-Layer Chromatography (TLC) for rapid qualitative assessment, and melting point determination, as a sharp melting range is indicative of high purity.[2][3][4]

Troubleshooting Guides

Purification by Column Chromatography

Issue 1: Poor separation of the desired product from the sulfoxide by-product.

  • Possible Cause: The polarity of the mobile phase is not optimized for separating the sulfone (product) and the slightly less polar sulfoxide.

  • Troubleshooting Steps:

    • TLC Analysis: Before running a column, perform a detailed TLC analysis using various solvent systems to find an eluent that provides good separation between your product and the sulfoxide spot.

    • Solvent System Modification:

      • If using a hexane/ethyl acetate system, gradually increase the proportion of the more polar solvent (ethyl acetate) to improve the resolution.

      • Consider adding a small percentage of an even more polar solvent, such as methanol or acetone, to the eluent system.

    • Stationary Phase: Standard silica gel is typically used. For highly polar compounds, alumina (neutral or basic) could be an alternative.

Issue 2: The product elutes too quickly (with the solvent front) or not at all.

  • Possible Cause (Elutes too quickly): The mobile phase is too polar.

    • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

  • Possible Cause (Does not elute): The mobile phase is not polar enough.

    • Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate or add a small amount of methanol.

Quantitative Data for Chromatography:

ParameterCondition 1Condition 2
Stationary Phase Silica Gel (60-120 mesh)Amino-propyl bonded silica
Mobile Phase Hexane:Ethyl Acetate (Gradient)Isocratic Methanol in CO2 (SFC)
Expected Elution Order 1. Thioether, 2. Sulfoxide, 3. Sulfone1. Thioether, 2. Sulfoxide, 3. Sulfone
Purity Achieved >98%>99%

Note: These are starting conditions and may require optimization for your specific crude mixture.

Purification by Recrystallization

Issue 1: The product does not crystallize upon cooling.

  • Possible Cause: The solution is not saturated, or the chosen solvent is too good a solvent for the compound even at low temperatures.

  • Troubleshooting Steps:

    • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the product and induce crystallization.

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the liquid-air interface.

      • Add a seed crystal of the pure product.

    • Solvent System Change: If the product is too soluble, try a different solvent or a mixed solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. Impurities can also sometimes inhibit crystal formation.

  • Troubleshooting Steps:

    • Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation.

    • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can promote oiling out. Insulating the flask can help.

    • Use a Mixed Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, heat to get a clear solution and cool slowly.

Issue 3: Impurities co-crystallize with the product.

  • Possible Cause: The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents to find one where the product has high solubility at high temperature and low solubility at low temperature, while the impurities are either very soluble or very insoluble at all temperatures.

    • Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot filtration to remove them before allowing the solution to cool.

    • Second Recrystallization: A second recrystallization from a different solvent system may be necessary to achieve the desired purity.

Recommended Recrystallization Solvents:

  • Methanol: Has been used for recrystallizing a similar compound, 2-(ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide.[2]

  • Ethanol/Water: A common mixed solvent system for polar organic compounds.

  • Acetone/Hexane: Another potential mixed solvent system.

Quantitative Data for a Reported Synthesis:

ParameterValue
Starting Material 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide
Oxidizing Agent 30 wt% Hydrogen Peroxide
Solvent Acetic Acid
Catalyst Sodium Tungstate
Reaction Temperature 70°C
Final Product Yield 88%
Final Product Purity 98%
Final Product Appearance White Solid
Melting Point 198.5-201.6°C

Reference:[3][4]

Experimental Protocols

Protocol 1: Column Chromatography for Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a high hexane content hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of compounds using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization from a Single Solvent (e.g., Methanol)

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot methanol to the crude product to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 3: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Drying: Follow steps 4-6 from Protocol 2, using a cold ethanol/water mixture of the same composition to wash the crystals.

Visualizations

Purification_Workflow crude_product Crude this compound tlc TLC Analysis to Assess Purity and Choose Purification Method crude_product->tlc column_chromatography Column Chromatography tlc->column_chromatography Complex Mixture recrystallization Recrystallization tlc->recrystallization Relatively Pure purity_analysis Purity Analysis (HPLC, Melting Point) column_chromatography->purity_analysis recrystallization->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product Purity Met further_purification Further Purification Needed purity_analysis->further_purification Purity Not Met further_purification->recrystallization

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out impure_crystals Crystals are Impure start->impure_crystals successful_crystallization Successful Crystallization start->successful_crystallization evaporate_solvent Concentrate Solution no_crystals->evaporate_solvent Not Saturated change_solvent Try Different Solvent / Mixed Solvents no_crystals->change_solvent Too Soluble reheat_add_solvent Re-heat and Add More Solvent oiling_out->reheat_add_solvent Supersaturated use_mixed_solvent Use a Mixed Solvent System oiling_out->use_mixed_solvent High BP Solvent solvent_screening Screen for a More Selective Solvent impure_crystals->solvent_screening Poor Selectivity hot_filtration Perform Hot Filtration impure_crystals->hot_filtration Insoluble Impurities second_recrystallization Perform a Second Recrystallization impure_crystals->second_recrystallization Persistent Impurities induce_crystallization Scratch Flask / Add Seed Crystal evaporate_solvent->induce_crystallization induce_crystallization->successful_crystallization change_solvent->start slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling slow_cooling->successful_crystallization use_mixed_solvent->start solvent_screening->start hot_filtration->start second_recrystallization->start

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in my imidazo[1,2-a]pyridine synthesis?

Low yields are a frequent issue and can stem from several factors. The most critical parameters to investigate are the choice of catalyst, solvent, reaction temperature, and the electronic properties of your substrates.[1][2] Optimization experiments often reveal that a specific combination of these factors is necessary for high efficiency. For instance, in copper-catalyzed reactions, CuBr has been identified as a highly effective catalyst, while DMF is often a suitable solvent at an optimal temperature of 80°C.[1] In multicomponent reactions, the stability of reactants, such as certain isocyanides, can be an issue at higher temperatures or in acidic conditions, leading to decomposition and lower yields.[2]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation often arises from competing reaction pathways. To enhance selectivity, consider the following:

  • Catalyst Choice: The catalyst plays a pivotal role in directing the reaction pathway. For example, in the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines from nitroolefins and 2-aminopyridines, FeCl3 was found to be superior to other Lewis acids like AlCl3, ZnCl2, and Cu(OTf)2 in minimizing side reactions.[3]

  • Reaction Conditions: Mild reaction conditions can often suppress side reactions. Metal-free approaches or using highly efficient catalysts can allow for lower temperatures.[3][4]

  • Protecting Groups: If your substrates contain sensitive functional groups, using appropriate protecting groups can prevent unwanted side reactions.

Q3: How do the substituents on my 2-aminopyridine or ketone/aldehyde affect the reaction outcome?

The electronic nature of the substituents can significantly impact reaction yields. Generally, 2-aminopyridines with electron-donating groups tend to give better yields than those with electron-withdrawing groups.[5] Similarly, for the ketone or aldehyde component, electron-rich substrates often result in higher yields compared to their electron-deficient counterparts.[1] However, steric hindrance from bulky substituents can negatively affect yields.[1][6]

Q4: Can I run this synthesis without a metal catalyst?

Yes, several metal-free protocols have been developed. These methods are often considered more environmentally benign.[4] Common approaches include:

  • Iodine Catalysis: Molecular iodine is a cost-effective and low-toxicity catalyst for various imidazo[1,2-a]pyridine syntheses, including multicomponent reactions and oxidative cyclizations.[2][4][7]

  • Catalyst-Free Condensations: Direct condensation of 2-aminopyridines with α-haloketones can be achieved under catalyst-free conditions, sometimes requiring only heat or microwave irradiation.[3][4]

  • Ultrasound or Microwave Assistance: These energy sources can promote the reaction, often leading to higher yields in shorter reaction times, even without a catalyst.[5][8]

Troubleshooting Guides

Guide 1: Low Product Yield

If you are experiencing lower than expected yields, follow this troubleshooting workflow.

Low_Yield_Troubleshooting Start Problem: Low Yield Check_Purity 1. Verify Reactant Purity & Stoichiometry Start->Check_Purity Optimize_Catalyst 2. Optimize Catalyst System - Screen different catalysts (e.g., Cu(I), Pd, I2) - Vary catalyst loading (e.g., 5, 10, 20 mol%) Check_Purity->Optimize_Catalyst Optimize_Solvent 3. Screen Solvents - Test polar aprotic (DMF, ACN) - Test non-polar (Toluene) - Consider aqueous or solvent-free options Optimize_Catalyst->Optimize_Solvent Optimize_Temp 4. Optimize Temperature - Incrementally increase/decrease temperature - Monitor for decomposition Optimize_Solvent->Optimize_Temp Optimize_Time 5. Vary Reaction Time - Monitor reaction progress (TLC/LC-MS) Optimize_Temp->Optimize_Time Check_Substrate 6. Evaluate Substrate Effects - Are substituents strongly EWG? - Is there significant steric hindrance? Optimize_Time->Check_Substrate Result Improved Yield Check_Substrate->Result Resolution

Caption: Troubleshooting workflow for addressing low reaction yields.

Guide 2: Complex Product Mixture / Multiple Spots on TLC

If your reaction results in a complex mixture of products, consider these steps.

  • Re-evaluate Reaction Temperature: Excessive heat can lead to decomposition of starting materials or products, and can promote side reactions. Try running the reaction at a lower temperature for a longer duration.

  • Check Atmosphere: For many metal-catalyzed reactions, particularly those involving Cu(I) or Pd(0), an inert atmosphere (Nitrogen or Argon) is critical. Oxidative side reactions can occur in the presence of air unless air is the intended oxidant.[1]

  • Analyze Catalyst and Ligands: If using a ligand with your metal catalyst, ensure the metal-to-ligand ratio is optimal. An incorrect ratio can lead to the formation of different active catalytic species, resulting in multiple products.

  • Consider an Alternative Synthetic Route: If selectivity remains an issue, the chosen synthetic pathway may not be suitable for your specific substrates. A different method, such as a multicomponent reaction instead of a stepwise condensation, might provide a cleaner product profile.[9][10]

Data Presentation: Reaction Condition Optimization

The tables below summarize quantitative data from optimization studies, illustrating how changing reaction parameters can affect product yield.

Table 1: Optimization of a Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines [1]

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1CuCl (10)DMF8075
2CuBr (10)DMF8090
3CuI (10)DMF8088
4Cu(OAc)₂ (10)DMF8045
5CuBr (10)Toluene8062
6CuBr (10)CH₃CN8071
7CuBr (10)DMF6053
8CuBr (10)DMF10085

Reaction of 2-aminopyridine with a nitroolefin using air as the oxidant.

Table 2: Optimization of an Iodine-Catalyzed Three-Component Synthesis [6]

EntryCatalyst (mol%)SolventTemperatureYield (%)
1-EthanolRTTrace
2Sc(OTf)₃ (5)EthanolRT65
3InCl₃ (5)EthanolRT40
4FeCl₃ (5)EthanolRTPoor
5I₂ (5)EthanolRT94
6I₂ (5)MeOHRT85
7I₂ (5)H₂ORT70
8I₂ (5)TolueneRTLow

Reaction of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide.

Experimental Protocols

Protocol 1: General Procedure for A³-Coupling Synthesis

This protocol is adapted from a copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[11][12]

A3_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Add reactants to Schlenk tube: - 2-Aminopyridine (1.1 mmol) - Aldehyde (1.0 mmol) - Terminal Alkyne (1.5 mmol) Add_Cat 2. Add Catalyst and Solvent: - Cu/SiO₂ (10 mol%) - Toluene (0.5 mL) Prep->Add_Cat Inert 3. Establish Inert Atmosphere (e.g., flush with Argon) Add_Cat->Inert Heat 4. Heat and Stir - 120 °C for 48 h Inert->Heat Monitor 5. Monitor Progress (TLC) Heat->Monitor Filter 6. Cool and Filter Reaction Mixture Monitor->Filter Evap 7. Remove Solvent under Vacuum Filter->Evap Purify 8. Purify by Column Chromatography Evap->Purify

Caption: General experimental workflow for A³-coupling synthesis.

Methodology:

  • To a dry Schlenk tube under an inert atmosphere, add the 2-aminopyridine (1.1 mmol), aldehyde (1.0 mmol), terminal alkyne (1.5 mmol), and the copper catalyst (e.g., Cu/SiO₂, 10 mol%).[11]

  • Add the solvent (e.g., toluene, 0.5 mL).[11]

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 48 hours).[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[11]

Protocol 2: Iodine-Catalyzed Ultrasonic-Assisted Synthesis

This protocol describes a green and efficient iodine-catalyzed, three-component synthesis performed under ultrasound irradiation.[5]

Methodology:

  • In a reaction vessel, combine the acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol%) in distilled water (4.0 mL).[5]

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol) and the third component (e.g., dimedone, 1.0 mmol) to the mixture.[5]

  • Continue ultrasound irradiation at room temperature for an additional 30 minutes.[5]

  • Monitor the reaction completion by TLC.

  • After completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the residue by recrystallization or column chromatography to obtain the final product.

References

common side reactions in the synthesis of sulfonylurea herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sulfonylurea herbicides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common challenges encountered during the synthesis of this important class of herbicides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of sulfonylurea herbicides, focusing on common side reactions that can impact yield and purity.

Q1: My sulfonylurea synthesis is resulting in a low yield. What are the primary side reactions I should investigate?

A1: Low yields in sulfonylurea synthesis often stem from side reactions involving the key reactive intermediates. The most common culprits include:

  • Hydrolysis of Reactants: Sulfonyl isocyanates and sulfonyl chlorides are highly susceptible to hydrolysis. Trace amounts of water in your solvents or reagents can convert these starting materials into the corresponding sulfonic acids, which are unreactive under typical coupling conditions, thus reducing the overall yield.[1]

  • Self-Condensation of Isocyanates: Isocyanates can react with themselves, especially at elevated temperatures, to form dimers (uretdiones) and trimers (isocyanurates).[2][3][4] These byproducts are stable and will not react with the sulfonamide, leading to a loss of the isocyanate intermediate.

  • Formation of Symmetrical Ureas: If the isocyanate intermediate hydrolyzes to an amine, this newly formed amine can react with another molecule of the isocyanate to form a symmetrical urea.[5] This is a common byproduct that consumes two equivalents of your isocyanate.

  • Double Sulfonylation of Amines: In syntheses starting from a primary amine to form the urea linkage, it is possible for the amine to react with two molecules of the sulfonyl chloride, leading to a disulfonylated byproduct, although this is less common under controlled conditions.

Q2: I am observing an insoluble white precipitate in my reaction mixture that is not my desired product. What could it be?

A2: An unexpected insoluble precipitate is often a sign of byproduct formation. Common insoluble byproducts in sulfonylurea synthesis include:

  • Symmetrical Ureas: As mentioned above, the reaction of an amine (formed from isocyanate hydrolysis) with another isocyanate molecule results in a symmetrical urea, which can often have low solubility in common organic solvents.

  • Isocyanurate Trimers: The trimerization of isocyanates can lead to the formation of highly stable and often insoluble isocyanurate rings.

  • Sulfamoyl Chloride: In syntheses utilizing chlorosulfonyl isocyanate (CSI), hydrolysis of the isocyanate functionality can lead to the formation of crystalline sulfamoyl chloride.[1]

To identify the precipitate, it is recommended to isolate it by filtration and analyze it using techniques such as FT-IR, NMR, and Mass Spectrometry.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproduct formation requires careful control of reaction conditions:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of sensitive reagents. Use anhydrous solvents.

  • Temperature Control: The reaction of the sulfonamide with the isocyanate is often exothermic. Maintaining a low temperature (e.g., 0-5 °C) can help to control the reaction rate and suppress side reactions like isocyanate self-condensation.

  • Order of Addition: Adding the isocyanate slowly to the sulfonamide solution can help to ensure that it reacts with the sulfonamide rather than itself.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of the isocyanate may increase the likelihood of self-condensation reactions.

  • Choice of Base: If a base is used to deprotonate the sulfonamide, a non-nucleophilic base is preferred to avoid reaction with the isocyanate.

Q4: What analytical methods are recommended for identifying impurities in my final sulfonylurea product?

A4: A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling of sulfonylurea herbicides:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (LC-MS) detector is the most common method for separating and identifying impurities.[6][7][8][9][10] Different columns and mobile phases can be used to achieve optimal separation of the main product from its byproducts.

  • Gas Chromatography (GC): While less common for intact sulfonylureas due to their thermal lability, GC can be used for the analysis of more volatile starting materials or certain degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of isolated impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of impurities.

Quantitative Data on Side Reactions

While specific quantitative data on side product formation is highly dependent on the specific sulfonylurea herbicide being synthesized and the reaction conditions employed, the following table provides a general overview of factors that can influence the prevalence of common side reactions.

Side ReactionInfluencing FactorsGeneral Trend
Hydrolysis Presence of Water, TemperatureIncreases with higher water content and temperature.
Isocyanate Dimerization/Trimerization Temperature, Isocyanate ConcentrationIncreases with higher temperature and concentration.
Symmetrical Urea Formation Presence of Water, Isocyanate ConcentrationIncreases with higher water content and isocyanate concentration.

Experimental Protocols

Protocol for Identification of Hydrolysis Byproduct (Sulfonic Acid)

  • Sample Preparation: Take an aliquot of the reaction mixture and quench it with a small amount of water.

  • Extraction: Acidify the mixture with dilute HCl and extract with a suitable organic solvent (e.g., ethyl acetate). The sulfonic acid will preferentially remain in the aqueous layer.

  • Analysis: Analyze the aqueous layer by LC-MS. The sulfonic acid will have a distinct mass corresponding to the hydrolysis of the sulfonyl chloride or sulfonyl isocyanate.

Protocol for Identification of Isocyanate Dimer/Trimer

  • Isolation: If an insoluble precipitate forms, isolate it by filtration.

  • Solubility Test: Test the solubility of the precipitate in various organic solvents. Isocyanurates are often poorly soluble.

  • Spectroscopic Analysis:

    • FT-IR: Look for characteristic C=O stretching frequencies for the uretdione or isocyanurate ring.

    • Mass Spectrometry: Determine the molecular weight of the byproduct, which will correspond to two or three times the molecular weight of the isocyanate starting material.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway for sulfonylureas and the common side reactions that can occur.

main_synthesis Sulfonamide Sulfonamide (R-SO2NH2) Sulfonylurea Sulfonylurea (R-SO2NHCONHR') Sulfonamide->Sulfonylurea + R'-NCO Isocyanate Isocyanate (R'-NCO) Isocyanate->Sulfonylurea

Caption: Main synthetic route to sulfonylurea herbicides.

side_reactions cluster_hydrolysis Hydrolysis cluster_self_condensation Self-Condensation cluster_symmetrical_urea Symmetrical Urea Formation Isocyanate_H Isocyanate (R'-NCO) Amine Amine (R'-NH2) Isocyanate_H->Amine + H2O - CO2 Water_H H2O Isocyanate_SC Isocyanate (R'-NCO) Dimer Dimer (Uretdione) Isocyanate_SC->Dimer 2x Trimer Trimer (Isocyanurate) Isocyanate_SC->Trimer 3x Amine_SU Amine (R'-NH2) Symmetrical_Urea Symmetrical Urea (R'-NHCONHR') Amine_SU->Symmetrical_Urea + Isocyanate Isocyanate_SU Isocyanate (R'-NCO) Isocyanate_SU->Symmetrical_Urea

Caption: Common side reactions in sulfonylurea synthesis.

References

troubleshooting low yield in the preparation of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the preparation of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. This document provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to diminished yields during the synthesis of this compound.

Q1: My reaction resulted in a significantly lower yield than the expected ~88%. What are the most likely causes?

A1: Low yields in this synthesis can typically be attributed to one or more of the following factors: incomplete reaction, formation of side products, or loss of product during workup and purification. A systematic approach to troubleshooting is recommended. Refer to the troubleshooting workflow below for a step-by-step guide to diagnosing the issue.

Q2: How can I determine if my reaction has gone to completion?

A2: The most effective way to monitor the reaction progress is by using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). You should see the consumption of the starting material, 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide, and the appearance of a new, more polar spot corresponding to the product. If the starting material is still present after the recommended reaction time, the reaction is incomplete.

Q3: I suspect the formation of a major byproduct. What could it be?

A3: A common byproduct in the oxidation of thioethers to sulfones is the corresponding sulfoxide, in this case, 2-ethylsulfinylimidazo[1,2-a]pyridine-3-sulfonamide. This occurs when the oxidation is incomplete. Over-oxidation, while less common under controlled conditions, could potentially lead to the formation of N-oxides on the imidazo[1,2-a]pyridine ring system, or in extreme cases, ring opening.

Q4: My final product is difficult to purify, leading to significant loss. What can I do to improve the purification process?

A4: The product, this compound, is a crystalline solid. Recrystallization is often an effective purification method. If you are experiencing product loss during this step, ensure you are using a minimal amount of a suitable hot solvent and allowing for slow cooling to maximize crystal formation. If impurities are persistent, column chromatography with an appropriate solvent system can be employed.

Q5: Could the quality of my reagents be affecting the yield?

A5: Absolutely. The purity of the starting material, 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide, is crucial. Impurities in the starting material can lead to side reactions and a lower yield of the desired product. The concentration and stability of the hydrogen peroxide solution are also critical. Use a fresh, properly stored bottle of hydrogen peroxide and accurately determine its concentration before use. The catalyst, sodium tungstate, should be of high purity.

Q6: How critical is the reaction temperature?

A6: Temperature control is very important. The reported high-yield synthesis is conducted at 70°C.[1] Lower temperatures may lead to an incomplete reaction, leaving unreacted starting material and the sulfoxide intermediate. Conversely, significantly higher temperatures could promote the formation of degradation products or N-oxides.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_completion Reaction Completion Check (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material present complete Reaction Complete check_completion->complete No starting material troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete check_byproducts Analyze for Byproducts (NMR, MS) complete->check_byproducts check_workup Review Workup & Purification complete->check_workup end Improved Yield troubleshoot_incomplete->end sulfoxide Sulfoxide Detected check_byproducts->sulfoxide other_byproducts Other Byproducts Detected check_byproducts->other_byproducts optimize_oxidation Optimize Oxidation Conditions sulfoxide->optimize_oxidation other_byproducts->optimize_oxidation optimize_oxidation->end loss_during_workup Product Loss During Workup/Purification check_workup->loss_during_workup optimize_purification Optimize Purification Protocol loss_during_workup->optimize_purification optimize_purification->end

Caption: A flowchart for diagnosing and resolving low yield issues.

Data Presentation: Troubleshooting Scenarios

Observation of Low YieldPotential CauseSuggested Action
Significant amount of starting material remains after 5 hours.Incomplete Reaction: Insufficient reaction time, low temperature, or inactive catalyst/oxidant.Extend reaction time and monitor by TLC/HPLC. Ensure the reaction temperature is maintained at 70°C. Use fresh hydrogen peroxide and high-purity sodium tungstate.
A major, less polar byproduct is observed.Incomplete Oxidation: The reaction may have stalled at the sulfoxide intermediate stage.Increase the equivalents of hydrogen peroxide slightly. Ensure slow and steady addition of the oxidant. Confirm the catalyst is active.
Multiple, more polar byproducts are observed.Over-oxidation/Degradation: Reaction temperature may be too high, or the reaction was run for too long.Strictly maintain the reaction temperature at 70°C. Monitor the reaction closely and stop it once the starting material is consumed.
The crude product appears as an oil or is difficult to crystallize.Presence of Impurities: Impurities from starting materials or side products can inhibit crystallization.Purify the starting material if its purity is questionable. Attempt purification of the crude product by column chromatography before recrystallization.
Significant loss of material during filtration and washing.Product Solubility: The product may have some solubility in the wash solvent (water).Ensure the reaction mixture is cooled to 15°C before filtration to minimize solubility. Use ice-cold water for washing the filter cake.

Experimental Protocols

High-Yield Synthesis of this compound[1]

This protocol is provided as a benchmark for a successful synthesis, which has been reported to yield approximately 88% of the final product.[1]

Materials:

  • 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (starting material)

  • Sodium tungstate (catalyst)

  • Acetic acid (solvent)

  • 30 wt% Hydrogen peroxide (oxidant)

  • Water (for washing)

Procedure:

  • In a reaction flask equipped with a stirrer, thermometer, and addition funnel, combine 25.7 g (0.1 mol) of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide, 0.1 g of sodium tungstate, and 250 ml of acetic acid.

  • Heat the mixture to 70°C with stirring.

  • Slowly add a solution of 27.2 g of 30 wt% hydrogen peroxide (0.24 mol) to the reaction mixture. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at 70°C for 5 hours.

  • Cool the reaction mixture to 15°C.

  • Filter the resulting precipitate and wash the filter cake with 120 ml of cold water.

  • Dry the collected white solid at 80°C for 12 hours.

Expected Outcome:

  • Yield: ~26.0 g (88%)

  • Appearance: White solid

  • Purity: ~98%

  • Melting Point: 198.5-201.6°C

Reaction Pathway

The following diagram illustrates the key transformation in the synthesis of this compound.

ReactionPathway reactant 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide intermediate 2-ethylsulfinylimidazo[1,2-a]pyridine-3-sulfonamide (Potential byproduct) reactant->intermediate [O] reagents H2O2, Na2WO4 Acetic Acid, 70°C product This compound intermediate->product [O]

Caption: Oxidation of the thioether to the sulfone via a sulfoxide intermediate.

References

stability issues of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide in storage

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide Molecular Formula: C₉H₁₁N₃O₄S₂ CAS Number: 141776-47-8

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals using this compound. This compound is known as a degradation product of the herbicide sulfosulfuron and is utilized in various research applications, including as a building block for more complex molecules.[1][2][3] Proper storage and handling are crucial to maintain its integrity and ensure the reliability of experimental results. This guide provides answers to frequently asked questions, troubleshooting advice for stability issues, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Recommended long-term storage is at room temperature, protected from light and moisture.[3][5]

Q2: What are the known stability issues with this compound?

A2: While specific stability data for this exact molecule is limited in publicly available literature, its chemical structure suggests potential susceptibility to degradation under certain conditions.[4] The primary points of instability are likely the sulfonamide group and the imidazo[1,2-a]pyridine core. This compound is a known degradation product of sulfosulfuron, particularly under acidic conditions, which involves the cleavage of a sulfonylurea bridge.[1]

Q3: What types of degradation can be expected?

A3: Based on the functional groups present, the following degradation pathways are plausible:

  • Hydrolysis: The sulfonamide group (-SO₂NH₂) can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This can lead to the cleavage of the sulfur-nitrogen bond.

  • Oxidation: The sulfur atoms and the electron-rich imidazo[1,2-a]pyridine ring system could be sensitive to oxidative conditions.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for heterocyclic aromatic compounds.

Q4: I see an unexpected peak in my HPLC analysis after storing a solution of the compound. What could it be?

A4: An unexpected peak likely indicates the formation of a degradation product. Depending on the storage conditions of the solution (solvent, pH, temperature, light exposure), this could be a hydrolytic or oxidative degradant. It is recommended to perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products under various stress conditions.

Q5: How can I monitor the stability of my sample?

A5: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate the parent compound from its degradation products. Comparing the chromatogram of a stored sample to that of a freshly prepared standard will reveal any changes in purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of Potency or Reduced Activity in Assays Chemical degradation of the compound.1. Verify the storage conditions of both the solid compound and any stock solutions. Ensure they are protected from light, moisture, and extreme temperatures.2. Prepare fresh stock solutions from the solid material and repeat the experiment.3. Analyze the sample using HPLC to check for the presence of degradation products and quantify the purity of the parent compound.
Change in Physical Appearance (e.g., color change) Degradation or contamination.1. Do not use the material if a significant color change is observed.2. Acquire a new, validated batch of the compound if possible.3. Perform analytical testing (e.g., HPLC, LC-MS) to identify the impurity.
Poor Reproducibility of Experimental Results Inconsistent purity of the compound due to ongoing degradation.1. Establish a strict protocol for solution preparation and storage. Use freshly prepared solutions for critical experiments.2. Routinely check the purity of stock solutions, especially if they are stored for extended periods.3. Consider aliquoting the solid compound to avoid repeated opening of the main container, which introduces moisture and air.
Precipitation in Stored Solutions Poor solubility or degradation leading to a less soluble product.1. Verify the solubility of the compound in the chosen solvent.2. If storing solutions, consider refrigeration (2-8°C) to slow down degradation, but first confirm that the compound will not precipitate at lower temperatures.3. If precipitation is observed, gently warm and vortex the solution to redissolve. If it does not redissolve, it may be a degradant, and the solution should be discarded.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[6][7]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 7 days.

    • Thermal Degradation (Solid): Place the solid powder in an oven at 60°C for 7 days.

    • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV. An LC-MS method is recommended for the identification of degradation product masses.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Note the retention times and peak areas of any new peaks (degradation products). Calculate the percentage of degradation.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTypical DurationTemperature
Acid Hydrolysis 0.1 M HCl24 - 48 hours60°C
Base Hydrolysis 0.1 M NaOH24 - 48 hours60°C
Oxidation 3% H₂O₂24 - 48 hoursRoom Temp
Thermal (Solution) N/A7 days60°C
Thermal (Solid) N/A7 days60°C
Photolytic ICH Q1B Light SourceAs per guidelinesRoom Temp
Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the purity of this compound and detect degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 297 nm (λmax for imidazo[1,2-a]pyridine is ~297nm[5])

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in the initial mobile phase composition.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, 60°C) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Thermal Stress (60°C) A->B4 B5 Photolytic Stress (ICH Q1B) A->B5 C Neutralize Samples (if applicable) B1->C B2->C B3->C B4->C B5->C D Analyze by HPLC-UV/MS C->D E Compare to Control D->E F Identify Degradants & Quantify Degradation E->F

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathway

This diagram shows a plausible degradation pathway focusing on the hydrolysis of the sulfonamide group, a common degradation route for such compounds.[8]

Degradation_Pathway Parent 2-Ethylsulfonylimidazo[1,2-a]pyridine- 3-sulfonamide Condition H₂O (Acid or Base) Parent->Condition Product1 2-Ethylsulfonylimidazo[1,2-a]pyridine- 3-sulfonic acid Condition->Product1 Product2 Ammonia (NH₃) Condition->Product2

Caption: Potential Hydrolytic Degradation Pathway.

References

Technical Support Center: Overcoming Sulfonamide Solubility Challenges in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols to address the common solubility challenges encountered with sulfonamide compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are many sulfonamide compounds poorly soluble in aqueous assay buffers?

A1: The low aqueous solubility of many sulfonamides stems from their molecular structure. They often possess a crystalline lattice structure with strong intermolecular hydrogen bonds that require significant energy to overcome. Furthermore, the sulfonamide group (-SO₂NH-) is weakly acidic. This means their ionization state, and consequently their solubility, is highly dependent on the pH of the environment. In their neutral, un-ionized form (at pH values below their pKa), sulfonamides are generally more hydrophobic and less soluble in water.[1]

Q2: What is "compound precipitation" or "crashing out," and why does it happen when I dilute my DMSO stock into buffer?

A2: This phenomenon, often called "solvent shock," occurs when a compound is rapidly transferred from a high-solubility organic solvent, like Dimethyl Sulfoxide (DMSO), into an aqueous buffer where its solubility is much lower. The organic solvent is quickly diluted, and the aqueous environment cannot maintain the sulfonamide in solution, causing it to aggregate and precipitate out. This is a common issue when the final concentration of the compound exceeds its maximum aqueous solubility under the specific assay conditions (e.g., pH, temperature, salt concentration).

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: The final concentration of DMSO in your assay should typically be kept below 1%, with many cell lines tolerating up to 0.5% without significant toxicity. However, the ideal concentration can be cell-line dependent. It is always best practice to perform a vehicle control experiment, using the same final concentration of DMSO without your compound, to ensure the solvent itself does not affect the biological readout.

Troubleshooting Guide: Compound Precipitation

If you observe precipitation (cloudiness, turbidity, or visible particles) after adding your sulfonamide to the assay buffer, follow this troubleshooting workflow.

Diagram: Troubleshooting Workflow for Sulfonamide Precipitation

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Has it been freeze-thawed repeatedly? start->check_stock stock_issue Action: - Warm stock to 37°C and vortex. - If still precipitated, sonicate briefly. - Prepare fresh stock & aliquot to avoid freeze-thaw. check_stock->stock_issue Precipitate in stock check_conc 2. Review Final Concentration Is it above known aqueous solubility? check_stock->check_conc Stock is clear stock_issue->check_stock conc_issue Action: - Lower the final working concentration. - Perform a kinetic solubility test to determine the limit. check_conc->conc_issue Concentration is too high check_ph 3. Adjust Buffer pH Is pH > (pKa + 1)? check_conc->check_ph Concentration is reasonable conc_issue->check_conc ph_issue Action: - Increase buffer pH to ionize the sulfonamide. - Ensure pH is compatible with the assay. check_ph->ph_issue pH is too low check_cosolvent 4. Increase Co-solvent Is final DMSO % very low (e.g., <0.1%)? check_ph->check_cosolvent pH is optimal ph_issue->check_ph cosolvent_issue Action: - Incrementally increase final DMSO (e.g., to 0.5%). - Always run a matching vehicle control. check_cosolvent->cosolvent_issue Co-solvent is insufficient consider_excipients 5. Use Solubility Enhancers Still precipitating? check_cosolvent->consider_excipients Co-solvent is sufficient cosolvent_issue->check_cosolvent success Problem Solved consider_excipients->success Excipient works excipients_issue Action: - Use cyclodextrins (e.g., HP-β-CD) to encapsulate the compound. - Test for assay compatibility. excipients_issue->consider_excipients

Caption: A step-by-step decision tree for resolving sulfonamide precipitation issues.

Data Presentation: Sulfonamide Properties and Solubility

Understanding the pKa and solubility of your specific sulfonamide is critical for designing your experiments.

Table 1: Physicochemical Properties of Common Sulfonamides

SulfonamideMolecular Weight ( g/mol )pKa
Sulfacetamide214.245.4[2]
Sulfadiazine250.286.3[3]
Sulfamethizole270.335.45[4][5]
Sulfamethoxazole253.285.7, 6.0

Table 2: Solubility of Selected Sulfonamides in Various Solvents

CompoundSolventSolubility
Sulfamethoxazole DMSO~50-51 mg/mL[6][7]
Ethanol~0.25 mg/mL[7]
WaterInsoluble/Slightly soluble (0.5 g/L)[6][8]
1:2 DMSO:PBS (pH 7.2)~0.5 mg/mL[7]
Sulfadiazine DMSO~50 mg/mL
Ethanol~0.3 mg/mL
WaterVery slightly soluble (1:13,000 at 25°C)[3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[9]
Sulfacetamide (Sodium Salt) DMSO~15 mg/mL[10]
Ethanol~1 mg/mL[10]
PBS (pH 7.2)~5 mg/mL[10]
Sulfamethizole DMSOSlightly soluble[4]
MethanolSlightly soluble[4]
Water (20°C)529 mg/L[4][5]

Note: "Slightly soluble" indicates that while the compound does dissolve, its solubility is limited. Exact quantitative values may vary based on temperature and purity.

Advanced Solubility Enhancement: Cyclodextrins

Q4: My compound still precipitates even after optimizing pH and co-solvent concentration. What else can I try?

A4: For particularly challenging compounds, using solubility enhancers like cyclodextrins can be highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic sulfonamide molecule, forming an inclusion complex that has significantly improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.

Diagram: Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Cyclodextrins encapsulate hydrophobic sulfonamides, increasing their solubility.

Experimental Protocols

Protocol 1: Preparation of a Sulfonamide Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of your sulfonamide powder in a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication (5-10 minutes) can be applied. Visually inspect to ensure no solid particles remain.

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. This is crucial to minimize freeze-thaw cycles, which can cause the compound to precipitate over time.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This protocol helps determine the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

  • Prepare Compound Plate: In a 96-well clear microplate, prepare a serial dilution of your sulfonamide stock solution in 100% DMSO.

  • Prepare Buffer Plate: In a separate 96-well plate, add the aqueous assay buffer (e.g., PBS, pH 7.4) to each well.

  • Transfer and Mix: Using a multichannel pipette, transfer a small volume (e.g., 2-5 µL) from the compound plate to the buffer plate. Immediately mix thoroughly, either by repeat pipetting or using a plate shaker. The final DMSO concentration should be consistent across all wells and ideally ≤1%.

  • Incubate: Allow the plate to equilibrate at room temperature for 1-2 hours, protected from light.

  • Measure Absorbance: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) using a plate reader.

  • Analyze Data: Plot the measured absorbance (turbidity) against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline is the kinetic solubility limit.

Protocol 3: Using Cyclodextrins to Enhance Solubility

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous assay buffer (e.g., 10-40 mM). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add your concentrated sulfonamide stock (in DMSO) directly to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to compound should be greater than 1:1 (e.g., 10:1 or higher).

  • Equilibrate: Allow the mixture to shake or rotate at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.

  • Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.

  • Control: Remember to include a control with HP-β-CD alone in your biological assay to ensure it does not interfere with the results.

References

analytical challenges in the detection of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. This compound is a primary degradation product of the sulfonylurea herbicide, sulfosulfuron.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is a primary metabolite of sulfosulfuron, a widely used herbicide.[1] Its detection is crucial for environmental monitoring, food safety assessment, and understanding the degradation pathways of the parent herbicide in various matrices such as soil, water, and agricultural products.

Q2: What are the typical analytical methods for the detection of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common method for the analysis of sulfosulfuron and its metabolites, including this compound.[2][3] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also a highly sensitive and selective method for the determination of sulfonamide residues in various samples.

Q3: What are the key challenges in the analysis of this compound?

A3: Key challenges include:

  • Sample Matrix Interference: Complex matrices like soil, food, and environmental samples can contain interfering compounds that co-elute with the analyte.

  • Analyte Stability: Sulfonamides can be susceptible to degradation under certain pH and temperature conditions. Photodegradation can also be a concern for sulfonylurea herbicides and their metabolites.[4]

  • Low Concentration Levels: As a degradation product, its concentration in samples can be very low, requiring sensitive analytical instrumentation and efficient extraction methods.

  • Chromatographic Resolution: Achieving baseline separation from the parent compound (sulfosulfuron) and other metabolites is essential for accurate quantification.[2][3]

Q4: What are the expected recovery rates for this compound from environmental samples?

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Analysis Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Interfering compounds in the sample matrix.1. Use a guard column and replace the analytical column if necessary. 2. Adjust the mobile phase pH. For sulfonamides, an acidic mobile phase is often used.[2][3] 3. Dilute the sample or reduce the injection volume. 4. Improve the sample cleanup procedure (e.g., use Solid Phase Extraction - SPE).
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Air bubbles in the pump. 4. Column equilibration issues.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Degas the mobile phase and prime the pump. 4. Ensure the column is adequately equilibrated with the mobile phase before injection.
Low Signal Intensity / Poor Sensitivity 1. Low concentration of the analyte in the sample. 2. Inefficient extraction or sample loss during cleanup. 3. Detector settings are not optimal. 4. Degradation of the analyte.1. Concentrate the sample extract. 2. Optimize the extraction and cleanup method; check for analyte loss at each step. 3. Optimize detector wavelength (for PDA) or MS parameters. 4. Ensure proper sample storage (cool and dark) and handle samples promptly.
Ghost Peaks 1. Carryover from previous injections. 2. Contamination in the mobile phase or system.1. Implement a needle wash step in the autosampler method. Inject a blank solvent after a high-concentration sample. 2. Use high-purity solvents and flush the HPLC system.
Sample Preparation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery 1. Inefficient extraction solvent. 2. Analyte loss during solvent evaporation or transfer steps. 3. Inappropriate pH during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 4. Strong adsorption of the analyte to the sample matrix.1. Test different extraction solvents or solvent mixtures. A mixture of acetonitrile and 2M ammonium carbonate has been used for sulfosulfuron and its metabolites.[2] 2. Use a gentle stream of nitrogen for evaporation and be meticulous during sample transfer. 3. Adjust the pH of the sample solution to ensure the analyte is in the correct form for extraction. 4. Consider matrix-matched calibration standards to compensate for matrix effects.
High Background Noise in Chromatogram 1. Incomplete removal of matrix components. 2. Contaminated glassware or reagents.1. Incorporate a more rigorous cleanup step, such as SPE with a suitable sorbent. 2. Use high-purity reagents and thoroughly clean all glassware.

Quantitative Data Summary

The following table summarizes analytical parameters for the parent compound, sulfosulfuron, which can be used as a reference for the analysis of its degradation product, this compound.

AnalyteMatrixMethodLimit of Determination (LOD)Recovery (%)Reference
SulfosulfuronSoilHPLC-PDA0.25 µg/g71 - 75.2[2][3]
SulfosulfuronWheat Grain & StrawHPLC-PDA0.25 µg/g70.8 - 74.7[2][3]

Experimental Protocols

HPLC Method for the Analysis of Sulfosulfuron and its Metabolites

This protocol is adapted from a method developed for sulfosulfuron and its major metabolites.[2][3]

  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column: Lichrosphere RP-8 (or equivalent C8 column).

  • Mobile Phase: Acetonitrile : Water : Orthophosphoric Acid (80:20:0.1 v/v/v).

  • Flow Rate: 1 mL/min.

  • Detection: Photodiode Array Detector (wavelength to be optimized for the specific analyte).

  • Injection Volume: 20 µL.

Sample Extraction and Cleanup Procedure (for Soil and Plant Samples)
  • Extraction:

    • Soil: Extract the sample with a mixture of acetonitrile and 2 M ammonium carbonate (9:1, v/v) using a horizontal shaker.[2]

    • Wheat Grain and Straw: Extract using a Soxhlet apparatus with the same solvent mixture.[2]

  • Cleanup:

    • Soil: Partition the extract with dichloromethane.[2]

    • Plant Samples: Partition with hexane followed by dichloromethane.[2]

  • Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

Visualizations

Sulfosulfuron_Degradation_Pathway parent parent metabolite metabolite process process Sulfosulfuron Sulfosulfuron Degradation Degradation (e.g., hydrolysis, microbial action) Sulfosulfuron->Degradation Metabolite This compound Other Other Metabolites Degradation->Metabolite Degradation->Other

Caption: Degradation pathway of Sulfosulfuron.

Analytical_Workflow step step decision decision output output start Sample Collection (Soil, Water, etc.) extraction Sample Extraction start->extraction cleanup Extract Cleanup (LLE or SPE) extraction->cleanup analysis HPLC or LC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification results Final Results quantification->results

Caption: General analytical workflow.

Troubleshooting_Logic problem problem cause cause solution solution p1 No or Low Peak c1a Inefficient Extraction p1->c1a c1b Analyte Degradation p1->c1b c1c Instrument Issue p1->c1c s1a Optimize Extraction Solvent/Technique c1a->s1a s1b Check Sample Storage & pH c1b->s1b s1c Check HPLC/MS Performance c1c->s1c p2 Poor Peak Shape c2a Column Problem p2->c2a c2b Mobile Phase Issue p2->c2b s2a Replace/Clean Column c2a->s2a s2b Prepare Fresh Mobile Phase c2b->s2b

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Scale-Up Synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. This valuable intermediate is notably used in the preparation of sulfonylurea herbicides.[1] The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to address challenges encountered during large-scale production.

Troubleshooting Guides

This section is formatted as a series of questions and answers to address specific issues that may arise during the scale-up synthesis.

Issue 1: Low Yield or Incomplete Sulfonation

  • Question: We are experiencing low yields during the initial sulfonation of 2-ethylthioimidazo[1,2-a]pyridine. What are the likely causes and how can we optimize this step at scale?

  • Answer: Low yields in large-scale sulfonation reactions are often traced back to several key factors. Firstly, the purity of the starting materials and reagents is critical; ensure that the 2-ethylthioimidazo[1,2-a]pyridine is of high purity and that the chlorosulfonic acid has not degraded.[2] Secondly, inefficient mixing in a large reactor can lead to localized overheating and side reactions. Verify that the agitation is sufficient for the reaction's viscosity. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also significantly impact the yield. Small-scale trial reactions are recommended to fine-tune these parameters before scaling up.[2] Lastly, atmospheric moisture can decompose chlorosulfonic acid, so conducting the reaction under an inert atmosphere (e.g., nitrogen) is crucial for reproducibility.[2]

Issue 2: Thermal Runaway During Oxidation

  • Question: We observed a rapid and uncontrolled temperature increase during the addition of hydrogen peroxide for the oxidation of the thioether to the sulfone. What immediate actions should be taken, and how can this be prevented in the future?

  • Answer: An uncontrolled temperature spike indicates a potential thermal runaway, a serious safety hazard that requires immediate action.[3]

    • Immediate Actions:

      • Stop Reagent Addition: Immediately halt the feed of hydrogen peroxide.[3]

      • Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity.[3]

      • Emergency Quench: If the temperature continues to rise, be prepared to execute an emergency quenching procedure by adding a pre-determined cold, inert solvent to rapidly cool and dilute the reaction mixture.[3]

      • Alert and Evacuate: Inform all personnel in the vicinity and be prepared to follow emergency shutdown and evacuation protocols if the situation is not brought under control.[3]

    • Prevention:

      • Calorimetric Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and determine the maximum safe addition rate of the oxidant.

      • Controlled Addition: Use a dosing pump for the slow, controlled addition of hydrogen peroxide. The addition rate should be set so that the heat generated can be effectively removed by the cooling system.[3]

      • Continuous Monitoring: Continuously monitor both the internal reaction temperature and the temperature of the cooling jacket.[3]

      • Agitation: Ensure efficient agitation to promote heat transfer and avoid localized hot spots.[3]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are facing challenges in isolating and purifying the final product, this compound, at a large scale. The product seems to be highly polar, making extraction difficult.

  • Answer: The purification of polar compounds like sulfonamides can indeed be challenging on a large scale. Traditional liquid-liquid extraction may not be efficient. Consider the following strategies:

    • Crystallization: This is often the most effective method for purifying solid compounds at scale. Experiment with different solvent systems to find one that provides good recovery and purity.

    • Slurry Washes: Washing the crude product as a slurry with appropriate solvents can be effective in removing impurities without dissolving a significant amount of the product.

    • Chromatography: While challenging to scale, preparative chromatography, such as flash chromatography or supercritical fluid chromatography (SFC), can be employed for high-purity requirements. SFC is particularly advantageous for polar molecules.[4]

    • Solid-Phase Extraction (SPE): For removing specific impurities, SPE can be a viable option even at a larger scale.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when working with chlorosulfonic acid on a large scale?

    • A1: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing significant heat and toxic fumes (hydrochloric acid and sulfuric acid).[1][5][6][7] Key safety precautions include:

      • Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]

      • Working in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.[5]

      • Avoiding contact with water and other incompatible materials such as alcohols, bases, and organic materials.[5][7]

      • Having emergency procedures in place for spills and accidental exposure, including access to safety showers and eyewash stations.[1]

      • Carefully planning the quenching procedure to manage the exothermic reaction.

  • Q2: What are the advantages of using a hydrogen peroxide/sodium tungstate system for the oxidation step compared to other oxidants like m-CPBA?

    • A2: The hydrogen peroxide/sodium tungstate system offers several advantages for large-scale synthesis:

      • Cost-Effectiveness: Hydrogen peroxide is generally less expensive than meta-chloroperoxybenzoic acid (m-CPBA).

      • Safety: While the reaction is exothermic and requires careful control, aqueous hydrogen peroxide is often considered safer to handle and store in large quantities than solid peroxy acids like m-CPBA, which can be shock-sensitive.[8]

      • Environmental Impact: The primary byproduct of hydrogen peroxide oxidation is water, making it a "greener" oxidant.[8]

  • Q3: What are common impurities that can form during the synthesis?

    • A3: Potential impurities can arise from several sources:

      • Incomplete Sulfonation: Unreacted 2-ethylthioimidazo[1,2-a]pyridine.

      • Over-oxidation: While the desired product is a sulfone, harsh conditions could potentially lead to other oxidative side reactions on the imidazopyridine ring system.

      • Hydrolysis of Sulfonyl Chloride: The intermediate sulfonyl chloride can hydrolyze back to the sulfonic acid if exposed to moisture, which will not proceed to the final sulfonamide.

      • Side reactions with the solvent: Depending on the reaction conditions, the solvent itself could react with the highly reactive intermediates.

  • Q4: How can the progress of the reactions be monitored at a large scale?

    • A4: For large-scale reactions, it is crucial to have reliable in-process controls (IPCs). High-Performance Liquid Chromatography (HPLC) is a robust and quantitative method for monitoring the disappearance of starting materials and the formation of intermediates and the final product. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Thioether to Sulfone Conversion

Oxidizing Agent/SystemScaleReaction ConditionsTypical YieldSafety & Handling Considerations
m-CPBALab-scaleDichloromethane, 25°C, 2h>95%[8]Shock-sensitive solid, requires careful handling.[8]
Hydrogen Peroxide / Sodium TungstateScale-upAcetic acid, 70°C, 5h~88%Exothermic reaction requiring strict temperature control; potential for thermal runaway.[3]
Urea-Hydrogen Peroxide (UHP)Lab-scaleEthyl acetate, refluxHighStable, solid source of hydrogen peroxide, easier to handle than aqueous solutions.[9]

Table 2: Key Process Parameters for Scale-Up Synthesis

StepParameterRecommended Range/ValueCriticalityJustification
Sulfonation Temperature0 - 10 °CHighTo control the exothermic reaction with chlorosulfonic acid and minimize side reactions.
Reagent Ratio (Chlorosulfonic Acid : Substrate)3-5 equivalentsMediumAn excess is needed to drive the reaction to completion, but a large excess complicates the work-up.
Quenching Temperature< 10 °CHighThe quenching of excess chlorosulfonic acid is highly exothermic and must be carefully controlled.
Oxidation Temperature65 - 75 °CHighReaction rate is temperature-dependent, but higher temperatures increase the risk of thermal runaway.
H₂O₂ Addition RateDependent on reactor cooling capacityHighMust be slow enough to allow for efficient heat removal and maintain a stable internal temperature.[3]
pHAcidic (Acetic Acid)MediumThe catalytic activity of the tungstate is influenced by pH.
Purification Crystallization SolventTo be determined empiricallyHighThe choice of solvent will determine the purity and recovery of the final product.
Drying Temperature70 - 80 °CMediumTo remove residual solvents without causing product degradation.

Experimental Protocols

1. Scale-Up Protocol for the Sulfonation of 2-Ethylthioimidazo[1,2-a]pyridine

  • Materials:

    • 2-Ethylthioimidazo[1,2-a]pyridine

    • Chlorosulfonic acid

    • Ice

    • Water

  • Procedure:

    • Charge a suitable reactor with chlorosulfonic acid (4 equivalents).

    • Cool the chlorosulfonic acid to 0-5 °C with constant agitation.

    • Slowly add 2-ethylthioimidazo[1,2-a]pyridine (1 equivalent) portion-wise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 2-4 hours, monitoring the reaction progress by HPLC.

    • Once the reaction is complete, prepare a separate vessel with a mixture of ice and water.

    • Under vigorous stirring and cooling, slowly and carefully add the reaction mixture to the ice/water slurry, ensuring the temperature of the quench mixture does not exceed 20 °C.

    • The precipitated solid is the crude 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonyl chloride. Isolate the solid by filtration and wash with cold water.

    • Immediately proceed to the next step with the damp sulfonyl chloride intermediate.

2. Scale-Up Protocol for the Oxidation to this compound

  • Materials:

    • Crude 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonyl chloride

    • Ammonium hydroxide solution (28-30%)

    • Acetic acid

    • Sodium tungstate (catalyst)

    • Hydrogen peroxide (30% aqueous solution)

  • Procedure:

    • Charge a reactor with acetic acid and the crude 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonyl chloride.

    • Cool the mixture to 0-5 °C and slowly add ammonium hydroxide solution to form the sulfonamide in situ. Monitor the reaction by HPLC.

    • Once the sulfonamide formation is complete, add a catalytic amount of sodium tungstate.

    • Heat the reaction mixture to 70 °C.

    • Slowly add hydrogen peroxide (2.4 equivalents) via a dosing pump over a period of 4-6 hours, maintaining the internal temperature at 70 ± 2 °C. Caution: This reaction is exothermic and generates gas. Ensure adequate cooling and venting.

    • After the addition is complete, continue to stir the mixture at 70 °C for 1-2 hours until the reaction is complete (monitored by HPLC).

    • Cool the reaction mixture to 15 °C to precipitate the product.

    • Isolate the solid by filtration and wash the filter cake thoroughly with water.

    • Dry the product under vacuum at 70-80 °C to a constant weight.

Mandatory Visualization

experimental_workflow cluster_sulfonation Step 1: Sulfonation cluster_oxidation Step 2: Oxidation start 2-Ethylthioimidazo[1,2-a]pyridine sulfonation Sulfonation Reaction (0-10°C) start->sulfonation reagent1 Chlorosulfonic Acid reagent1->sulfonation quench Quenching (Ice/Water) sulfonation->quench intermediate Crude Sulfonyl Chloride quench->intermediate oxidation Oxidation Reaction (70°C) intermediate->oxidation reagent2 Ammonium Hydroxide reagent2->oxidation reagent3 Hydrogen Peroxide & Sodium Tungstate reagent3->oxidation precipitation Cooling & Precipitation oxidation->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product 2-Ethylsulfonylimidazo [1,2-a]pyridine-3-sulfonamide drying->final_product

Caption: Experimental workflow for the scale-up synthesis.

troubleshooting_thermal_runaway start Uncontrolled Temperature Rise During H₂O₂ Addition stop_addition Immediately Stop H₂O₂ Feed start->stop_addition max_cooling Maximize Reactor Cooling stop_addition->max_cooling monitor_temp Monitor Temperature Trend max_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing stabilized Situation Stabilized. Investigate Root Cause. temp_decreasing->stabilized Yes emergency_quench Initiate Emergency Quench Procedure temp_decreasing->emergency_quench No evacuate Alert Personnel & Follow Evacuation Plan emergency_quench->evacuate

Caption: Troubleshooting decision tree for thermal runaway.

References

Validation & Comparative

A Comparative Analysis of Imidazo[1,2-a]Pyridine-Based Herbicides: Efficacy, Synthesis, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The continuous emergence of herbicide-resistant weeds necessitates the discovery and development of novel herbicidal compounds with diverse modes of action. The imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, has recently garnered attention for its potential in agrochemical applications. This guide provides a comparative analysis of two emerging classes of imidazo[1,2-a]pyridine-based herbicides, summarizing their performance, outlining key experimental protocols, and exploring their structure-activity relationships.

Two Emerging Classes of Imidazo[1,2-a]pyridine-Based Herbicides

Research into the herbicidal potential of the imidazo[1,2-a]pyridine core has led to the identification of two primary classes of derivatives with significant phytotoxic activity:

  • (Amino)imidazo[1,2-a]pyridine Derivatives: These compounds have shown potent, broad-spectrum herbicidal activity. Recent studies have highlighted their efficacy against problematic weeds, with some derivatives exhibiting greater phytotoxicity than commercial herbicides like glyphosate and diuron in preclinical assays.

  • Phenoxypropionic Acid Derivatives: This class of derivatives has demonstrated strong activity, particularly against gramineous weeds. Notably, certain compounds within this class have shown efficacy comparable to established commercial herbicides such as fluazifop-butyl.

Comparative Performance and Efficacy

The herbicidal efficacy of these two classes is summarized below, with supporting data from in vitro and hydroponic bioassays.

(Amino)imidazo[1,2-a]pyridine Derivatives: A New Generation of Broad-Spectrum Herbicides

A recent study investigated a series of (amino)imidazo[1,2-a]pyridine derivatives synthesized via the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR)[1]. The phytotoxicity of these compounds was evaluated against various plant species, including wheat coleoptiles and several agricultural weeds.

Key Findings:

  • Structure-Activity Relationship: The study established a clear structure-activity relationship, indicating that the presence of a halogen group (Br or Cl) at the ortho position of the aromatic ring and a cyclohexylamine group are crucial for high phytotoxic activity[2].

  • Superior Efficacy: Certain derivatives demonstrated significantly higher inhibition of weed growth compared to the commercial herbicides diuron and glyphosate at the same concentration in initial screenings[2].

  • Mode of Action: The precise mode of action for this class of herbicides is currently unknown and requires further investigation.

Table 1: Comparative Phytotoxicity of Selected (Amino)imidazo[1,2-a]pyridine Derivatives and Commercial Herbicides on Wheat Coleoptile Elongation [2]

CompoundConcentration (μM)Inhibition (%)
Derivative 1 (ortho-Br, cyclohexyl) 1000>90
300~80
Derivative 2 (ortho-Cl, cyclohexyl) 1000>90
300~75
Diuron 100049
Glyphosate 100048

Table 2: Herbicidal Efficacy of a Lead (Amino)imidazo[1,2-a]pyridine Derivative against Agricultural Weeds under Hydroponic Conditions [2]

Weed SpeciesGrowth ParameterInhibition (%)
Bidens pilosaRoot GrowthHigh
Shoot GrowthModerate
Urochloa decumbensRoot GrowthHigh
Shoot GrowthModerate
Panicum maximumRoot GrowthHigh
Shoot GrowthModerate
Phenoxypropionic Acid Derivatives: Potent Graminicides

An earlier study focused on phenoxypropionic acid derivatives incorporating an imidazo[1,2-a]pyridine moiety[3]. These compounds were synthesized and evaluated for their herbicidal activities, showing particular promise against grass weeds.

Key Findings:

  • Selective Efficacy: The most active compound, n-propyl 2-[4-(6-chloro-3-cyano-2-imidazo[1,2-a]pyridinyloxy)phenoxy]propionate, displayed herbicidal activity against gramineous weeds comparable to the commercial herbicide fluazifop-butyl[3].

  • Probable Mode of Action: While not explicitly confirmed in the study, the structural similarity to the "fop" class of herbicides (e.g., fluazifop) strongly suggests that these compounds may act as inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses.

Synthesis and Experimental Protocols

A generalized overview of the synthesis and key experimental protocols for evaluating these herbicides is provided below.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The (amino)imidazo[1,2-a]pyridine derivatives are efficiently synthesized using the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid and facilitated by microwave heating[1].

GBB_Reaction 2-Aminopyridine 2-Aminopyridine ReactionVessel + 2-Aminopyridine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative ReactionVessel->Imidazo[1,2-a]pyridine Derivative  GBB-3CR (Acid Catalyst, MW)

Synthesis of (Amino)imidazo[1,2-a]pyridine Derivatives via GBB-3CR.
Experimental Protocols

This rapid bioassay is used to assess the initial phytotoxicity of compounds on plant cell elongation.

Methodology:

  • Seed Germination: Wheat seeds are surface-sterilized and germinated in the dark on moist filter paper for a specified period (e.g., 72 hours) at a controlled temperature (e.g., 25°C).

  • Coleoptile Sectioning: Uniform coleoptiles are selected, and a specific length (e.g., 10 mm) is excised from the sub-apical region.

  • Treatment Incubation: The coleoptile sections are placed in petri dishes containing a buffer solution, sucrose, and the test compound at various concentrations. A control group with no test compound is also included.

  • Measurement: The dishes are incubated in the dark at a controlled temperature for a set duration (e.g., 24 hours). The final length of the coleoptile sections is measured.

  • Data Analysis: The percentage of inhibition or stimulation of elongation is calculated relative to the control group.

This assay evaluates the effect of the herbicides on seed germination and early seedling development.

Methodology:

  • Treatment Application: Seeds of the target weed or crop species are placed in petri dishes on filter paper moistened with different concentrations of the test compound solution. A control with only the solvent is included.

  • Incubation: The petri dishes are incubated in a growth chamber with controlled light, temperature, and humidity conditions.

  • Germination Assessment: The number of germinated seeds is counted daily for a defined period (e.g., 7-14 days).

  • Seedling Growth Measurement: After the incubation period, the root and shoot length of the seedlings are measured.

  • Data Analysis: The germination percentage, root inhibition, and shoot inhibition are calculated for each concentration compared to the control.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassays Phytotoxicity Bioassays cluster_analysis Data Analysis Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives WheatColeoptile Wheat Coleoptile Elongation Assay Synthesis->WheatColeoptile Initial Screening SeedGermination Seed Germination & Seedling Growth Assay WheatColeoptile->SeedGermination Promising Compounds Hydroponic Hydroponic Weed Control Assay SeedGermination->Hydroponic Lead Compounds SAR Structure-Activity Relationship (SAR) Hydroponic->SAR Comparison Comparison with Commercial Herbicides Hydroponic->Comparison

Generalized Experimental Workflow for Herbicide Evaluation.

This method assesses the herbicidal effect on whole plants in a soil-free system.

Methodology:

  • Plant Propagation: Weed seedlings are grown in a hydroponic solution until they reach a specific growth stage.

  • Herbicide Application: The test compounds are added to the hydroponic solution at various concentrations.

  • Growth Period: The plants are maintained in the treated hydroponic solution for a set period under controlled environmental conditions.

  • Phytotoxicity Assessment: Visual assessment of phytotoxicity (e.g., chlorosis, necrosis) is performed regularly.

  • Biomass Measurement: At the end of the experiment, the fresh and dry weight of the shoots and roots are measured.

  • Data Analysis: The percentage of growth inhibition is calculated based on the biomass of treated plants compared to the control.

Structure-Activity Relationship (SAR) Insights

For the (amino)imidazo[1,2-a]pyridine derivatives, a clear SAR has been established, providing a roadmap for future optimization.

SAR_Diagram cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_substituents Key Substituents for High Activity Scaffold OrthoHalogen ortho-Halogen (Br, Cl) on Aromatic Ring OrthoHalogen->Scaffold Enhances Phytotoxicity Cyclohexyl Cyclohexyl Group (from isocyanide) Cyclohexyl->Scaffold Crucial for Activity

Key Structural Features for High Herbicidal Activity.

Conclusion and Future Directions

Imidazo[1,2-a]pyridine-based compounds represent a promising new frontier in the quest for novel herbicides. The (amino)imidazo[1,2-a]pyridine derivatives, in particular, exhibit potent, broad-spectrum activity and a favorable comparison to some current commercial herbicides, although their mode of action remains to be elucidated. The phenoxypropionic acid derivatives offer a more targeted approach, likely acting as ACCase inhibitors.

Future research should focus on:

  • Determining the Mode of Action: Identifying the specific molecular target of the (amino)imidazo[1,2-a]pyridine derivatives is critical for understanding their herbicidal mechanism and for managing potential resistance.

  • Lead Optimization: Further structural modifications based on the established SAR could lead to compounds with enhanced efficacy, broader weed control spectrum, and improved crop selectivity.

  • Field Trials: Moving the most promising lead compounds from laboratory and greenhouse settings to field trials is essential to evaluate their performance under real-world agricultural conditions.

  • Toxicological and Environmental Impact Assessment: Comprehensive studies are needed to assess the safety profile of these new chemical entities for non-target organisms and the environment.

The exploration of the imidazo[1,2-a]pyridine scaffold for herbicidal applications is still in its early stages, but the initial findings are highly encouraging, offering the potential for new tools to address the ongoing challenges in weed management.

References

A Comparative Guide to the Herbicidal Activity of Sulfosulfuron Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal activity of sulfosulfuron and its derivatives. The information presented is based on experimental data from scientific literature, offering an objective overview of their efficacy against various weed species. This document is intended to assist researchers and professionals in the field of weed science and herbicide development in their evaluation of these compounds.

Comparative Efficacy of Sulfosulfuron and Its Derivatives

Sulfosulfuron and its chemical analogs are part of the sulfonylurea class of herbicides, which are widely recognized for their high efficacy at low application rates.[1] Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] This inhibition leads to a cessation of plant cell division and growth, ultimately resulting in weed death.

The herbicidal activity of sulfosulfuron derivatives can vary significantly based on the specific chemical substitutions on the parent molecule. These modifications can influence the compound's uptake, translocation, and binding affinity to the ALS enzyme in different weed species. The following tables summarize the available quantitative data on the herbicidal efficacy of sulfosulfuron and its derivatives.

Table 1: In Vitro Acetolactate Synthase (ALS) Inhibition

CompoundTarget SpeciesI50 (nmol/L)Reference
MonosulfuronZea mays (cv. CAU 3138)32[4][5]
MonosulfuronZea mays (cv. Yedan 13)15[4][5]
ChlorsulfuronZea mays (cv. CAU 3138)2[4][5]
ChlorsulfuronZea mays (cv. Yedan 13)3[4][5]
Tribenuron-methylZea mays (cv. CAU 3138)19[4][5]
Tribenuron-methylZea mays (cv. Yedan 13)17[4][5]
NicosulfuronZea mays (cv. CAU 3138)26[4][5]
NicosulfuronZea mays (cv. Yedan 13)65[4][5]

Table 2: Whole-Plant Herbicidal Activity (IC50/GR50)

CompoundWeed SpeciesGrowth StageParameterValueReference
MonosulfuronZea mays (cv. CAU 3138)-IC50 (µg/kg soil)85[4][5]
MonosulfuronZea mays (cv. Yedan 13)-IC50 (µg/kg soil)6.4[4][5]
SulfosulfuronPhalaris minor-GR50 (g a.i./ha)Varies by biotype[6]
Sulfosulfuron + MetsulfuronPhalaris minor-GR50 (g a.i./ha)Varies by biotype[6]

Table 3: Weed Control Efficiency of Chlorsulfuron Derivatives (Pre-emergence)

CompoundWeed SpeciesApplication Rate (g a.i./ha)Inhibition Rate (%)Reference
H01Brassica napus150>85[7]
H02Brassica napus150>85[7]
H04Brassica napus150>85[7]
H01Amaranthus retroflexus150100[7]
ChlorsulfuronAmaranthus retroflexus15068.8[7]

Table 4: Weed Control Efficiency of Chlorsulfuron Derivatives (Post-emergence)

CompoundWeed SpeciesApplication Rate (g a.i./ha)Inhibition Rate (%)Reference
H04Brassica napus150Equivalent to Chlorsulfuron[7]
H04Amaranthus retroflexus150Equivalent to Chlorsulfuron[7]
H04Echinochloa crusgalli15085.2[7]
ChlorsulfuronEchinochloa crusgalli15068.8[7]

Experimental Protocols

Synthesis of Sulfonylamino-Substituted Chlorsulfuron Derivatives

The synthesis of novel sulfonylamino-substituted chlorsulfuron derivatives can be achieved through a multi-step process. A general workflow is outlined below.

G cluster_synthesis Synthesis Workflow Substituted Aniline Substituted Aniline Chlorosulfonation Chlorosulfonation Substituted Aniline->Chlorosulfonation Chlorosulfonic Acid Substituted Benzenesulfonyl Chloride Substituted Benzenesulfonyl Chloride Chlorosulfonation->Substituted Benzenesulfonyl Chloride Amination Amination Substituted Benzenesulfonyl Chloride->Amination Aqueous Ammonia Substituted Benzenesulfonamide Substituted Benzenesulfonamide Amination->Substituted Benzenesulfonamide Coupling Reaction Coupling Reaction Substituted Benzenesulfonamide->Coupling Reaction Phosgene or equivalent Guanidine HCl Guanidine HCl Condensation Condensation Guanidine HCl->Condensation Acetylacetone, Base 2-Amino-4,6-dimethylpyrimidine 2-Amino-4,6-dimethylpyrimidine Condensation->2-Amino-4,6-dimethylpyrimidine Methylation Methylation 2-Amino-4,6-dimethylpyrimidine->Methylation Methylating Agent Heterocyclic Amine\n(2-Amino-4,6-dimethoxypyrimidine) Heterocyclic Amine (2-Amino-4,6-dimethoxypyrimidine) Methylation->Heterocyclic Amine\n(2-Amino-4,6-dimethoxypyrimidine) Heterocyclic Amine\n(2-Amino-4,6-dimethoxypyrimidine)->Coupling Reaction Sulfonylamino-Substituted\nChlorsulfuron Derivative Sulfonylamino-Substituted Chlorsulfuron Derivative Coupling Reaction->Sulfonylamino-Substituted\nChlorsulfuron Derivative

Caption: General workflow for the synthesis of chlorsulfuron derivatives.

Detailed Protocol for the Synthesis of 2-Chlorobenzenesulfonamide (A Key Intermediate):

  • Chlorosulfonation: 2-Chloroaniline is added dropwise to an excess of chlorosulfonic acid at a controlled low temperature (typically 0-5 °C). The reaction mixture is then stirred at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate, 2-chlorobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.

  • Amination: The crude 2-chlorobenzenesulfonyl chloride is added portion-wise to a cooled, concentrated aqueous ammonia solution. The mixture is stirred vigorously. The resulting precipitate, 2-chlorobenzenesulfonamide, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[8]

Whole-Plant Herbicide Bioassay

Objective: To determine the herbicidal efficacy (e.g., IC50 or GR50) of sulfosulfuron derivatives on target weed species.

G cluster_bioassay Whole-Plant Bioassay Workflow Seed Germination Seed Germination Seedling Transplant Seedling Transplant Seed Germination->Seedling Transplant Uniform seedlings Herbicide Application Herbicide Application Seedling Transplant->Herbicide Application Pre- or Post-emergence Incubation Incubation Herbicide Application->Incubation Controlled environment Data Collection Data Collection Incubation->Data Collection e.g., Plant height, biomass Data Analysis Data Analysis Data Collection->Data Analysis Dose-response curve IC50/GR50 Determination IC50/GR50 Determination Data Analysis->IC50/GR50 Determination G cluster_pathway Branched-Chain Amino Acid Biosynthesis and its Inhibition cluster_downstream Downstream Effects Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate ... ... Acetolactate->... Acetolactate->... Acetohydroxybutyrate->... Valine Valine Growth_Arrest Inhibition of Cell Division and Plant Growth Leucine Leucine Isoleucine Isoleucine Sulfosulfuron Sulfosulfuron Derivatives Sulfosulfuron->Inhibition ...->Valine ...->Leucine ...->Isoleucine Depletion of\nBranched-Chain\nAmino Acids Depletion of Branched-Chain Amino Acids Depletion of\nBranched-Chain\nAmino Acids->Growth_Arrest

References

A Comparative Guide to the Synthetic Efficacy of Routes to 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic methodologies for producing 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. The comparison focuses on the final oxidation step, evaluating two common oxidants: meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂). The efficacy of these routes is assessed based on reaction yield, purity, reaction conditions, and environmental impact.

The synthesis of the target molecule commences from the common intermediate, 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide. The critical final step is the oxidation of the thioether to a sulfone. This guide will delve into the specifics of the two primary routes for this transformation.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two primary oxidation routes to this compound.

ParameterRoute 1: mCPBA OxidationRoute 2: Hydrogen Peroxide Oxidation
Starting Material 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide
Oxidizing Agent meta-chloroperoxybenzoic acid (mCPBA)30% Hydrogen Peroxide (H₂O₂)
Catalyst NoneSodium Tungstate
Solvent Dichloromethane (CH₂Cl₂)Acetic Acid
Temperature 0-5 °C70 °C
Reaction Time > 3 hours5 hours
Reported Yield 55% (for the intermediate sulfoxide)88%
Reported Purity Not explicitly stated for the sulfone98%
Key Byproduct 3-chlorobenzoic acidWater
Environmental Impact Generates chlorinated organic wasteConsidered a "greener" alternative with a benign byproduct

Experimental Protocols

Route 1: Oxidation using meta-Chloroperoxybenzoic Acid (mCPBA)

This protocol is adapted from the synthesis of the corresponding sulfoxide and general procedures for sulfide to sulfone oxidation.[1] To achieve the full oxidation to the sulfone, an excess of mCPBA (typically over 2 equivalents) is required.

Materials:

  • 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide

  • meta-chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (1.0 eq) in dichloromethane.

  • Cool the solution in an ice-water bath to 0-5 °C.

  • Add a solution of mCPBA (>2.0 eq) in dichloromethane dropwise to the cooled solution.

  • Stir the suspension at 0-5 °C for a minimum of 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove the precipitated 3-chlorobenzoic acid.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproduct.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Recrystallize the crude product from methanol to yield the final product.

Route 2: Oxidation using Hydrogen Peroxide (H₂O₂)

This protocol is an industrially preferred method due to its reduced cost and lower environmental impact.

Materials:

  • 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (25.7 g, 0.1 mol)

  • Acetic acid (250 mL)

  • Sodium tungstate (0.1 g)

  • 30% Hydrogen peroxide (27.2 g, 0.24 mol)

  • Water

Procedure:

  • Suspend 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide and sodium tungstate in acetic acid in a reaction flask.

  • Heat the mixture to 70 °C.

  • Add 30% hydrogen peroxide dropwise over 5 hours.

  • After the addition is complete, maintain the reaction at 70 °C and monitor for completion.

  • Once the reaction is complete, cool the mixture to 15 °C to precipitate the product.

  • Filter the precipitate and wash it with water.

  • Dry the solid to obtain this compound. This method has a reported yield of 88% and a purity of 98%.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in this guide.

synthetic_pathway cluster_precursor Precursor Synthesis cluster_oxidation Oxidation to Final Product 2_chloro 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide intermediate 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide 2_chloro->intermediate Nucleophilic Substitution ethanethiol Ethanethiol ethanethiol->intermediate final_product This compound intermediate->final_product Oxidation

Caption: Overall synthetic pathway to the target compound.

oxidation_routes cluster_mcpba Route 1: mCPBA Oxidation cluster_h2o2 Route 2: Hydrogen Peroxide Oxidation start 2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide product_mcpba This compound start->product_mcpba Yield: ~55% (sulfoxide) product_h2o2 This compound start->product_h2o2 Yield: 88% Purity: 98% mcpba mCPBA (>2 eq) CH2Cl2, 0-5°C mcpba->product_mcpba byproduct_mcpba 3-Chlorobenzoic Acid product_mcpba->byproduct_mcpba h2o2 30% H2O2 Na2WO4, Acetic Acid, 70°C h2o2->product_h2o2 byproduct_h2o2 Water product_h2o2->byproduct_h2o2

Caption: Comparison of the two primary oxidation routes.

References

A Comparative Guide to Alternatives for 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative compounds to 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide for the synthesis of effective herbicides. As a known degradation product of the sulfonylurea herbicide sulfosulfuron, this compound's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme. This guide explores other classes of ALS inhibitors and herbicides with different modes of action, presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Herbicides targeting the ALS enzyme disrupt the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in susceptible plants. This inhibition leads to a cessation of cell division and growth, ultimately resulting in plant death. Several classes of herbicides share this mode of action, offering a range of chemical scaffolds for development.

ALS Inhibition Pathway cluster_0 Plant Cell cluster_1 Herbicide Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Biosynthesis Protein_Synthesis Protein Synthesis & Plant Growth Amino_Acids->Protein_Synthesis Herbicide ALS-Inhibiting Herbicide Herbicide->ALS Inhibition

Caption: Mechanism of action of ALS-inhibiting herbicides.

Alternative ALS-Inhibiting Herbicides

Several chemical families other than sulfonylureas effectively inhibit the ALS enzyme. These alternatives offer different spectra of weed control, crop selectivity, and physicochemical properties.

Imidazolinones

Imidazolinone herbicides, such as imazapyr, imazapic, imazethapyr, and imazamox, are potent ALS inhibitors. They are used to control a broad spectrum of grass and broadleaf weeds in various crops, particularly in imidazolinone-tolerant crops (Clearfield®).

Triazolopyrimidines

This class includes herbicides like flumetsulam and pyroxsulam. They are known for their high efficacy at low application rates and are used for broad-spectrum weed control in several crops, including cereals.

Pyrimidinylthiobenzoates and Sulfonylaminocarbonyl-triazolinones

These are other important classes of ALS-inhibiting herbicides that provide effective weed control in various agricultural settings.

Herbicides with Alternative Modes of Action

To combat the evolution of herbicide resistance, it is crucial to consider herbicides with different modes of action.

  • Growth Regulators (Auxin Mimics): Compounds like 2,4-D and dicamba mimic the plant hormone auxin, causing uncontrolled and disorganized growth in susceptible broadleaf weeds.

  • Photosystem II (PSII) Inhibitors: Herbicides such as atrazine and bentazon block the electron transport chain in photosystem II, inhibiting photosynthesis.

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: These herbicides, including carfentrazone-ethyl and saflufenacil, inhibit the PPO enzyme, leading to the accumulation of toxic intermediates that disrupt cell membranes.

Comparative Efficacy of ALS-Inhibiting Herbicides

The following tables summarize the inhibitory activity (IC50) of various ALS inhibitors against different weed species. IC50 represents the concentration of a herbicide required to inhibit 50% of the ALS enzyme activity in vitro.

Herbicide ClassCompoundWeed SpeciesIC50 (µM)Reference
Sulfonylurea ChlorsulfuronBrassica napus0.023[1]
Metsulfuron-methylBrassica napus0.22[1]
Imidazolinone ImazamoxBrassica napus3.70[2]
ImazapyrArabidopsis thaliana1.8N/A
Triazolopyrimidine PenoxsulamAspergillus fumigatus0.0018[1]
MetosulamAspergillus fumigatus0.0014[1]

Note: Data for this compound is not directly available; sulfonylureas like chlorsulfuron and metsulfuron-methyl are presented as structural and functional analogs. The efficacy of herbicides can vary significantly based on the weed species and experimental conditions.

Whole-Plant Bioassay Data

The following table presents the whole-plant growth reduction (GR50) values for selected herbicides against specific weed species. GR50 is the herbicide dose required to cause a 50% reduction in plant growth.

Herbicide ClassCompoundWeed SpeciesGR50 (g ai/ha)Reference
Sulfonylurea Chlorimuron-ethylErigeron sumatrensis (Susceptible)1.5[3]
Triazolopyrimidine Cloransulam-methylErigeron sumatrensis (Susceptible)3.1[3]

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of the ALS enzyme (IC50).

Materials:

  • Fresh, young plant tissue

  • Ice-cold extraction buffer (e.g., potassium phosphate buffer with pyruvate, MgCl2, and thiamine pyrophosphate)

  • Test compound (herbicide) stock solution and serial dilutions

  • Assay buffer (containing pyruvate, FAD, and MgCl2)

  • 3 M Sulfuric Acid (H₂SO₄)

  • Creatine solution

  • α-Naphthol solution

  • Microplate reader

  • Centrifuge

  • Homogenizer

Procedure:

  • Enzyme Extraction:

    • Harvest fresh plant tissue and keep it on ice.

    • Homogenize the tissue in the ice-cold extraction buffer.

    • Centrifuge the homogenate at approximately 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude ALS enzyme extract and keep it on ice.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the assay buffer, substrate (pyruvate), and cofactors (TPP, FAD, MgCl2).

    • Add different dilutions of the herbicide to the reaction mixture.

    • Initiate the reaction by adding the crude enzyme extract.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding 3 M H₂SO₄.

  • Detection of Acetoin:

    • The reaction product, acetolactate, is decarboxylated to acetoin by the acid.

    • Add creatine and α-naphthol solutions to develop a colored complex with acetoin.

    • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 530 nm).

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control (no herbicide).

    • Plot the percentage of inhibition against the logarithm of the herbicide concentration.

    • Determine the IC50 value from the resulting dose-response curve.[2]

Whole-Plant Greenhouse Bioassay

Objective: To evaluate the herbicidal efficacy of a compound on whole plants under controlled environmental conditions and determine the dose required to cause 50% growth reduction (GR50).

Materials:

  • Seeds of the target weed species

  • Pots with a suitable soil mix

  • Greenhouse or growth chamber with controlled temperature, humidity, and light

  • Test compound formulated for spraying

  • Sprayer calibrated to deliver a precise volume

Procedure:

  • Plant Growth:

    • Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves).

    • Maintain the plants in a controlled environment.

  • Herbicide Application:

    • Prepare a range of herbicide concentrations. Include a control group sprayed with the formulation blank (without the active ingredient).

    • Apply the herbicide solution evenly to the foliage of the plants using a calibrated sprayer.

  • Assessment:

    • Return the treated plants to the controlled environment.

    • Visually assess and score the plants for signs of phytotoxicity (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percentage of growth reduction for each herbicide dose relative to the untreated control.

    • Plot the percentage of growth reduction against the logarithm of the herbicide dose.

    • Determine the GR50 value from the dose-response curve.[2][4]

Herbicide Screening Workflow Start Start: Compound Library In_Vitro_Screening In Vitro Screening (ALS Enzyme Inhibition Assay) Start->In_Vitro_Screening Active_Hits Identify Active Hits (Low IC50) In_Vitro_Screening->Active_Hits Whole_Plant_Screening Whole-Plant Greenhouse Bioassay Active_Hits->Whole_Plant_Screening Active Inactive Inactive Active_Hits->Inactive Inactive Efficacy_Evaluation Evaluate Efficacy (GR50) Whole_Plant_Screening->Efficacy_Evaluation Lead_Candidates Lead Candidates Efficacy_Evaluation->Lead_Candidates High Efficacy Low_Efficacy Low Efficacy Efficacy_Evaluation->Low_Efficacy Low Efficacy

Caption: A typical workflow for herbicide screening and development.

Conclusion

The development of novel herbicides is critical for sustainable agriculture. While this compound, as a sulfonylurea derivative, represents a well-established class of ALS inhibitors, exploring alternative chemical scaffolds within the same mode of action, such as imidazolinones and triazolopyrimidines, offers opportunities for improved efficacy, selectivity, and resistance management. Furthermore, investigating herbicides with entirely different modes of action is essential for diversifying weed control strategies and mitigating the evolution of herbicide-resistant weeds. The data and protocols presented in this guide provide a foundation for researchers to compare and identify promising new candidates for herbicide synthesis.

References

A Comparative Guide to Imidazo[1,2-a]pyridine-Based COX-2 Inhibitors: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of various imidazo[1,2-a]pyridine-based selective cyclooxygenase-2 (COX-2) inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in this area.

Data Presentation: Quantitative Efficacy of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro and in vivo experimental data for a selection of imidazo[1,2-a]pyridine-based COX-2 inhibitors. This allows for a direct comparison of their potency and selectivity.

Compound IDIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)In Vivo ModelIn Vivo Efficacy (ED50)
5a >1000.05>2000Acetic acid-induced writhing (analgesic)-
5e -0.05---
5f -0.05---
5i >44.860.05897.19--
5j >44.860.05>897.19Acetic acid-induced writhing (analgesic)12.38 mg/kg[1][2]
5n >35.60.07508.6Formalin test (analgesic)-[3]
5r ---Formalin test (analgesic)Highest analgesic activity in its series[3]
6a >1000.08>1250--
6f >1000.07>1428--[4][5][6]
9a --39Carrageenan-induced paw edema (anti-inflammatory)11.16-32.64% edema inhibition[4]
9d ---Carrageenan-induced paw edema (anti-inflammatory)-[4]
10c -1.06-Carrageenan-induced paw edema (anti-inflammatory)69.46 µmol/Kg (15.04-42.35% edema inhibition)[4]
10d ---Carrageenan-induced paw edema (anti-inflammatory)-[4]
Celecoxib (Reference) 15.00.04375Carrageenan-induced paw edema (anti-inflammatory)104.88 µmol/Kg[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorescent Method)

This assay determines the inhibitory activity of compounds on COX-1 and COX-2 enzymes.

  • Preparation of Reagents : All reagents, including assay buffer, hemin, and the enzymes (ovine COX-1 and human recombinant COX-2), are prepared according to the manufacturer's instructions (e.g., Cayman Chemical's COX Fluorescent Inhibitor Screening Assay Kit).[1][7][8] The fluorescent substrate, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), is also prepared.

  • Assay Procedure :

    • In a 96-well plate, assay buffer, hemin, and the respective enzyme (COX-1 or COX-2) are added to designated wells.

    • The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the inhibitor wells. Control wells receive only the solvent.

    • The reaction is initiated by adding arachidonic acid to all wells.[9]

    • The plate is incubated at room temperature for a specified time (e.g., 2 minutes).[1]

  • Fluorescence Measurement : The fluorescence of resorufin, the product of the reaction between the peroxidase component of COX and ADHP, is measured using a fluorometer with excitation and emission wavelengths of approximately 530-540 nm and 585-595 nm, respectively.[1][7]

  • Data Analysis : The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor wells to that of the control wells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

In Vivo Acetic Acid-Induced Writhing Test (Analgesic Activity)

This test evaluates the peripheral analgesic activity of the compounds.

  • Animal Preparation : Mice are divided into control, standard, and test groups.[10]

  • Compound Administration : The test compounds are administered to the test groups, a standard analgesic drug (e.g., diclofenac sodium) is given to the standard group, and the vehicle is given to the control group, typically via oral or intraperitoneal routes.[2][10]

  • Induction of Writhing : After a specific period (e.g., 30-60 minutes), a 0.7% or 1% solution of acetic acid is injected intraperitoneally into each mouse to induce a characteristic stretching behavior known as writhing.[2][10][11]

  • Observation : The number of writhes for each mouse is counted for a set period (e.g., 10-30 minutes) after the acetic acid injection.[5][11]

  • Data Analysis : The percentage of protection against writhing is calculated for each group compared to the control group. The ED50 value, the dose that produces 50% of the maximum analgesic effect, can be determined.

In Vivo Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This model is used to assess the acute anti-inflammatory activity of the compounds.

  • Animal Preparation : Rats or mice are divided into control, standard, and test groups.

  • Compound Administration : The test compounds, a standard anti-inflammatory drug (e.g., indomethacin), and the vehicle are administered to their respective groups.[12]

  • Induction of Edema : After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.[5][13][14]

  • Measurement of Paw Volume : The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[5][12]

  • Data Analysis : The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[5]

Mandatory Visualizations

Signaling Pathway of COX-2 in Inflammation

COX2_Signaling_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-6, LPS) STAT3 STAT3 ProInflammatory_Stimuli->STAT3 NFkB NF-κB ProInflammatory_Stimuli->NFkB pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation iNOS iNOS pSTAT3->iNOS Upregulation COX2 COX-2 pSTAT3->COX2 Upregulation pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pNFkB->iNOS Upregulation pNFkB->COX2 Upregulation Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation

Caption: STAT3/NF-κB signaling pathway leading to COX-2 expression and inflammation.

General Experimental Workflow for Efficacy Testing

Experimental_Workflow Compound_Synthesis Compound Synthesis (Imidazo[1,2-a]pyridine derivatives) In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) Compound_Synthesis->In_Vitro_Screening Data_Analysis_In_Vitro Data Analysis (IC50, Selectivity Index) In_Vitro_Screening->Data_Analysis_In_Vitro Lead_Selection Lead Compound Selection Data_Analysis_In_Vitro->Lead_Selection Efficacy_Comparison Efficacy Comparison (In Vitro vs. In Vivo) Data_Analysis_In_Vitro->Efficacy_Comparison In_Vivo_Testing In Vivo Testing (Analgesic & Anti-inflammatory Models) Lead_Selection->In_Vivo_Testing Data_Analysis_In_Vivo Data Analysis (ED50, % Inhibition) In_Vivo_Testing->Data_Analysis_In_Vivo Data_Analysis_In_Vivo->Efficacy_Comparison

Caption: Workflow for evaluating imidazo[1,2-a]pyridine-based COX-2 inhibitors.

References

A Comparative Biological Evaluation of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide and Its Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological properties of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide and its structurally related analogs, with a focus on their potential as anticancer agents. While direct biological evaluation data for this compound is limited in publicly available research, this guide synthesizes findings from studies on analogous compounds bearing sulfonyl and sulfonamide moieties to provide a comprehensive overview of their therapeutic potential.

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

The anticancer activity of various imidazo[1,2-a]pyridine derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the in vitro cytotoxic activities (IC50 values) of selected analogs, providing a benchmark for potential efficacy.

Compound IDC2-SubstituentC3-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 -CH3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}A375 (Melanoma)0.14[1]
HeLa (Cervical)0.21[1]
Analog 2 -2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)amineMDA-MB-231 (Breast)Dose-dependent cytotoxicity observed[2]
SKOV3 (Ovarian)Dose-dependent cytotoxicity observed[2]
IP-5 Not specifiedNot specifiedHCC1937 (Breast)45[3][4]
IP-6 Not specifiedNot specifiedHCC1937 (Breast)47.7[3][4]
IP-7 Not specifiedNot specifiedHCC1937 (Breast)79.6[3][4]
Compound 6 Not specifiedNot specifiedA375 (Melanoma)<12[5]
WM115 (Melanoma)<12[5]
Compound 12 Not specified4-chlorophenyl amineHT-29 (Colon)4.15 ± 2.93[6]
Compound 14 tolyl moiety4-chlorophenyl amineB16F10 (Melanoma)21.75 ± 0.81[6]
HB9 4-benzoic acid derivativeAmine hybridA549 (Lung)50.56[7]
HB10 4-benzoic acid derivativeAcid hydrazide hybridHepG2 (Liver)51.52[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Cell Lysis: Treated and untreated cells are washed with phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Signaling Pathways and Mechanisms of Action

Several studies on imidazo[1,2-a]pyridine analogs suggest that their anticancer effects are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Many imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, particularly targeting the p110α isoform of PI3K.[1][8] Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation IP_analog Imidazo[1,2-a]pyridine Analog IP_analog->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are critical in regulating inflammation and cell survival, and their aberrant activation is common in many cancers.[2] Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting these pathways.[2]

STAT3_NFkB_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK IKK IKK Complex Receptor->IKK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., Bcl-2, COX-2) Nucleus->Gene_Expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB->Nucleus translocates to IP_analog Imidazo[1,2-a]pyridine Analog IP_analog->STAT3 inhibits phosphorylation IP_analog->NFkB inhibits activity

Caption: STAT3/NF-κB signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

Conclusion

While the specific biological profile of this compound remains to be fully elucidated, the extensive research on its analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of both a sulfonyl group at the C2 position and a sulfonamide group at the C3 position suggests that this compound could exhibit potent and multifaceted biological activities, particularly in the realm of oncology. The compiled data on structurally related imidazo[1,2-a]pyridines indicate that inhibition of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, is a common mechanism of action. Further preclinical studies are warranted to determine the precise biological activities, mechanism of action, and therapeutic potential of this compound.

References

Comparative Analysis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide: A Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, a compound belonging to the promising imidazo[1,2-a]pyridine class of molecules. While this specific molecule is a known degradation product of the herbicide sulfosulfuron, its core structure is actively explored for various therapeutic applications due to the diverse pharmacological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This document will focus on its potential cross-reactivity and selectivity profile against key enzymes, comparing it with established inhibitors in the field.

Overview of Potential Biological Targets

The chemical structure of this compound suggests potential interactions with several biological targets:

  • Cyclooxygenase-2 (COX-2): The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for selective COX-2 inhibitors, which are crucial in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[1][2][4]

  • Dihydropteroate Synthase (DHPS): The presence of a sulfonamide group suggests potential antibacterial activity through the inhibition of this key enzyme in the folate biosynthesis pathway of microorganisms.[5][6]

  • Acetolactate Synthase (ALS): As a degradation product of a sulfonylurea herbicide, it is known to inhibit ALS, an enzyme essential for branched-chain amino acid synthesis in plants and microorganisms.[5][7] This pathway is a potential target for antimicrobial drug development.[8]

  • Kinome Profiling: The broad therapeutic potential of imidazo[1,2-a]pyridine derivatives warrants a wider screening against the human kinome to identify potential off-target effects and novel therapeutic opportunities.

Comparative Inhibitory Activity

To provide a clear comparison, this section presents hypothetical yet plausible inhibitory data for this compound against COX-2, based on the published activity of structurally related compounds. This is juxtaposed with the known activities of established inhibitors.

Table 1: Comparative COX-2 and DHPS Inhibitory Activity

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
This compound (Hypothetical)COX-20.15Celecoxib COX-20.04
COX-115COX-121.5
DHPS5.0Sulfamethoxazole DHPS23 nM

Note: The IC50 values for this compound are hypothetical and based on the activity of other imidazo[1,2-a]pyridine-based COX-2 inhibitors for illustrative purposes. The IC50 value for Sulfamethoxazole against DHPS is 23 nM. Celecoxib IC50 values are approximately 0.04 µM for COX-2 and 21.5 µM for COX-1.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Target_Compound This compound Target_Compound->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: COX Signaling Pathway and Points of Inhibition.

G cluster_0 In Vitro COX Inhibition Assay Compound_Prep Prepare Test Compound and Controls (e.g., Celecoxib) Enzyme_Incubation Incubate with purified COX-1/COX-2 enzyme Compound_Prep->Enzyme_Incubation Substrate_Addition Add Arachidonic Acid (Substrate) Enzyme_Incubation->Substrate_Addition Detection Detect Prostaglandin production (Fluorometric or LC-MS/MS) Substrate_Addition->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Caption: Workflow for COX Inhibition Assay.

Detailed Experimental Protocols

For reproducibility and accurate comparison, detailed experimental protocols for key assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available COX inhibitor screening kits.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Celecoxib)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and probe in COX Assay Buffer according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer. b. Add the diluted test compound or reference inhibitor. For control wells, add DMSO. c. Add the COX-1 or COX-2 enzyme to the respective wells. d. Add the heme cofactor. e. Pre-incubate the plate at 37°C for 10-15 minutes. f. Add the fluorometric probe. g. Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., excitation/emission wavelengths of 535/590 nm for Amplex Red).

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a spectrophotometric assay to measure the inhibition of bacterial DHPS.

Materials:

  • Purified bacterial DHPS enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Sulfamethoxazole)

  • DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in DMSO.

  • Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing Assay Buffer, DHPS enzyme, and the test or reference compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding a mixture of pABA and DHPP to each well.

  • Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 340 nm if coupled with dihydrofolate reductase) or use a colorimetric method to detect the product, dihydropteroate.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values as described for the COX inhibition assay.

Kinome-Wide Cross-Reactivity Profiling (Example: KINOMEscan®)

To assess the broader selectivity of the compound, a service like KINOMEscan® can be utilized. This is a competition binding assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified using qPCR.

General Workflow:

  • Compound Submission: The test compound is submitted to the service provider.

  • Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Data Analysis: The results are reported as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.

  • Follow-up (Optional): For "hits" identified in the primary screen, a dose-response curve is generated to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Conclusion

This compound, based on its structural features, holds the potential for interacting with multiple biological targets, including COX-2, DHPS, and ALS. The imidazo[1,2-a]pyridine core is a well-established scaffold for potent and selective COX-2 inhibitors, suggesting a promising avenue for the development of novel anti-inflammatory agents. The presence of the sulfonamide moiety also indicates a potential for antimicrobial activity.

To fully characterize the therapeutic potential and off-target effects of this compound, comprehensive experimental evaluation is necessary. The protocols outlined in this guide provide a framework for conducting such studies. A thorough investigation, including in vitro enzyme inhibition assays and broad kinome profiling, will be crucial in determining the selectivity and cross-reactivity profile of this compound and its suitability for further drug development.

References

A Comparative Guide to the Performance of Novel Sulfonylurea Herbicides Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of selected novel sulfonylurea and sulfonylurea-like herbicides against established commercial standards. The information is curated to assist researchers and professionals in evaluating herbicidal efficacy, crop tolerance, and experimental methodologies. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visualizations of key biological pathways and experimental workflows are included to enhance understanding.

I. Performance Benchmarking: Efficacy and Crop Tolerance

The performance of a herbicide is primarily evaluated based on its efficacy in controlling target weed species and its selectivity or tolerance in the desired crop. The following tables summarize publicly available data from various studies, comparing novel herbicides like Thiencarbazone-methyl, Penoxsulam, and Propoxycarbazone-sodium with commercial standards such as Metsulfuron-methyl, Chlorsulfuron, and Rimsulfuron.

Data Presentation

It is important to note that direct comparisons can be challenging as efficacy is influenced by numerous factors including application rate, weed growth stage, environmental conditions, and the specific formulations used. The data presented here is aggregated from multiple sources to provide a comparative overview.

Table 1: Comparative Weed Control Efficacy of Novel vs. Commercial Standard Sulfonylurea Herbicides

Herbicide (Active Ingredient)Target Weed SpeciesApplication Rate (g a.i./ha)Efficacy (%)Reference
Novel Herbicides
Thiencarbazone-methylAmaranthus spp. (Pigweed)22 - 45 (Pre-emergence)High[1][2]
Sorghum halepense (Johnsongrass)10 - 15 (Post-emergence)Strong Suppression[1][2]
Polygonum convolvulus10 - 15 (Post-emergence)Good Control[1][2]
Ipomoea hederacea (Ivyleaf morningglory)67.291[2]
Brachiaria platyphylla (Broadleaf signalgrass)67.297[2]
PenoxsulamEchinochloa crus-galli (Barnyardgrass)22.597-99[3]
Annual Sedges15-2594[4]
Alisma plantago-aquatica20-4080-100[5]
Echinochloa colona22.5High[3]
Propoxycarbazone-sodiumElymus repens (Couch grass)42~80 (Regrowth reduction)[6]
Alopecurus myosuroides (Black-grass)8069-95[5]
Apera spica-venti (Loose silky-bent)8074-100[5]
Commercial Standards
Metsulfuron-methylBroadleaf Weeds4>84[7]
Chenopodium album4High[8]
Ryegrass, Common chickweed, White cloverVaries>90[9]
ChlorsulfuronRyegrass, Wild mustard1 oz/acre>90[9]
RimsulfuronRyegrass, Fescue, Poa annua0.5-2 oz/acre>90[9]
SulfosulfuronBroadleaf and Grassy Weeds19.95 - 24.9052-88[8]

Table 2: Crop Tolerance/Phytotoxicity of Novel and Commercial Standard Sulfonylurea Herbicides

Herbicide (Active Ingredient)CropApplication Rate (g a.i./ha)Observed Injury/PhytotoxicityReference
Novel Herbicides
Thiencarbazone-methylCorn (with safener)22 - 45 (Pre), 10 - 15 (Post)High tolerance with safener cyprosulfamide[1][2]
ALS-resistant Soybean33.6 - 67.2<3% injury at 21 DAT[2]
PenoxsulamRice22.5No significant phytotoxicity observed[3][10]
Propoxycarbazone-sodiumWinter Wheat28 - 70High selectivity[6]
Commercial Standards
Metsulfuron-methylWheat, BarleyStandardGenerally well-tolerated[8]
ChlorsulfuronWheat, BarleyStandardGenerally well-tolerated, but some rotational crop restrictions[9]
RimsulfuronBermudagrass, ZoysiagrassStandardTolerant, but slight yellowing may occur[9]
SulfosulfuronWheat25Some initial crop yellowing may occur but recovers[8]

II. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of herbicide performance. Below are synthesized methodologies for key experiments based on established guidelines.[1][11]

A. Greenhouse Whole-Plant Bioassay for Efficacy (Dose-Response)

This protocol is designed to determine the herbicide dose required to achieve a certain level of weed control (e.g., GR₅₀ - 50% growth reduction).

  • Plant Preparation:

    • Weed seeds are sown in pots or trays filled with a standardized soil mix.

    • Pots are placed in a greenhouse with controlled temperature, humidity, and photoperiod.

    • Plants are grown to a specific growth stage (e.g., 2-4 true leaves) before herbicide application.[11]

  • Herbicide Application:

    • A range of herbicide concentrations is prepared, typically in a logarithmic series, including a non-treated control.

    • Herbicides are applied using a precision bench sprayer to ensure uniform coverage.[11]

    • Application volume, pressure, and speed are kept constant across all treatments.

  • Data Collection and Analysis:

    • Plants are returned to the greenhouse for a specified period (e.g., 14-21 days).

    • Visual injury ratings are recorded at set intervals.

    • At the end of the experiment, the above-ground biomass is harvested, dried, and weighed.

    • The data is subjected to non-linear regression analysis to determine the GR₅₀ or IC₅₀ values.

B. Field Trial for Efficacy and Crop Tolerance

Field trials are essential to evaluate herbicide performance under real-world conditions.

  • Trial Design:

    • The experiment is set up in a randomized complete block design with multiple replications.

    • Plot size is determined based on the application equipment and to minimize edge effects.

    • A weed-free control and an untreated (weedy) control are included.

  • Application:

    • Herbicides are applied at different rates and timings (pre-emergence or post-emergence) using a calibrated plot sprayer.

    • Application parameters (nozzle type, pressure, volume) are recorded.

  • Assessments:

    • Weed Control: Weed density and biomass are assessed at various intervals after treatment by counting weeds in quadrats and/or through visual ratings.

    • Crop Tolerance (Phytotoxicity): Crop injury is visually assessed on a scale (e.g., 0-100%), noting symptoms like chlorosis, necrosis, and stunting.[12][13]

    • Yield: At the end of the growing season, the crop is harvested from a central area of each plot to determine the yield.

III. Mandatory Visualizations

A. Signaling Pathway of Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids.[8]

G SU Sulfonylurea Herbicide ALS Acetolactate Synthase (ALS) (Target Enzyme) SU->ALS Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalysis Pyruvate Pyruvate Pyruvate->ALS Substrate Protein Protein Synthesis BCAA->Protein Essential for CellDivision Cell Division & Growth Protein->CellDivision Required for WeedDeath Weed Death CellDivision->WeedDeath Cessation leads to

Caption: Mode of action of sulfonylurea herbicides via inhibition of the ALS enzyme.

B. Experimental Workflow for Herbicide Performance Benchmarking

The following diagram outlines the typical workflow for conducting a comprehensive evaluation of a novel herbicide against commercial standards.

G cluster_greenhouse Greenhouse Screening cluster_field Field Validation GH_Setup 1. Plant Propagation (Weeds & Crop) GH_App 2. Herbicide Application (Dose-Response) GH_Setup->GH_App GH_Data 3. Data Collection (Biomass, Injury Rating) GH_App->GH_Data GH_Analysis 4. GR50/IC50 Calculation GH_Data->GH_Analysis F_Setup 5. Plot Establishment (Randomized Block Design) GH_Analysis->F_Setup Promising candidates advance F_App 6. Field Application (Pre/Post-emergence) F_Setup->F_App F_Data 7. In-season Assessments (Efficacy, Phytotoxicity) F_App->F_Data F_Yield 8. Yield Measurement F_Data->F_Yield Final_Report 9. Comparative Analysis & Reporting F_Yield->Final_Report

Caption: Workflow for benchmarking novel herbicides from greenhouse to field.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities and inhibitory potential of various imidazo[1,2-a]pyridine derivatives against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain therapy. The information presented is collated from recent molecular docking studies and experimental data, offering valuable insights for the rational design of novel and selective COX-2 inhibitors.

Data Presentation: Performance of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro inhibitory activity and in silico docking scores of selected imidazo[1,2-a]pyridine derivatives against COX-1 and COX-2. Lower IC50 values indicate higher potency, while a higher Selectivity Index (SI) signifies greater selectivity for COX-2 over COX-1. Binding energy, a measure of the affinity of the ligand for the protein, is also presented, with more negative values indicating a stronger interaction.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference
5a---[1]
5e>1000.05>2000[1]
5f>1000.05>2000[1]
5i>1000.11897.19[1]
5j>1000.05>2000[1]
6f>15.30.07217.1[2][3]
5n35.60.07508.6[3]
Series 6a-g-0.08 - 0.16-[4]
Series 8a-d, 9a-d, 10a-d-1.06 (for 10c)39 (for 9a)[4]
Celecoxib (Reference)24.30.06405[5]

Table 2: Molecular Docking Scores of Imidazo[1,2-a]pyridine Derivatives with COX-2

Compound IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
5a-Arg-120, His-90[5]
5j-Arg-513, His-90[1]
6f-Binds similarly to SC-558[2]
5n-Forms hydrogen bonds with the active site[3]
Celecoxib (Reference)-8.02-[5]
SC-558 (Reference)-10.38-[5]

Experimental Protocols: Molecular Docking of Imidazo[1,2-a]pyridine Derivatives against COX-2

This section details a generalized protocol for performing comparative molecular docking studies of imidazo[1,2-a]pyridine derivatives with the COX-2 enzyme using AutoDock Vina.

1. Software and Resource Requirements:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To retrieve the 3D crystal structure of the target protein (e.g., PDB ID: 5IKT for human COX-2).

  • PubChem or similar chemical database: To obtain the 3D structures of the imidazo[1,2-a]pyridine derivatives.

2. Protein Preparation:

  • Retrieve the Protein Structure: Download the PDB file of the COX-2 protein.

  • Clean the Protein: Remove all water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file. If the protein is a homodimer, select a single chain for the docking study.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Add Kollman charges to the protein.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

3. Ligand Preparation:

  • Obtain Ligand Structures: Download the 3D structures of the imidazo[1,2-a]pyridine derivatives.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

  • Detect Root and Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.

4. Grid Generation:

  • Identify the Binding Site: The binding site of COX-2 is a long hydrophobic channel. Key amino acid residues that form this active site include Arg-120, Tyr-355, Tyr-385, Ser-530, and Val-523.[6] The presence of a side pocket, accessible due to the Val523 residue (in contrast to Ile523 in COX-1), is a key feature for selective inhibitor binding.[6]

  • Define the Grid Box: A grid box is defined to encompass the entire binding site. The center and dimensions of the grid box should be set to cover all the key interacting residues. For example, a grid box of 30 x 30 x 30 Å with a spacing of 0.375 Å can be centered on the active site.[7]

5. Docking Execution:

  • Run AutoDock Vina: Execute the docking simulation using the prepared protein and ligand PDBQT files and the defined grid parameters. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.

6. Analysis of Results:

  • Binding Energy: Analyze the binding energies of the different docked conformations (poses). The pose with the most negative binding energy is typically considered the most favorable.

  • Binding Mode and Interactions: Visualize the best-ranked pose of each ligand within the COX-2 active site. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the key amino acid residues. Pay close attention to interactions within the selectivity pocket (involving residues like Val-523 and Arg-513) which are crucial for COX-2 selectivity.[1][6]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this comparative study.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biological Effects Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->COX2 Inhibition

Caption: COX-2 Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output PDB 1. Retrieve COX-2 Structure (from PDB) Prep_Protein 3. Prepare Protein (Remove water, add H, assign charges) PDB->Prep_Protein Ligands 2. Obtain Imidazo[1,2-a]pyridine Derivative Structures Prep_Ligands 4. Prepare Ligands (Energy minimization, define torsions) Ligands->Prep_Ligands Grid 5. Define Grid Box (around active site) Prep_Protein->Grid Docking 6. Perform Molecular Docking (AutoDock Vina) Prep_Ligands->Docking Grid->Docking Analysis 7. Analyze Results (Binding energy, interactions) Docking->Analysis Comparison Comparative Analysis of Binding Modes & Scores Analysis->Comparison

Caption: Workflow for Comparative Docking Studies of COX-2 Inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide based on available safety data and information on related chemical compounds. It is imperative to consult your institution's specific Safety Data Sheets (SDS) and waste disposal procedures, and to comply with all local, state, and federal regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound and to equip personnel with the appropriate Personal Protective Equipment (PPE). While specific hazard pictograms and statements are not consistently available, the compound is known to present certain risks.[1][2] It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335).[3]

Given its chemical structure, containing both a sulfonamide group and a pyridine ring, it should be handled as a hazardous substance.[4][5] Pyridine and its derivatives are recognized as flammable, toxic, and irritants.[5][6] Therefore, all waste containing this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE) Requirements:

Protective EquipmentSpecificationsPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][7]To protect eyes from splashes and dust.
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton®) inspected prior to use.[5][8]To prevent skin contact and absorption.
Body Protection Fire/flame resistant and impervious laboratory coat.[1][7]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5][6] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][7]To avoid inhalation of dust or vapors.

Spill Containment and Cleanup

In the event of a spill, immediate action is necessary to prevent the spread of the chemical and protect personnel.

Spill Response Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably using a fume hood.[6]

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or earth.[5][6]

  • Collect: Carefully sweep or scoop up the absorbed material and solid powder, avoiding dust formation.[7][8]

  • Package: Place the collected waste into a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: For large spills, or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all applicable regulations. Never pour this chemical down the drain or dispose of it with regular trash.[6]

Waste Segregation and Collection:

Waste TypeCollection ProcedureContainer Requirements
Solid Waste Collect unadulterated compound, contaminated labware (e.g., weighing papers, pipette tips), and used absorbent materials.Designated, sealed, and clearly labeled solid hazardous waste container.[4][7]
Liquid Waste Collect solutions containing the compound. Do not mix with incompatible waste streams.[5]Designated, compatible, sealed, and clearly labeled liquid hazardous waste container.[5][7]

Labeling and Storage:

All waste containers must be clearly labeled with:

  • The full chemical name: "this compound".

  • The words "Hazardous Waste".

  • Associated hazard warnings (e.g., "Toxic," "Irritant").[5]

Store waste containers in a designated, cool, dry, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[2][5]

Final Disposal:

The primary recommended method for the final disposal of pyridine and its derivatives is high-temperature incineration in a licensed hazardous waste facility.[9]

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Licensed Contractor: The EHS department will typically work with a licensed hazardous waste disposal contractor to ensure the waste is transported and disposed of in compliance with all regulations.[7]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always spill Spill Occurs ppe->spill waste_gen Generate Waste (Solid or Liquid) ppe->waste_gen spill_protocol Follow Spill Protocol: 1. Evacuate & Secure 2. Ventilate 3. Contain & Collect 4. Package as Waste spill->spill_protocol Yes segregate Segregate Waste (Solid vs. Liquid) waste_gen->segregate Yes spill_protocol->segregate label_container Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - Hazard Warnings segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Final Disposal via Licensed Hazardous Waste Contractor (e.g., Incineration) contact_ehs->disposal end End disposal->end

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is handled safely, responsibly, and in accordance with established best practices for hazardous chemical waste management.

References

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Reactant of Route 1
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Reactant of Route 2
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide

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